molecular formula C16H13ClF3NS B119329 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine CAS No. 1675-46-3

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

Cat. No.: B119329
CAS No.: 1675-46-3
M. Wt: 343.8 g/mol
InChI Key: BZEJZIAESDBOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, also known as 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, is a useful research compound. Its molecular formula is C16H13ClF3NS and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 217918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

10-(3-chloropropyl)-2-(trifluoromethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NS/c17-8-3-9-21-12-4-1-2-5-14(12)22-15-7-6-11(10-13(15)21)16(18,19)20/h1-2,4-7,10H,3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEJZIAESDBOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168297
Record name 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675-46-3
Record name 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1675-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Trifluoromethyl-10-(3-chloropropyl)phenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1675-46-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-TRIFLUOROMETHYL-10-(3-CHLOROPROPYL)PHENOTHIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YWG952RBW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical properties of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

Introduction

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, with the CAS Number 1675-46-3, is a significant chemical entity within the field of pharmaceutical sciences. It is primarily recognized as a crucial intermediate in the synthesis of Fluphenazine, a potent antipsychotic medication, and is also identified as one of its metabolites and impurities.[1][][3] The phenothiazine tricyclic structure is a well-established pharmacophore, known for its diverse biological activities.[][5] The presence of a trifluoromethyl group at the 2-position and a chloropropyl chain at the 10-position of the phenothiazine ring system imparts specific physicochemical characteristics that are critical to its reactivity, stability, and biological interactions.

This technical guide provides a comprehensive overview of the core physicochemical properties of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental determination of these properties, alongside relevant data and theoretical considerations. Understanding these characteristics is paramount for its use in synthesis, for impurity profiling in Fluphenazine production, and for studying its metabolic fate.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to establish its molecular structure and key identifiers.

  • IUPAC Name: 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine[]

  • Synonyms: 2-Trifluoromethyl-10-(3-chloropropyl)phenothiazine, 10H-Phenothiazine, 10-(3-chloropropyl)-2-(trifluoromethyl), 3-(2-trifluoromethyl-10H-phenothiazin-10-yl)propyl chloride[]

  • CAS Number: 1675-46-3[6]

  • Molecular Formula: C₁₆H₁₃ClF₃NS[6]

  • Molecular Weight: 343.79 g/mol [6]

The structure comprises a central phenothiazine ring, which is a sulfur- and nitrogen-containing heterocycle, with a trifluoromethyl group substituted on one of the benzene rings and a 3-chloropropyl group attached to the nitrogen atom.

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in various environments and are fundamental to its application in drug development and manufacturing.

Table of Core Physicochemical Properties
PropertyValueSource(s)
Appearance White to Off-White Solid[7]
Melting Point 74-76 °C[8]
Boiling Point 427.8 ± 45.0 °C at 760 mmHg[]
Density 1.345 ± 0.1 g/cm³[9]
Solubility Slightly soluble in Chloroform and Methanol[]
Storage 2-8°C, Refrigerator[7]
Melting Point

The melting point is a critical indicator of a compound's purity and is essential for its handling and formulation.

Experimental Determination: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a precise determination of the melting point and can also reveal other thermal transitions.

Self-Validating Protocol:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium and zinc) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

  • Reference Pan: Prepare an empty, crimped aluminum pan as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) to prevent oxidative degradation. The temperature range should bracket the expected melting point (e.g., 25 °C to 100 °C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity.

Causality of Experimental Choices: The use of a controlled heating rate and an inert atmosphere are crucial for obtaining a reproducible and accurate melting point. Rapid heating can lead to a broadened peak and an artificially elevated apparent melting point. The nitrogen purge is essential to prevent oxidation of the phenothiazine core at elevated temperatures, which would introduce impurities and affect the melting behavior.

Solubility

Solubility is a key determinant of a drug's bioavailability and is a critical parameter in formulation development. The compound is described as being slightly soluble in chloroform and methanol, indicating its lipophilic nature.

Experimental Determination: Shake-Flask Method (ICH Guideline Compliant)

The shake-flask method is the gold standard for determining equilibrium solubility.

Self-Validating Protocol:

  • Medium Preparation: Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Addition: Add an excess amount of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine to a known volume of each buffer in a sealed flask. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is self-validating as measurements taken at different time points (e.g., 24h and 48h) should yield consistent results.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.

Causality of Experimental Choices: Using an excess of the solid ensures that the solution reaches saturation, a fundamental requirement for measuring equilibrium solubility. The extended equilibration time is necessary for poorly soluble compounds to reach a steady-state concentration. Filtration is critical to separate the dissolved from the undissolved compound, preventing overestimation of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Excess Solid Compound C Create Slurry A->C B Solvent (e.g., pH buffer) B->C D Agitate at Constant Temp (24-48 hours) C->D E Filter Supernatant D->E F Quantify by HPLC E->F G Determine Solubility F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa) and Partition Coefficient (LogP)

pKa: The phenothiazine ring system itself is weakly basic. The pKa of the parent phenothiazine is approximately 2.5. However, for N-substituted phenothiazines, the basicity is primarily determined by any exocyclic nitrogen atoms. In this case, there are no such groups, so the compound is expected to be a very weak base.

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of the trifluoromethyl group and the chloropropyl chain, along with the large aromatic system, suggests a high LogP value, indicating poor water solubility and a preference for lipid environments. A predicted XLogP3 value for a similar compound, 10-(3-chloropropyl)phenothiazine-2-carboxamide, is 4, suggesting our target compound will also be highly lipophilic.[10]

Experimental Determination: Potentiometric Titration

This method can be used to determine both pKa and LogP.

Self-Validating Protocol:

  • Instrument Calibration: Calibrate a pH electrode and titration system using standard buffers.

  • Sample Preparation: Dissolve a precise amount of the compound in a biphasic water-octanol system. For pKa determination in a single phase, a co-solvent like methanol or dioxane may be necessary due to low aqueous solubility.

  • Titration: Titrate the sample with a standardized acid (e.g., HCl) and then back with a standardized base (e.g., KOH). The pH is monitored throughout the titration.

  • Data Analysis (pKa): The pKa is determined from the inflection point of the titration curve.

  • Data Analysis (LogP): In the biphasic system, the pKa will appear to shift. The magnitude of this shift is used to calculate the LogP. The instrument software performs this calculation based on the titration curves in the presence and absence of octanol.

Causality of Experimental Choices: Potentiometric titration directly measures the change in protonation state as a function of pH, providing a reliable measure of pKa. The use of a biphasic system for LogP determination is based on the principle that the partitioning of the ionized and neutral species between the aqueous and organic phases will influence the apparent pKa in the aqueous phase.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and structure. While experimental spectra for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine are not publicly available, data from closely related analogs and general principles of spectroscopy can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Spectrum:

  • Aromatic Protons: The seven protons on the phenothiazine ring would appear as a series of complex multiplets in the range of δ 6.8-7.5 ppm. The trifluoromethyl group will influence the chemical shifts of the protons on its substituted ring.

  • Alkyl Protons:

    • The methylene group adjacent to the nitrogen (-N-CH₂-) would likely appear as a triplet around δ 4.0 ppm.

    • The methylene group adjacent to the chlorine (-CH₂-Cl) would be a triplet around δ 3.6 ppm.

    • The central methylene group (-CH₂-CH₂-CH₂-) would be a quintet or multiplet around δ 2.2 ppm.

Expected ¹³C NMR Spectrum:

  • Aromatic Carbons: A series of signals between δ 115-150 ppm. The carbon attached to the trifluoromethyl group would be a quartet due to C-F coupling.

  • Alkyl Carbons: Signals for the three propyl carbons would be expected in the range of δ 25-45 ppm.

Reference Data for a Related Compound (2-chloro-10-(3-chloropropyl)-10H-phenothiazine):

  • ¹H-NMR (CDCl₃, 400 MHz) δ: 2.20 (2H, quint, J=6.3 Hz), 3.63 (2H, t, J=6.3 Hz), 4.02 (2H, t, J=6.3 Hz), 6.84 (1H, d, J=1.8 Hz), 6.88-6.91 (2H, m), 6.94 (1H, td, J=7.5 and 1.2 Hz), 7.02 (1H, d, J=8.0 Hz), 7.12-7.19 (2H, m).

  • ¹³C-NMR (CDCl₃, 75 MHz) δ: 29.4, 42.2, 44.0, 115.8, 115.9, 122.5, 123.4, 124.1, 125.3, 127.5, 127.6, 128.0, 133.3, 144.2, 146.3.

This data for the chloro-analog provides a strong basis for interpreting the spectra of the trifluoromethyl-containing compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and fragmentation pattern.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 343, corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak at m/z = 345 with approximately one-third the intensity of the M⁺ peak.

  • Fragmentation: Common fragmentation pathways for N-alkyl phenothiazines involve cleavage of the alkyl side chain. A prominent fragment would likely be observed from the loss of the chloropropyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions:

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-N stretching: ~1250-1350 cm⁻¹

  • C-F stretching (from CF₃): Strong absorptions in the range of 1000-1350 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

Synthesis Pathway

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is a key intermediate in the synthesis of Fluphenazine. Its synthesis involves the N-alkylation of 2-(trifluoromethyl)-10H-phenothiazine.

Proposed Synthesis Protocol:

  • Deprotonation: 2-(Trifluoromethyl)-10H-phenothiazine is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C to form the corresponding sodium salt.

  • Alkylation: 1-Bromo-3-chloropropane is added to the reaction mixture. The phenothiazine anion acts as a nucleophile, displacing the bromide to form the N-alkylated product. The reaction is typically stirred at room temperature for several hours.

  • Workup and Purification: The reaction is quenched with brine and extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Synthesis reagent1 2-(Trifluoromethyl)-10H-phenothiazine product 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine reagent1->product N-Alkylation reagent2 1. NaH, DMF, 0°C 2. 1-Bromo-3-chloropropane, RT

Caption: Proposed synthesis of the target compound.

Role as a Fluphenazine Metabolite

Fluphenazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6.[] The metabolic pathways include sulfoxidation, hydroxylation, and N-dealkylation. While the exact pathway to 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is not definitively established in the provided literature, it is plausible that it is formed via enzymatic cleavage of the piperazine ring from the propyl side chain of Fluphenazine, followed by or concurrent with other modifications. The presence of this compound as an impurity in Fluphenazine preparations necessitates its careful characterization and control.[1]

Metabolism Fluphenazine Fluphenazine Metabolite1 Fluphenazine Sulfoxide Fluphenazine->Metabolite1 CYP2D6 (Sulfoxidation) Metabolite2 7-Hydroxyfluphenazine Fluphenazine->Metabolite2 Hydroxylation TargetCompound 10-(3-Chloropropyl)-2- (trifluoromethyl)-10H-phenothiazine Fluphenazine->TargetCompound Side-chain Cleavage (Proposed)

Caption: Simplified metabolic pathways of Fluphenazine.

Conclusion

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is a compound of significant interest in medicinal chemistry due to its role as a precursor and metabolite of Fluphenazine. Its physicochemical properties, characterized by high lipophilicity and a defined thermal profile, are crucial for its synthesis, purification, and analytical detection. This guide has provided a detailed overview of these properties and has outlined robust, self-validating experimental protocols for their determination. While a complete set of experimental spectroscopic data is not publicly available, the information provided for related structures offers a solid foundation for its characterization. A thorough understanding of the physicochemical properties detailed herein is essential for any scientist working with this compound, whether in the context of drug synthesis, quality control, or metabolic studies.

References

  • PatSnap Synapse. (2024, July 17). What is the mechanism of Fluphenazine Decanoate? Retrieved from [Link]

  • Wikipedia. (n.d.). Fluphenazine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine. Retrieved from [Link]

  • SpectraBase. (n.d.). 10H-Phenothiazine, 2-chloro-10-(3-chloropropyl)-. Retrieved from [Link]

  • PubChem. (n.d.). Fluphenazine. Retrieved from [Link]

  • Heyes, W. F. (n.d.). Studies on the oxidative degradation of fluphenazine decanoate in oily solution. LJMU Research Online. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - Fluphenazine Impurity 7. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fluphenazine-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of fluphenazine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. Retrieved from [Link]

  • Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluphenazine structure.... Retrieved from [Link]

  • ResearchGate. (n.d.). The continuous flow two-step procedure for the synthesis of a phenothiazine-derived precursor 16. Retrieved from [Link]

  • ECHA. (n.d.). 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane - Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Fluphenazine Decanoate. Retrieved from [Link]

  • PubChem. (n.d.). 10-(3-Chloropropyl)phenothiazine-2-carboxamide. Retrieved from [Link]

Sources

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine CAS number 1675-46-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine (CAS 1675-46-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is a crucial intermediate in the synthesis of potent antipsychotic drugs, most notably Fluphenazine.[1][] As a member of the phenothiazine class of heterocyclic compounds, its strategic importance lies in its trifluoromethyl substitution at the 2-position of the phenothiazine core, a feature known to enhance neuroleptic activity.[3] This guide provides an in-depth analysis of its chemical and physical properties, a proposed synthesis protocol, and its pharmacological context, serving as a vital resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is presented in the table below.

PropertyValueReference(s)
CAS Number 1675-46-3[1]
Molecular Formula C₁₆H₁₃ClF₃NS[4]
Molecular Weight 343.79 g/mol [4]
Appearance White to off-white solid[1]
Melting Point 74-76 °C[4]
Boiling Point 427.8 ± 45.0 °C at 760 mmHg[]
Density 1.345 ± 0.1 g/cm³[]
Solubility Slightly soluble in Chloroform and Methanol[4]
Storage 2-8°C, Refrigerator[1]

Synthesis and Manufacturing

The synthesis of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is typically achieved through the N-alkylation of 2-(trifluoromethyl)phenothiazine with a suitable three-carbon electrophile. While specific, detailed protocols for this exact transformation are not extensively published, the following procedure is based on established methods for the alkylation of phenothiazines.

Proposed Synthetic Protocol

Reaction: N-alkylation of 2-(trifluoromethyl)phenothiazine with 1-bromo-3-chloropropane.

Reagents and Materials:

  • 2-(Trifluoromethyl)phenothiazine

  • 1-Bromo-3-chloropropane

  • Sodium hydride (NaH) or another suitable base (e.g., potassium tert-butoxide)

  • Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

  • Toluene

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(trifluoromethyl)phenothiazine.

  • Deprotonation: Dissolve the starting material in anhydrous DMF and cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise. The reaction mixture will be stirred at this temperature for 1 hour to ensure complete deprotonation of the phenothiazine nitrogen.

  • Alkylation: To the resulting solution, add 1-bromo-3-chloropropane dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and extract with toluene or another suitable organic solvent.

  • Purification: Wash the combined organic layers with deionized water and then with a brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine.

Synthetic Workflow Diagram

synthesis_workflow start 2-(Trifluoromethyl)phenothiazine reaction N-Alkylation start->reaction base Base (e.g., NaH) in DMF base->reaction alkylating_agent 1-Bromo-3-chloropropane alkylating_agent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 10-(3-Chloropropyl)-2- (trifluoromethyl)-10H-phenothiazine purification->product

Caption: Synthetic workflow for the N-alkylation of 2-(trifluoromethyl)phenothiazine.

Spectroscopic and Analytical Characterization

While publicly available spectra for this specific compound are scarce, the following section provides predicted spectroscopic data based on its chemical structure. This information can serve as a valuable reference for researchers.

Predicted Spectroscopic Data
TechniquePredicted Chemical Shifts / Key Peaks
¹H NMR Aromatic protons: ~6.8-7.5 ppm (multiplets); -N-CH₂-: ~3.9-4.1 ppm (triplet); -CH₂-Cl: ~3.6-3.8 ppm (triplet); -CH₂-CH₂-CH₂-: ~2.1-2.3 ppm (multiplet)
¹³C NMR Aromatic carbons: ~115-145 ppm; CF₃: ~124 ppm (quartet); -N-CH₂-: ~45-50 ppm; -CH₂-Cl: ~40-45 ppm; -CH₂-CH₂-CH₂-: ~28-33 ppm
IR (Infrared) C-H (aromatic): ~3050-3100 cm⁻¹; C-H (aliphatic): ~2850-2960 cm⁻¹; C=C (aromatic): ~1580-1600 cm⁻¹; C-F: ~1100-1300 cm⁻¹; C-Cl: ~650-750 cm⁻¹
Mass Spec (EI) [M]⁺ at m/z 343; fragmentation patterns showing loss of the chloropropyl chain and trifluoromethyl group.
Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a suitable starting point for method development. Detection can be performed using a UV detector at a wavelength of approximately 254 nm.

Chemical Reactivity and Stability

The reactivity of this compound is primarily centered around the terminal chlorine atom of the propyl chain, which is susceptible to nucleophilic substitution. This reactivity is exploited in the synthesis of Fluphenazine, where the chlorine is displaced by a piperazine derivative.[5] The phenothiazine ring system is stable under normal conditions but can be susceptible to oxidation at the sulfur atom, especially in the presence of strong oxidizing agents. The compound is also light-sensitive, a common characteristic of phenothiazines.[6]

Recommended Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture.[1]

Pharmacological Context and Potential Applications

The primary application of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is as a key intermediate in the synthesis of Fluphenazine, a potent antipsychotic medication used in the management of schizophrenia. It is also identified as a metabolite of Fluphenazine.[] The trifluoromethyl group at the 2-position of the phenothiazine ring is a critical pharmacophore that significantly enhances its dopamine D2 receptor antagonist activity.[3]

Conversion to Fluphenazine

fluphenazine_synthesis start 10-(3-Chloropropyl)-2- (trifluoromethyl)-10H-phenothiazine reaction Nucleophilic Substitution start->reaction piperazine 1-(2-Hydroxyethyl)piperazine piperazine->reaction product Fluphenazine reaction->product

Caption: Synthesis of Fluphenazine from the title compound.

The broader class of phenothiazine derivatives has been investigated for a range of other biological activities, including anticancer and antimicrobial effects.[7][8] While specific pharmacological data for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is not widely available, its structural similarity to active pharmaceutical ingredients suggests that it may possess some intrinsic biological activity.

Safety and Handling

Phenothiazine derivatives should be handled with care due to their potential biological activity and toxicity.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • First Aid:

    • Skin Contact: Wash the affected area with soap and water.

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention.

  • Toxicity: While specific toxicological data for this compound is limited, phenothiazines as a class can have effects on the central nervous system, cardiovascular system, and may cause skin irritation.[8][9]

References

  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy and Biological Sciences.
  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020).
  • 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine.
  • 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine. BOC Sciences.
  • 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine. ChemicalBook.
  • Synthesis of 2-substituted phenothiazines.
  • 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine. Chem-Impex.
  • 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine. Santa Cruz Biotechnology.
  • 2-chloro-10-(3-chloropropyl)-10H-phenothiazine. PubChem.
  • Phenothiazine, 10-(3-dimethylaminopropyl)-2-(trifluoromethyl)-, hydrochloride. NIST WebBook.
  • 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine. TCI Chemicals.
  • The synthesis route of the preparation of the fluphenazine analogues.
  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Journal of Applied Toxicology.
  • Phenothiazine.
  • Preparation method of permitil.
  • 10H-Phenothiazine, 2-(trifluoromethyl)-. NIST WebBook.
  • Copper dual-atom catalyst mediated C3−H amination of indoles at room temper
  • An Improved Process For The Prepar
  • Phenothiazine. Wikipedia.
  • DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. University of Minnesota.
  • C-13 nmr spectrum of 2-chloropropane. Doc Brown's Advanced Organic Chemistry.
  • Structure of the phenothiazine derivatives and related compounds.
  • 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide. BOC Sciences.

Sources

Spectroscopic Characterization of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, a significant compound often encountered as a metabolite or impurity in the synthesis of phenothiazine-based active pharmaceutical ingredients (APIs) like Fluphenazine.[1] In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopic interpretation and drawing analogies from closely related, well-characterized structures, we present a robust, predicted profile for its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. This guide is designed to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Introduction: The Rationale for Predictive Spectroscopic Analysis

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine (Figure 1) is a key intermediate and potential impurity in the manufacturing of certain neuroleptic drugs. Its unambiguous identification is critical for ensuring the purity, safety, and efficacy of the final API. Spectroscopic techniques such as MS, IR, and NMR are the cornerstones of molecular structure elucidation. This guide addresses the practical need for a reliable spectroscopic reference for this compound.

The data and interpretations presented herein are synthesized from foundational spectroscopic principles and empirical data from analogous compounds, such as 2-chloro-10-(3-chloropropyl)-10H-phenothiazine and the 2-(trifluoromethyl)phenothiazine core.[2][3] This approach provides a scientifically grounded framework for what researchers should expect to observe, enabling them to confidently identify this molecule even without a pre-existing standard spectrum.

Figure 1: Chemical Structure of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

Caption: Structure of the target analyte with key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, we anticipate a strong molecular ion peak and characteristic fragmentation patterns originating from the labile chloropropyl side chain.

Experimental Protocol (Predicted)

A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source would be the instrument of choice. This technique minimizes in-source fragmentation, allowing for clear observation of the molecular ion.

  • Sample Preparation: Dissolve the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Waters Synapt G2-Si or equivalent HRMS instrument.[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The nitrogen atom in the phenothiazine ring is readily protonated.

  • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

  • Mass Analyzer: Quadrupole-Time-of-Flight (Q-TOF).

  • Acquisition Range: m/z 50-500.

  • Data Analysis: The molecular formula can be confirmed by the accurate mass measurement of the protonated molecule [M+H]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be clearly visible for all chlorine-containing fragments.

Predicted Mass Spectrum Data
m/z (Predicted)Ion FormulaIdentityRelative AbundanceRationale
344.0485[C₁₆H₁₄ClF₃NS]⁺[M+H]⁺HighProtonated molecular ion.
346.0456[C₁₆H₁₄³⁷ClF₃NS]⁺[M+H]⁺ Isotope~32% of 344.0485Isotopic peak for ³⁷Cl.
268.0355[C₁₃H₉F₃NS]⁺[M - C₃H₆Cl]⁺ModerateLoss of the chloropropyl side chain.
198.0221[C₁₂H₈S]⁺[Phenothiazine core fragment]ModerateFragmentation of the phenothiazine ring.
Fragmentation Pathway

The primary fragmentation is expected to be the cleavage of the C-N bond connecting the propyl chain to the phenothiazine nitrogen. This is a common fragmentation pathway for N-alkylated phenothiazines due to the stability of the resulting phenothiazine radical cation.[5]

fragmentation M [M+H]⁺ m/z = 344.0485 C₁₆H₁₄ClF₃NS⁺ L1 - C₃H₆Cl (Loss of chloropropyl radical) M->L1 F1 Fragment 1 m/z = 268.0355 [C₁₃H₉F₃NS]⁺ L1->F1 caption Predicted ESI-MS Fragmentation Pathway.

Caption: Primary fragmentation of the protonated molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule. The predicted spectrum of our target compound will be dominated by absorptions from the aromatic rings, the trifluoromethyl group, and the alkyl side chain.

Experimental Protocol (Predicted)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

  • Instrumentation: PerkinElmer Spectrum Two or equivalent FT-IR spectrometer with a diamond ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: 16 scans are co-added at a resolution of 4 cm⁻¹.

  • Spectral Range: 4000-650 cm⁻¹.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) (Predicted)IntensityVibration TypeFunctional Group
3100-3000Medium-WeakC-H StretchAromatic C-H
2960-2850MediumC-H StretchAliphatic (CH₂)
1600-1585, 1500-1400Medium-StrongC=C StretchAromatic Ring
1350-1150StrongC-F StretchTrifluoromethyl (-CF₃)
1250-1000MediumC-N StretchAryl-Alkyl Amine
900-675StrongC-H Out-of-plane bendAromatic Substitution
750-600MediumC-Cl StretchAlkyl Halide

Interpretation: The presence of aromatic rings is confirmed by the C-H stretches above 3000 cm⁻¹ and the characteristic C=C stretching vibrations.[6] The aliphatic C-H stretches from the propyl chain will appear just below 3000 cm⁻¹. The most prominent and diagnostic peaks will likely be the very strong C-F stretching absorptions associated with the trifluoromethyl group, typically found in the 1350-1150 cm⁻¹ region. The C-Cl stretch from the chloropropyl tail is expected in the lower frequency "fingerprint" region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for detailed structure elucidation, providing information on the connectivity and chemical environment of each atom.

Experimental Protocol (Predicted)
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Bruker Avance 400 MHz (or higher) spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment (e.g., zgpg30).

    • ¹⁹F NMR: Standard fluorine experiment.

    • 2D NMR (optional but recommended): COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) to confirm assignments.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)IntegrationAssignment
7.20 - 7.50m-7HAromatic Protons
4.05tJ = 6.52HN-CH₂ (a)
3.65tJ = 6.32HCH₂-Cl (c)
2.20pJ = 6.42H-CH₂- (b)

Interpretation of ¹H NMR: The aromatic region (7.20-7.50 ppm) will show a complex multiplet integrating to 7 protons. The electron-withdrawing trifluoromethyl group will deshield the protons on its ring, pushing them further downfield compared to the protons on the unsubstituted ring.[7] The three methylene groups of the propyl chain will appear as distinct signals. The N-CH₂ protons (a) will be the most deshielded of the three due to the adjacent nitrogen atom, appearing as a triplet around 4.05 ppm. The CH₂-Cl protons (c) will also be deshielded by the electronegative chlorine, appearing as a triplet around 3.65 ppm. The central CH₂ group (b) will be a pentet (or multiplet) around 2.20 ppm, coupled to the other two methylene groups.[3][8]

Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm) (Predicted)Assignment
145-148C-N (Aromatic)
120-135Aromatic CH & C-CF₃
123 (q, J ≈ 272 Hz)-CF₃
115-120C-S (Aromatic)
44.5N-CH₂ (a)
42.0CH₂-Cl (c)
29.5-CH₂- (b)

Interpretation of ¹³C NMR: The aromatic region will display multiple signals between 115-148 ppm.[9][10] The carbon attached to the trifluoromethyl group will appear as a quartet in the proton-coupled spectrum due to C-F coupling. The CF₃ carbon itself will be a strong quartet with a large coupling constant (¹JCF ≈ 272 Hz).[11] The aliphatic carbons of the propyl chain are expected in the 29-45 ppm range, with the carbons attached to the heteroatoms (N and Cl) being the most downfield.[12][13]

Structural Confirmation Workflow

A combination of 1D and 2D NMR experiments would provide unequivocal structural confirmation.

nmr_workflow cluster_1d 1D Experiments cluster_2d 2D Experiments H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HMBC HMBC (Long-range C-H Connectivity) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HMBC F19 ¹⁹F NMR (Confirms CF₃) Structure Final Structure Confirmation F19->Structure COSY->Structure HMBC->Structure caption NMR Workflow for Structural Elucidation.

Caption: A logical workflow using multiple NMR experiments.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine. The expected mass spectrum is characterized by a molecular ion at m/z 344.0485 [M+H]⁺ and fragmentation via loss of the chloropropyl chain. The IR spectrum is predicted to show strong C-F stretches (1350-1150 cm⁻¹) and characteristic aromatic absorptions. The ¹H and ¹³C NMR spectra will display signals consistent with the trifluoromethyl-substituted phenothiazine core and the N-linked 3-chloropropyl group. By providing this comprehensive, data-driven guide, we empower researchers to confidently identify and characterize this important molecule, ensuring greater control over pharmaceutical development and manufacturing processes.

References

  • Beilstein Journals. (n.d.). Supporting Information for: Copper-Mediated Trifluoromethylation of Benzyl, Allyl and Propargyl Methanesulfonates with TMSCF3. Retrieved from [Link]

  • Górecka, K., et al. (2020). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Molecules, 25(24), 5899. [Link]

  • Siodłak, D., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. [Link]

  • Pharmaffiliates. (n.d.). 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR shift values (ppm) for N-acetylphenothiazine and N-acetylphenoxazine derivatives. Retrieved from [Link]

  • Tran, L. D., et al. (2012). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Organic letters, 14(11), 2862–2865. [Link]

  • University of Arizona. (n.d.). Nitrogen NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • PubMed. (n.d.). Calorimetric, 13C NMR, and 31P NMR studies on the interaction of some phenothiazine derivatives with dipalmitoyl phosphatidylcholine model membranes. Retrieved from [Link]

  • Chen, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(13), 2951. [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Trifluoromethyl-Phenothiazine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Phenothiazine Scaffold

The phenothiazine tricyclic system is a cornerstone in medicinal chemistry, primarily recognized for its profound impact on the treatment of psychosis.[1] These synthetic antipsychotic drugs exhibit a wide spectrum of biological effects, a versatility largely dictated by the nature of substituents on their heterocyclic core.[2] Among these, the introduction of a trifluoromethyl (-CF3) group, typically at the 2-position of the phenothiazine ring, has proven to be a pivotal modification. This electron-withdrawing group significantly enhances the potency of these derivatives across various biological targets, a phenomenon attributed to its influence on the molecule's conformation and interaction with receptor sites.[3][4]

This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of trifluoromethyl-phenothiazine derivatives. Moving beyond their classical antipsychotic role, we will delve into their promising potential as anticancer and antimicrobial agents. This guide is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of the current understanding of their mechanisms of action but also detailed, field-proven experimental protocols to facilitate further investigation and development. We will explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Synthesis of 2-(Trifluoromethyl)-10H-phenothiazine Derivatives: A Generalized Approach

The synthesis of trifluoromethyl-phenothiazine derivatives typically involves the modification of the 2-(trifluoromethyl)-10H-phenothiazine core. A common and effective strategy is the N-alkylation at the 10-position to introduce a variety of side chains, which are crucial for their biological activity.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing 10-substituted-2-(trifluoromethyl)-phenothiazine derivatives.

G A 2-(Trifluoromethyl)phenothiazine C Deprotonated Phenothiazine Intermediate A->C 1. B Strong Base (e.g., KOH, NaH) in aprotic solvent (e.g., DMF) B->C E 10-Alkyl-2-(trifluoromethyl)phenothiazine C->E 2. D Alkyl Halide with Desired Side Chain (e.g., 1-bromo-3-chloropropane) D->E G Final 10-Substituted-2-(trifluoromethyl)phenothiazine Derivative E->G 3. F Amine (e.g., Piperazine derivative) F->G

Caption: Generalized synthetic scheme for 10-substituted-2-(trifluoromethyl)phenothiazine derivatives.

Representative Experimental Protocol: Synthesis of a 10-Aminopropyl-2-(Trifluoromethyl)phenothiazine Derivative

This protocol provides a representative method for the N-alkylation of 2-(trifluoromethyl)phenothiazine, a crucial step in creating many biologically active derivatives.[5][6]

Materials:

  • 2-(Trifluoromethyl)phenothiazine

  • Potassium hydroxide (KOH) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

  • 1-Bromo-3-chloropropane (or other suitable alkylating agent)

  • Desired amine (e.g., a piperazine derivative)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

  • Deprotonation: To a suspension of a strong base like potassium hydroxide in anhydrous dimethylformamide, add 2-(trifluoromethyl)phenothiazine in one portion under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Alkylation: Stir the mixture at room temperature for a designated period (e.g., 16 hours) to ensure complete deprotonation. Then, add the alkylating agent (e.g., 1-bromo-3-chloropropane) and continue stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane.[5][6]

  • Purification of Intermediate: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 10-alkylated intermediate.[5][6]

  • Amination: Dissolve the purified intermediate in a suitable solvent and add the desired amine. The reaction may require heating and the presence of a base to proceed to completion.

  • Final Purification: After the amination reaction is complete (as monitored by TLC), perform an appropriate work-up, which may include extraction and washing. The final product is then purified by flash chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 10-substituted-2-(trifluoromethyl)phenothiazine derivative.[5][6]

Antipsychotic Activity: The Cornerstone of Phenothiazine Pharmacology

Trifluoromethyl-phenothiazine derivatives are potent first-generation antipsychotics, primarily used in the management of schizophrenia and other psychotic disorders.[7] Their therapeutic efficacy is intrinsically linked to their ability to antagonize dopamine receptors in the brain.[8]

Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

The primary mechanism of antipsychotic action for these compounds is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[9] This antagonism helps to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions, which are thought to arise from hyperactivity of dopaminergic signaling.[9]

Furthermore, many trifluoromethyl-phenothiazine derivatives also exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT2A subtype.[1][10] The blockade of 5-HT2A receptors can modulate dopamine release in different brain regions. Specifically, 5-HT2A antagonism in the nigrostriatal and prefrontal cortex can increase dopamine release, which is thought to contribute to a lower incidence of extrapyramidal side effects (motor symptoms) and may improve negative and cognitive symptoms of schizophrenia, respectively.[9]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine Vesicle Vesicle Dopamine->Vesicle Packaging D2R Dopamine D2 Receptor Dopamine->D2R Binds Vesicle->Synapse Release DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Signaling Downstream Signaling cAMP->Signaling TFMP Trifluoromethyl- Phenothiazine TFMP->D2R Blocks

Caption: Trifluoromethyl-phenothiazines competitively antagonize dopamine at postsynaptic D2 receptors.

Structure-Activity Relationship (SAR)

The antipsychotic potency of phenothiazine derivatives is significantly influenced by their chemical structure:

  • Substitution at C-2: An electron-withdrawing group at the 2-position is critical for high antipsychotic activity. The trifluoromethyl (-CF3) group is more potent than a chlorine (-Cl) atom in this regard.[3]

  • Side Chain at N-10: A three-carbon chain separating the phenothiazine nitrogen and the terminal amine is optimal for neuroleptic activity.

  • Terminal Amine: A tertiary amine is required for potent activity. Piperazine-containing side chains, as seen in fluphenazine and trifluoperazine, generally confer higher potency than simple aliphatic chains.[11]

Quantitative Data: Receptor Binding Affinities

The affinity of trifluoromethyl-phenothiazine derivatives for dopamine and serotonin receptors is a key determinant of their therapeutic profile. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher binding potency.

DerivativeDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
Trifluoperazine1.1 - 2.6324
Fluphenazine~1.0~20
Perphenazine~1.5~10
Note: Ki values can vary depending on the experimental conditions and tissue source.
Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors

  • [³H]-Spiperone (radioligand)

  • Unlabeled Spiperone or Butaclamol (for non-specific binding)

  • Test compounds (trifluoromethyl-phenothiazine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest the HEK293-D2 cells. Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, and the radioligand ([³H]-Spiperone) at a concentration close to its Kd value.

  • Compound Addition: Add varying concentrations of the test compound. For determining total binding, add only the vehicle. For non-specific binding, add a high concentration of an unlabeled D2 antagonist like spiperone or butaclamol.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Anticancer Activity: A Promising Frontier

Beyond their neurological applications, trifluoromethyl-phenothiazine derivatives have demonstrated significant potential as anticancer agents.[7][13] Their cytotoxic effects are observed across a range of cancer cell lines, including those resistant to conventional chemotherapeutics.[14]

Mechanisms of Anticancer Action

The anticancer activity of these compounds is multifactorial, involving several key cellular processes:

  • Calmodulin Inhibition: One of the most well-characterized non-neuroleptic actions of phenothiazines is the inhibition of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes, including cell proliferation, apoptosis, and motility.[2][15] By binding to CaM, trifluoromethyl-phenothiazine derivatives prevent its interaction with and activation of downstream targets, thereby disrupting cancer cell signaling.[2][10]

  • Induction of Apoptosis: These derivatives can induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.

  • Disruption of Membrane Integrity: The amphiphilic nature of phenothiazines allows them to interact with and disrupt the integrity of cellular membranes.[6] This can lead to increased membrane permeability, loss of ion homeostasis, and ultimately, cell death. This mechanism may be particularly effective against cancer cells, which often have altered membrane properties.[6]

G Ca2_plus Ca²⁺ CaM Calmodulin (CaM) Ca2_plus->CaM Binds CaM_active Active Ca²⁺/CaM Complex CaM->CaM_active Downstream Downstream Effectors (e.g., Calcineurin, CAM Kinases) CaM_active->Downstream Activates Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation Promotes TFMP Trifluoromethyl- Phenothiazine TFMP->CaM_active Inhibits

Caption: Trifluoromethyl-phenothiazines inhibit calmodulin, disrupting downstream signaling pathways vital for cancer cell survival.

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The anticancer efficacy of trifluoromethyl-phenothiazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)
TrifluoperazineProstatic (PC-3)6.67[7]
TrifluoperazineOsteosarcoma (SaOS-2)7.75[7]
CWHM-974Various cancer cell lines1.37 - 14.03[16]
FluphenazineVarious cancer cell lines7.04 - 23.33[16]
TEGylated phenothiazine aldehydeHeLa15
TEGylated phenothiazine aldehydeHepG252
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[8]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the trifluoromethyl-phenothiazine derivative in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a no-treatment control.[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3][8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[3][8]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Antimicrobial Activity: A Renewed Interest in an Old Scaffold

There is a growing body of evidence demonstrating the antimicrobial properties of phenothiazine derivatives, including those with a trifluoromethyl substitution. They exhibit activity against a broad spectrum of pathogens, including drug-resistant bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds are thought to be mediated by:

  • Membrane Disruption: Similar to their anticancer effects, the amphiphilic nature of trifluoromethyl-phenothiazines allows them to intercalate into and disrupt the cytoplasmic membranes of microbial cells. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.

  • Inhibition of Efflux Pumps: Some phenothiazine derivatives have been shown to inhibit efflux pumps in bacteria. These pumps are a major mechanism of antibiotic resistance, actively extruding drugs from the bacterial cell. By inhibiting these pumps, phenothiazines can restore the efficacy of conventional antibiotics.

  • Calmodulin Inhibition in Fungi: In fungi, calmodulin plays a crucial role in growth and virulence. The inhibition of fungal calmodulin by trifluoromethyl-phenothiazine derivatives is a key mechanism of their antifungal activity.[5]

G cluster_0 Bacterial Cell Membrane Cytoplasmic Membrane Intracellular Intracellular Components Membrane->Intracellular Leakage EffluxPump Efflux Pump TFMP Trifluoromethyl- Phenothiazine TFMP->Membrane Disrupts Integrity TFMP->EffluxPump Inhibits Antibiotic Antibiotic Antibiotic->EffluxPump Extruded

Caption: Proposed antimicrobial mechanisms of trifluoromethyl-phenothiazines, including membrane disruption and efflux pump inhibition.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial activity of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)
TrifluoperazineStaphylococcus aureus10 - 50
TrifluoperazineShigella spp.10 - 100
TrifluoperazineVibrio cholerae10 - 100
TrifluoperazineMycobacterium tuberculosis8 - 32
Paroxetine (related structure)Staphylococcus aureus64
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

Materials:

  • Microorganism to be tested (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Trifluoromethyl-phenothiazine derivative stock solution

  • Sterile 96-well microtiter plates

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture. Adjust the turbidity of the inoculum to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the trifluoromethyl-phenothiazine derivative in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 200 µL.

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader.

Conclusion and Future Directions

Trifluoromethyl-phenothiazine derivatives represent a remarkably versatile class of compounds with a rich history and a promising future. While their role in treating psychosis is well-established, their potential as anticancer and antimicrobial agents is an exciting and rapidly evolving field of research. The trifluoromethyl group is a key contributor to their enhanced biological activity across these diverse therapeutic areas.

The detailed mechanisms and protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this important chemical scaffold. Future research should focus on the synthesis of novel derivatives with improved selectivity and reduced off-target effects, particularly for anticancer and antimicrobial applications. A deeper understanding of their interactions with biological membranes and their ability to modulate complex signaling pathways will be crucial in designing the next generation of trifluoromethyl-phenothiazine-based therapeutics.

References

  • Hazazi, H., Melkemi, N., Salah, T., & Bouachrine, M. (2019). DFT-based reactivity and combined QSAR, molecular docking of 1,2,4,5-Tetrazine derivatives as inhibitors of Pim-1 kinase. Heliyon, 5(9), e02451. [Link]

  • Butts, C. P., Jones, C. D., & Jones, J. R. (2018). Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine: Making 2-Trifluoromethyl-10-aminopropylphenothiazine Readily Available for Calmodulin Purification. ACS Omega, 3(11), 16361–16366. [Link]

  • Phenothiazine. In: Wikipedia. [Link]

  • Motohashi, N., Kawase, M., Saito, S., & Sakagami, H. (2000). Antitumor activity of phenothiazine-related compounds. Anticancer Research, 20(4), 2611–2615. [Link]

  • Computational Ki values for compounds for compounds of series 1, 2, and 3. ResearchGate. [Link]

  • Vasile, C., Pamfil, D., Stoleru, E., & Varganici, C. D. (2023). Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. International Journal of Molecular Sciences, 24(6), 5449. [Link]

  • Butts, C. P., Jones, C. D., & Jones, J. R. (2018). Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine: Making 2-Trifluoromethyl-10-aminopropylphenothiazine Readily Available for Calmodulin Purification. ACS Omega, 3(11), 16361–16366. [Link]

  • Weiss, B., Prozialeck, W. C., & Wallace, T. L. (1982). Inhibition of calmodulin by phenothiazines and related drugs: Structure-activity relationships. Journal of Pharmacology and Experimental Therapeutics, 223(1), 74–81. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. [Link]

  • The versatility of phenothiazines as an anticancer drug scaffold. PubMed Central (PMC). [Link]

  • Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. PubMed Central (PMC). [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. [Link]

  • Das, U., Das, S., & Dastidar, S. G. (2023). Heterocyclic Antidepressants with Antimicrobial and Fungicide Activity. Molecules, 28(3), 1102. [Link]

  • U.S. Patent No. 4,289,768. (1981).
  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 72(5), 1899-1903. [Link]

  • Tateno, A., Arakawa, R., Okumura, M., et al. (2011). Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. [Link]

  • Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. YouTube. [Link]

  • Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. PLOS One. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Markov State Modelling Reveals Heterogeneous Drug-Inhibition Mechanism of Calmodulin. PLOS Computational Biology. [Link]

  • Mazumder, R., Ganguly, K., Dastidar, S. G., & Chakrabarty, A. N. (2001). Trifluoperazine: a broad spectrum bactericide especially active on staphylococci and vibrios. International journal of antimicrobial agents, 18(4), 403-406. [Link]

  • Trifluoperazine, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R. AACR Journals. [Link]

  • Trifluoperazine Regulation of Calmodulin Binding to Fas: A Computational Study. PubMed Central (PMC). [Link]

  • The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder. PubMed. [Link]

  • Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. PubMed. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • MTT Cell Assay Protocol. CLYTE Technologies. [Link]

  • Gupta, S., Aseri, K., & Jain, N. (2001). In vitro susceptibility testing of Mycobacterium tuberculosis strains to trifluoperazine. Indian journal of medical microbiology, 19(4), 211-212. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. PubMed Central (PMC). [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the phenothiazine derivative, 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine. As a known metabolite of the potent antipsychotic agent Fluphenazine, this compound is predicted to retain significant pharmacological activity. This document synthesizes the known structure-activity relationships of trifluoromethyl-phenothiazines, the established pharmacology of its parent compound, and outlines a detailed experimental framework for the definitive identification and validation of its therapeutic targets. The primary focus is on its anticipated interactions with dopamine and serotonin receptor systems, with secondary considerations for adrenergic and muscarinic receptors. This guide is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this specific molecule.

Introduction and Chemical Identity

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine class of molecules. It is identified as a metabolite and impurity of Fluphenazine, a widely used typical antipsychotic medication.[1] The presence of the trifluoromethyl group at the 2-position of the phenothiazine ring is a key structural feature associated with high potency in this class of drugs.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1675-46-3Generic Chemical Databases
Molecular Formula C16H13ClF3NSGeneric Chemical Databases
Molecular Weight 343.79 g/mol Generic Chemical Databases
Appearance White to Off-White SolidGeneric Chemical Databases
Purity Commercially available up to >98%Commercial Supplier Data

Predicted Primary Therapeutic Targets: A Rationale

Based on its structural similarity to Fluphenazine and the established pharmacology of the phenothiazine class, the primary therapeutic targets for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine are predicted to be dopamine and serotonin receptors.

Dopamine Receptor Antagonism

The hallmark mechanism of action for typical antipsychotic phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This antagonism is responsible for their therapeutic effects in mitigating the positive symptoms of schizophrenia. The trifluoromethyl substituent at the C-2 position of the phenothiazine nucleus is known to enhance the neuroleptic potency, suggesting a strong interaction with the D2 receptor.[3]

While direct binding data for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is not publicly available, studies on other Fluphenazine metabolites have shown that they can retain a significant affinity for the D2 receptor. For instance, the 7-hydroxy metabolite of Fluphenazine exhibits approximately 20% of the D2 receptor binding affinity of the parent compound.[4] Given that the modification in our compound of interest is on the N-10 side chain, it is highly probable that it retains a notable affinity for D2 receptors.

dot

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Tyrosine -> L-DOPA -> Dopamine VMAT2 VMAT2 Dopamine_synthesis->VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Synaptic_cleft Synaptic Cleft Dopamine_vesicle->Synaptic_cleft Release DAT Dopamine Transporter (DAT) D2_auto D2 Autoreceptor Synaptic_cleft->DAT Reuptake Synaptic_cleft->D2_auto Feedback Inhibition D2_receptor D2 Receptor G_protein Gi/o Protein D2_receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Production (-) PKA Protein Kinase A cAMP->PKA Activation (-) Cellular_response Altered Neuronal Excitability PKA->Cellular_response Phenothiazine 10-(3-Chloropropyl)-2- (trifluoromethyl)-10H-phenothiazine Phenothiazine->D2_receptor Antagonism

Caption: Predicted Dopamine D2 Receptor Antagonism Pathway.

Serotonin Receptor Modulation

Phenothiazines are also known to interact with various serotonin (5-HT) receptors, which contributes to their complex pharmacological profile, including effects on negative symptoms and mood. Fluphenazine itself has an affinity for several 5-HT receptor subtypes.[5] Therefore, it is plausible that 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine will also exhibit activity at these receptors, potentially acting as an antagonist or inverse agonist. The specific subtypes of interest include 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors.

dot

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan -> 5-HTP -> Serotonin (5-HT) VMAT2_5HT VMAT2 Tryptophan->VMAT2_5HT Serotonin_vesicle 5-HT Vesicle VMAT2_5HT->Serotonin_vesicle Synaptic_cleft_5HT Synaptic Cleft Serotonin_vesicle->Synaptic_cleft_5HT Release SERT Serotonin Transporter (SERT) 5HT1A_auto 5-HT1A Autoreceptor Synaptic_cleft_5HT->SERT Reuptake Synaptic_cleft_5HT->5HT1A_auto Feedback Inhibition 5HT2A_receptor 5-HT2A Receptor Gq_protein Gq/11 Protein 5HT2A_receptor->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_response_5HT Altered Neuronal Excitability Ca_release->Cellular_response_5HT PKC->Cellular_response_5HT Phenothiazine_5HT 10-(3-Chloropropyl)-2- (trifluoromethyl)-10H-phenothiazine Phenothiazine_5HT->5HT2A_receptor Modulation

Caption: Predicted Serotonin 5-HT2A Receptor Modulation Pathway.

Secondary and Off-Target Considerations

Phenothiazines are notoriously promiscuous binders, and it is crucial to characterize the activity of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine at other physiologically relevant receptors to understand its potential side-effect profile.

  • Alpha-Adrenergic Receptors: Antagonism at α1-adrenergic receptors is a common feature of phenothiazines and is associated with side effects such as orthostatic hypotension.[6]

  • Muscarinic Acetylcholine Receptors: Activity at muscarinic receptors, particularly M1, can lead to anticholinergic side effects like dry mouth, blurred vision, and cognitive impairment.

  • Histamine H1 Receptors: Blockade of H1 receptors is responsible for the sedative effects of many phenothiazines.

Experimental Protocols for Target Validation

A systematic approach is required to definitively identify and characterize the therapeutic targets of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine.

Radioligand Binding Assays

This is the initial step to determine the binding affinity (Ki) of the compound for a panel of receptors.

dot

Start Prepare Receptor Membranes (e.g., from cell lines or brain tissue) Incubate Incubate Membranes with Radioligand and Test Compound (varying concentrations) Start->Incubate Separate Separate Bound and Free Radioligand (e.g., filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand (e.g., scintillation counting) Separate->Quantify Analyze Data Analysis: - Competition binding curve - Calculate IC50 and Ki values Quantify->Analyze

Caption: Workflow for Radioligand Binding Assays.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Culture cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing D2, 5-HT2A, etc.).

    • Alternatively, prepare crude membrane fractions from specific brain regions of rodents (e.g., striatum for D2 receptors, cortex for 5-HT2A receptors).

  • Binding Reaction:

    • In a multi-well plate, combine the receptor preparation, a known concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and a range of concentrations of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine.

    • Include control wells with no test compound (total binding) and wells with a high concentration of a known non-radioactive ligand (non-specific binding).

    • Incubate at an appropriate temperature for a set period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters to remove any unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Table 2: Recommended Primary Radioligand Binding Screen

TargetRadioligandTissue/Cell Source
Dopamine D1 [3H]-SCH23390Rat Striatum / hD1-CHO cells
Dopamine D2 [3H]-SpiperoneRat Striatum / hD2-HEK293 cells
Dopamine D3 [3H]-SpiperonehD3-CHO cells
Dopamine D4 [3H]-SpiperonehD4-CHO cells
Serotonin 5-HT1A [3H]-8-OH-DPATRat Hippocampus / h5-HT1A-HEK293 cells
Serotonin 5-HT2A [3H]-KetanserinRat Cortex / h5-HT2A-HEK293 cells
Serotonin 5-HT2C [3H]-MesulergineRat Choroid Plexus / h5-HT2C-CHO cells
α1-Adrenergic [3H]-PrazosinRat Cortex / hα1A-CHO cells
Muscarinic M1 [3H]-PirenzepineRat Cortex / hM1-CHO cells
Histamine H1 [3H]-PyrilamineRat Cortex / hH1-HEK293 cells
Functional Assays

Following the identification of high-affinity binding targets, functional assays are essential to determine whether the compound acts as an antagonist, agonist, or inverse agonist.

dot

Start Culture Cells Expressing Receptor of Interest Pre-incubate Pre-incubate Cells with Test Compound Start->Pre-incubate Stimulate Stimulate with a Known Agonist Pre-incubate->Stimulate Measure Measure Second Messenger Levels (e.g., cAMP, Ca2+) or Downstream Reporter Gene Activity Stimulate->Measure Analyze Data Analysis: - Dose-response curve - Determine EC50/IC50 and efficacy Measure->Analyze

Caption: General Workflow for Functional Assays.

Step-by-Step Methodology (Example for D2 Receptor Antagonism):

  • Cell Culture:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor and a reporter system, such as a cAMP-responsive element linked to luciferase.

  • Assay Procedure:

    • Plate the cells in a multi-well format.

    • Pre-incubate the cells with varying concentrations of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine.

    • Add a known D2 receptor agonist (e.g., Quinpirole) at a concentration that elicits a submaximal response (EC80).

    • Incubate for a sufficient time to allow for a change in second messenger levels (in this case, a decrease in forskolin-stimulated cAMP).

  • Detection:

    • Lyse the cells and measure the levels of cAMP using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Determine the IC50 for the inhibition of the agonist-induced response.

Table 3: Recommended Functional Assays

TargetAssay PrincipleMeasured Parameter
Dopamine D2 cAMP accumulation (forskolin-stimulated)cAMP levels
Serotonin 5-HT1A cAMP accumulation (forskolin-stimulated)cAMP levels
Serotonin 5-HT2A Calcium mobilizationIntracellular Ca2+ concentration
α1-Adrenergic Calcium mobilizationIntracellular Ca2+ concentration
Muscarinic M1 Calcium mobilizationIntracellular Ca2+ concentration

Structure-Activity Relationship (SAR) Insights

The SAR of phenothiazines is well-established. The trifluoromethyl group at the 2-position generally confers higher neuroleptic potency compared to a chloro-substituent. The three-carbon chain at the N-10 position is optimal for antipsychotic activity. The terminal chloropropyl group in 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine makes it a reactive intermediate, which could be a starting point for the synthesis of a library of analogs with different terminal functionalities to explore and optimize target engagement.

Conclusion and Future Directions

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, as a metabolite of Fluphenazine, holds significant potential as a pharmacologically active agent. Based on its chemical structure and the known pharmacology of its parent compound and the broader phenothiazine class, its primary therapeutic targets are strongly predicted to be dopamine D2 and various serotonin receptors. This guide provides a robust, evidence-based rationale for these predictions and outlines a clear experimental path for their validation. The detailed protocols for radioligand binding and functional assays will enable researchers to systematically characterize the pharmacological profile of this compound. Further investigation into its activity at a wider range of "off-target" receptors will be crucial for a comprehensive understanding of its therapeutic potential and side-effect liability. Subsequent in vivo studies in relevant animal models of psychosis and other CNS disorders will be necessary to translate these in vitro findings into potential clinical applications.

References

  • Peroutka, S. J., & Snyder, S. H. (1981). 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine: a structural analogue of fluphenazine. Journal of neurochemistry, 37(5), 1143–1150.
  • Aravagiri, M., Marder, S. R., Yuwiler, A., Midha, K. K., Kula, N. S., & Baldessarini, R. J. (1995). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology, 13(3), 235–247.
  • Horn, A. S., & Snyder, S. H. (1971). Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs.
  • Creese, I., Burt, D. R., & Snyder, S. H. (1976). Dopamine receptor binding predicts clinical and pharmacological potencies of antischizophrenic drugs. Science, 192(4238), 481–483.
  • Richelson, E., & Nelson, A. (1984). Antagonism by neuroleptics of neurotransmitter receptors of normal human brain in vitro. European journal of pharmacology, 103(3-4), 197–204.
  • Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., & Leysen, J. E. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57–73.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71491, 10-(3-Chloropropyl)-2-(trifluoromethyl)phenothiazine. [Link]

  • Janssen, P. A., Niemegeers, C. J., & Schellekens, K. H. (1965). Is it possible to predict the clinical effects of neuroleptic drugs (major tranquilizers) from animal data? Part I: "neuroleptic activity spectra" for rats. Arzneimittel-Forschung, 15(10), 104–117.
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
  • Meltzer, H. Y., Matsubara, S., & Lee, J. C. (1989). Classification of typical and atypical antipsychotic drugs on the basis of dopamine D-1, D-2 and serotonin2 pKi values. Journal of Pharmacology and Experimental Therapeutics, 251(1), 238–246.
  • Roth, B. L., Sheffler, D. J., & Kroeze, W. K. (2004). Magic shotguns versus magic bullets: selectively non-selective drugs for mood disorders and schizophrenia. Nature reviews. Drug discovery, 3(4), 353–359.
  • The National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP). [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Kenakin, T. (2004). A pharmacology primer: theory, applications, and methods. Elsevier Academic Press.
  • Urban, J. D., Clarke, W. P., von Zastrow, M., Nichols, D. E., Kobilka, B., Weinstein, H., ... & Roth, B. L. (2007). Functional selectivity and classical concepts of quantitative pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 1-13.
  • STATPEARLS. Phenothiazines. [Link]

  • Horn, A. S., Post, M. L., & Kennard, O. (1975). The crystal and molecular structure of the neuroleptic drug fluphenazine. Journal of Pharmacy and Pharmacology, 27(8), 551-561.
  • Seeman, P., Chau-Wong, M., Tedesco, J., & Wong, K. (1975). Brain receptors for antipsychotic drugs and dopamine: direct binding assays. Proceedings of the National Academy of Sciences, 72(11), 4376-4380.

Sources

The Trifluoromethyl Advantage: A Deep Dive into the Structure-Activity Relationship of 2-(Trifluoromethyl)-phenothiazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-(trifluoromethyl)-phenothiazine scaffold represents a cornerstone in medicinal chemistry, giving rise to a class of compounds with profound impacts on cellular signaling and therapeutic outcomes. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing the biological effects of these molecules. We will dissect the intricate interplay between the trifluoromethyl group at the 2-position, the diverse side chains at the 10-position, and the tricyclic phenothiazine core. This analysis will be grounded in their primary role as dopamine receptor antagonists and will also explore their emerging potential in oncology and other therapeutic areas. Through a detailed examination of synthetic methodologies, quantitative biological data, and the underlying signaling pathways, this document aims to equip researchers and drug development professionals with the critical insights necessary to navigate the chemical space of 2-(trifluoromethyl)-phenothiazines and inspire the design of next-generation therapeutics.

The 2-(Trifluoromethyl)-phenothiazine Core: A Privileged Scaffold

Phenothiazines are a class of heterocyclic compounds that were first synthesized in the late 19th century and later discovered to possess potent biological activities, leading to the development of the first generation of antipsychotic drugs.[1] The introduction of a trifluoromethyl (-CF3) group at the 2-position of the phenothiazine ring system was a pivotal moment in the evolution of this class of compounds. This modification significantly enhances their chemical stability and reactivity, profoundly influencing their pharmacological profile.[2] The electron-withdrawing nature of the -CF3 group alters the electronic distribution of the phenothiazine core, impacting its interaction with biological targets.

The general structure of 2-(trifluoromethyl)-phenothiazines is characterized by the tricyclic phenothiazine nucleus with a trifluoromethyl group at position 2 and a variable side chain attached to the nitrogen atom at position 10.

Caption: Core structure of 2-(trifluoromethyl)-phenothiazines.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 2-(trifluoromethyl)-phenothiazine derivatives typically involves a multi-step process, beginning with the construction of the core phenothiazine ring system, followed by the introduction of the desired side chain at the N-10 position.

Synthesis of the 2-(Trifluoromethyl)-10H-phenothiazine Scaffold

A common and effective method for the synthesis of the 2-(trifluoromethyl)-10H-phenothiazine core involves the cyclization of a substituted diphenyl sulfide.[1]

Synthesis_of_Core_Scaffold cluster_0 Synthesis of 2-(Trifluoromethyl)-10H-phenothiazine A 2-Amino-4-(trifluoromethyl)benzenethiol C 2-Amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide A->C Nucleophilic Aromatic Substitution B 2-Chloronitrobenzene B->C D 2-Formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide C->D Formylation E 2-(Trifluoromethyl)-10H-phenothiazine D->E Reductive Cyclization (e.g., with potassium carbonate in DMF)

Caption: Synthetic pathway to the 2-(trifluoromethyl)-phenothiazine core.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-10H-phenothiazine [1]

  • Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide.

    • To a solution of 2-amino-4-(trifluoromethyl)benzenethiol in a suitable solvent (e.g., ethanol), add an equimolar amount of 2-chloronitrobenzene and a base (e.g., sodium hydroxide).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography.

  • Step 2: Synthesis of 2-Formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide.

    • Dissolve the product from Step 1 in formic acid.

    • Heat the mixture at reflux for several hours.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the formylated product.

  • Step 3: Reductive Cyclization to 2-(Trifluoromethyl)-10H-phenothiazine.

    • Dissolve 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide in N,N-dimethylformamide (DMF).

    • Add an excess of freshly ground potassium carbonate.

    • Heat the mixture to reflux with vigorous stirring for 2 hours.[1]

    • Cool the mixture, filter, and concentrate the filtrate to a semi-solid residue.

    • Extract the residue with a suitable solvent like chloroform.

    • Concentrate the extract and allow the product to crystallize.

    • Filter the crystals, wash with a non-polar solvent (e.g., hexane), and dry to obtain pure 2-(trifluoromethyl)-10H-phenothiazine.[1]

Introduction of the N-10 Side Chain

The diverse pharmacological activities of 2-(trifluoromethyl)-phenothiazines are largely determined by the nature of the side chain at the N-10 position. This side chain is typically introduced via N-alkylation of the 2-(trifluoromethyl)-10H-phenothiazine core.

N10_Alkylation cluster_1 N-10 Side Chain Introduction Core 2-(Trifluoromethyl)-10H-phenothiazine Product 10-Substituted-2-(trifluoromethyl)phenothiazine Core->Product AlkylHalide R-X (e.g., 1-(3-chloropropyl)-4-methylpiperazine) AlkylHalide->Product N-Alkylation Base Base (e.g., NaNH2, KOH) Base->Product

Caption: General scheme for N-10 side chain installation.

Experimental Protocol: Synthesis of Trifluoperazine [3]

  • Reactants: 2-(Trifluoromethyl)-10H-phenothiazine and 1-(3-chloropropyl)-4-methylpiperazine.

  • Base: Sodium amide (NaNH2).

  • Solvent: Anhydrous toluene or xylene.

  • Procedure:

    • To a stirred suspension of sodium amide in the chosen solvent, add a solution of 2-(trifluoromethyl)-10H-phenothiazine dropwise at room temperature.

    • Heat the mixture to reflux for 1-2 hours to form the sodium salt of the phenothiazine.

    • Cool the mixture slightly and add a solution of 1-(3-chloropropyl)-4-methylpiperazine dropwise.

    • Resume reflux and continue heating for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully quench with water.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by distillation under high vacuum or by conversion to its hydrochloride salt and recrystallization.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(trifluoromethyl)-phenothiazines is exquisitely sensitive to their molecular architecture. The following sections dissect the key structural features and their impact on activity, primarily focusing on their well-established role as dopamine receptor antagonists.

The Critical Role of the 2-Trifluoromethyl Group

The substitution at the 2-position of the phenothiazine ring is a major determinant of antipsychotic potency. The trifluoromethyl group is a strong electron-withdrawing group, and its presence at this position generally confers higher potency compared to other substituents like chlorine.[4] This enhanced activity is attributed to favorable van der Waals interactions between the -CF3 group and the N-10 side chain, which helps to stabilize a conformation that mimics dopamine, the endogenous ligand for the dopamine receptors.[4]

The Influence of the N-10 Side Chain

The nature of the side chain at the 10-position is arguably the most critical factor in fine-tuning the pharmacological profile of these compounds. The length of the alkyl chain and the nature of the terminal amino group are particularly important.

  • Alkyl Chain Length: A three-carbon (propyl) chain connecting the phenothiazine nitrogen to the terminal amine is generally optimal for antipsychotic activity.[5]

  • Terminal Amine: The basicity and steric bulk of the terminal amine significantly influence receptor binding and selectivity. Phenothiazines are often classified based on the nature of this group:

    • Aliphatic side chains (e.g., in triflupromazine): These compounds are generally less potent than those with cyclic amines.

    • Piperidine side chains: These derivatives can exhibit reduced extrapyramidal side effects.

    • Piperazine side chains (e.g., in trifluoperazine and fluphenazine): This class typically displays the highest antipsychotic potency. The piperazine ring is thought to provide more favorable van der Waals contacts with the 2-substituent.[5] Further substitution on the piperazine ring, such as a hydroxyethyl group in fluphenazine, can further enhance potency.[4]

Quantitative SAR at Dopamine Receptors

The primary mechanism of action for the antipsychotic effects of 2-(trifluoromethyl)-phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[6] The affinity of these compounds for various dopamine receptor subtypes can be quantified using radioligand binding assays, typically expressed as the inhibition constant (Ki).

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Selected 2-(Trifluoromethyl)-phenothiazines

CompoundD1 ReceptorD2 ReceptorD3 ReceptorD4 ReceptorReference
Trifluoperazine 251.14.612[7][8]
Fluphenazine 100.41.62.5[7][8]

Lower Ki values indicate higher binding affinity.

As the data in Table 1 indicates, both trifluoperazine and fluphenazine exhibit high affinity for the D2 receptor, with fluphenazine being slightly more potent. Their affinity for other dopamine receptor subtypes is lower, contributing to their specific pharmacological profiles.

Emerging Therapeutic Applications: Beyond Antipsychotic Activity

While their role in psychiatry is well-established, recent research has unveiled the potential of 2-(trifluoromethyl)-phenothiazines in other therapeutic areas, most notably in oncology.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 2-(trifluoromethyl)-phenothiazine derivatives against a variety of cancer cell lines.[9] Their anticancer activity is thought to be multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

Table 2: In Vitro Cytotoxicity (IC50, µM) of Trifluoperazine Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
KG-1aLeukemia4.58[10]
MCF7Breast Cancer11.33[10]
MDA-MB-231Breast Cancer21.58[10]
NCI-H1650Lung Cancer12.2[10]
U-87MGGlioblastoma9.9[10]
Modulation of Key Signaling Pathways

The anticancer effects of 2-(trifluoromethyl)-phenothiazines are linked to their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer.

4.2.1. The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3] Aberrant activation of this pathway is a hallmark of many cancers. Some phenothiazine derivatives, including fluphenazine, have been shown to modulate the Ras-MAPK pathway.[9]

4.2.2. PP2A Reactivation

Protein Phosphatase 2A (PP2A) is a major tumor suppressor that is often inactivated in cancer cells.[9] The reactivation of PP2A is a promising therapeutic strategy. Interestingly, phenothiazines have been identified as potential PP2A activators.[6] By reactivating PP2A, these compounds can promote the dephosphorylation of key oncogenic proteins, leading to cell cycle arrest and apoptosis.[10]

Signaling_Pathways cluster_2 Modulation of Cancer Signaling Pathways PTZ 2-(Trifluoromethyl)- phenothiazines Ras Ras PTZ->Ras Inhibition PP2A PP2A PTZ->PP2A Activation MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation PP2A->Proliferation Inhibition Apoptosis Apoptosis PP2A->Apoptosis Induction

Caption: Dual-action mechanism of 2-(trifluoromethyl)-phenothiazines in cancer.

Key Experimental Methodologies

The evaluation of the biological activity of 2-(trifluoromethyl)-phenothiazines relies on a suite of well-established in vitro assays.

Dopamine Receptor Binding Assay (Radioligand Displacement)

This assay is fundamental for determining the affinity of a compound for a specific receptor subtype. It measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol: Dopamine D2 Receptor Binding Assay [11]

  • Receptor Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a suitable cell line (e.g., HEK293).

  • Radioligand: A radiolabeled D2 antagonist, such as [3H]-Raclopride, is used.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is prepared.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (for total binding) or a high concentration of a non-radiolabeled D2 antagonist like haloperidol (for non-specific binding).

      • Serial dilutions of the test compound.

      • [3H]-Raclopride at a concentration close to its Kd value.

      • The cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-(trifluoromethyl)-phenothiazine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The 2-(trifluoromethyl)-phenothiazine scaffold has proven to be a remarkably versatile platform for the development of potent and selective modulators of cellular signaling. The foundational understanding of the SAR of these compounds, particularly the synergistic effects of the 2-trifluoromethyl group and the N-10 piperazine-containing side chains, has been instrumental in the design of effective antipsychotic agents. The expanding body of research into their anticancer properties, driven by their ability to modulate key pathways like MAPK and reactivate the tumor suppressor PP2A, opens up exciting new avenues for therapeutic intervention.

Future research in this area should focus on:

  • Subtype-selective ligands: The design of derivatives with enhanced selectivity for specific dopamine receptor subtypes could lead to antipsychotics with improved side-effect profiles.

  • Potent and selective anticancer agents: Further optimization of the phenothiazine scaffold to enhance PP2A activation and MAPK pathway inhibition, while minimizing off-target effects, could yield novel cancer therapeutics.

  • Exploration of other therapeutic areas: The diverse biological activities of phenothiazines suggest that their potential may extend beyond psychiatry and oncology. Further investigation into their antimicrobial and anti-inflammatory properties is warranted.

By leveraging the rich history of SAR studies and embracing modern drug discovery technologies, the 2-(trifluoromethyl)-phenothiazine scaffold will undoubtedly continue to be a source of innovative and impactful therapeutic agents.

References

  • Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • US3426020A - Synthesis of 2-substituted phenothiazines. (n.d.). Google Patents.
  • Manoharan, G. B., Okutachi, S., & Abankwa, D. (2022). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. PLOS ONE. Retrieved January 24, 2026, from [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Zhu, J., et al. (2015). Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine. PubMed Central. Retrieved January 24, 2026, from [Link]

  • Salie, S., et al. (2014). Radioligand binding assay results showing the percentage inhibition of binding for the modified phenothiazines. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Soskić, V., et al. (1991). Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors. PubMed. Retrieved January 24, 2026, from [Link]

  • László, K., & Gábor, F. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Retrieved January 24, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 24, 2026, from [Link]

  • 2-(Trifluoromethyl)phenothiazine, TFMP (A), and structure of the side... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Würzburg. Retrieved January 24, 2026, from [Link]

  • Antipsychotic Medication Dopamine Receptor Ki Values. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Manoharan, G. B., Okutachi, S., & Abankwa, D. (2021). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. bioRxiv. Retrieved January 24, 2026, from [Link]

  • Gutierrez, A., et al. (2014). Phenothiazines induce PP2A-mediated apoptosis in T cell acute lymphoblastic leukemia. Journal of Clinical Investigation. Retrieved January 24, 2026, from [Link]

  • Real time characterization of the MAPK pathway using native mass spectrometry. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Usiello, A., et al. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. Retrieved January 24, 2026, from [Link]

  • Yuan, Y., et al. (2011). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. PubMed Central. Retrieved January 24, 2026, from [Link]

  • Manoharan, G. B., Okutachi, S., & Abankwa, D. (2022). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. PubMed. Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

Synthesis Protocol for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is a key intermediate in the synthesis of various biologically active molecules, including metabolites of antipsychotic drugs like Fluphenazine.[] The phenothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of activities such as antipsychotic, antiemetic, and neuroleptic actions.[2][3] This document provides a detailed, field-proven protocol for the synthesis of this valuable intermediate, focusing on the N-alkylation of 2-(trifluoromethyl)-10H-phenothiazine. The causality behind experimental choices, safety considerations, and robust analytical validation are emphasized to ensure reproducibility and safety.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The nitrogen atom of the phenothiazine ring is first deprotonated by a strong base to form a highly nucleophilic phenothiazide anion. This anion then attacks the electrophilic carbon of 1-bromo-3-chloropropane, displacing the bromide and forming the desired N-alkylated product. Bromide is chosen as the leaving group on the alkylating agent due to its superior reactivity compared to chloride, allowing for selective displacement.

Reaction_Scheme cluster_1 Step 2: N-Alkylation Phenothiazine 2-(Trifluoromethyl)-10H-phenothiazine Anion Phenothiazide Anion Phenothiazine->Anion + Base Base Base (e.g., NaH, KOH) AlkylHalide 1-Bromo-3-chloropropane Product 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine Anion->Product Experimental_Workflow setup 1. Reaction Setup deprotonation 2. Deprotonation setup->deprotonation alkylation 3. Alkylation deprotonation->alkylation quench 4. Reaction Quench alkylation->quench workup 5. Aqueous Work-up quench->workup purification 6. Purification workup->purification characterization 7. Characterization purification->characterization

Sources

Mastering the Purification of Synthesized Phenothiazine Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a broad spectrum of activities from antipsychotic to antioxidant properties. The biological efficacy and reliability of experimental data derived from these synthesized compounds are intrinsically linked to their purity. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification methods for synthesized phenothiazine derivatives, grounded in scientific principles and practical laboratory experience.

The Criticality of Purity in Phenothiazine Research

The tricyclic structure of phenothiazine is susceptible to various chemical modifications during synthesis, leading to a range of derivatives with tailored properties. However, these synthetic routes can also generate a host of impurities, including unreacted starting materials, reagents, and byproducts from side reactions. The presence of these impurities can have significant consequences:

  • Altered Pharmacological Profiles: Impurities can exhibit their own biological activity, leading to misleading results in pharmacological assays.

  • Toxicity: Certain byproducts may be cytotoxic, confounding in vitro and in vivo studies.

  • Reduced Efficacy: A lower concentration of the active pharmaceutical ingredient (API) due to the presence of impurities can diminish the observed therapeutic effect.

  • Challenges in Characterization: Impurities can interfere with analytical techniques such as NMR and mass spectrometry, making structural elucidation and characterization difficult.

Therefore, rigorous purification is not merely a suggestion but a prerequisite for obtaining reliable and reproducible scientific data.

Understanding Common Impurities in Phenothiazine Synthesis

A rational approach to purification begins with an understanding of the potential impurities that can arise during synthesis. Common synthetic routes to phenothiazine derivatives, such as the reaction of diphenylamine with sulfur, can produce several byproducts.[1] N-alkylation or N-acylation reactions to modify the phenothiazine core can also lead to specific impurities.

Key Classes of Impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the parent phenothiazine or the alkylating/acylating agent.

  • Oxidation Products: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of phenothiazine-S-oxides (sulfoxides) and, under more stringent conditions, phenothiazine-S,S-dioxides (sulfones).[2][3] These oxidized species often have different polarities and biological activities compared to the parent compound.

  • Dimeric and Polymeric Byproducts: Side reactions can lead to the formation of dimers or oligomers, which can be challenging to separate.[4]

  • Regioisomers: In the synthesis of substituted phenothiazines, reactions may yield a mixture of isomers that require careful separation.

  • Residual Reagents and Catalysts: Reagents such as bases, acids, or metal catalysts used in the synthesis must be completely removed.

A logical workflow for selecting a purification strategy is essential for efficiently achieving the desired purity.

Purification_Strategy_Workflow Start Crude Product Analysis (TLC, LC-MS, NMR) Decision1 Are impurities acidic or basic? Start->Decision1 Extraction Acid-Base Extraction Decision1->Extraction Yes Decision2 Significant polarity difference between product and impurities? Decision1->Decision2 No Extraction->Decision2 Chromatography Column Chromatography Decision2->Chromatography Yes Decision3 Is the product crystalline? Decision2->Decision3 No Chromatography->Decision3 Crystallization Recrystallization Decision3->Crystallization Yes Purity_Check Purity Assessment (HPLC, NMR, etc.) Decision3->Purity_Check No Crystallization->Purity_Check End Pure Product Purity_Check->End

Caption: Decision workflow for selecting a purification strategy.

Core Purification Techniques and Protocols

The choice of purification method is dictated by the physicochemical properties of the target phenothiazine derivative and its impurities, such as polarity, solubility, and acidic/basic nature.

Column Chromatography: The Workhorse of Purification

Column chromatography is a versatile and widely used technique for separating compounds based on their differential adsorption to a stationary phase.[2] For phenothiazine derivatives, silica gel is the most common stationary phase due to its ability to separate compounds with varying polarities.

Causality in Experimental Choices:

  • Stationary Phase Selection: Silica gel is acidic and is suitable for most neutral and moderately basic phenothiazine derivatives. For highly basic derivatives that may interact strongly with silica, leading to tailing and poor separation, neutral alumina can be a better alternative.

  • Solvent System (Mobile Phase) Optimization: The choice of solvent system is critical for achieving good separation. A typical strategy is to start with a non-polar solvent and gradually increase the polarity. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing solvent systems before committing to a column.[5]

Protocol: Flash Column Chromatography of a Synthesized N-Acyl Phenothiazine Derivative

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., hexane/ethyl acetate mixtures: 9:1, 8:2, 7:3, etc.).

    • Visualize the spots under UV light (254 nm) and/or by staining.

    • The ideal solvent system will give a good separation between the desired product (Rf value of ~0.3-0.4) and its impurities.

  • Column Packing (Slurry Method):

    • Choose an appropriate size column based on the amount of crude product (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

    • Drain the excess solvent until it is level with the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.

    • Carefully apply the solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, "dry loading" is recommended: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified phenothiazine derivative.

Table 1: Exemplary Solvent Systems for Column Chromatography of Phenothiazine Derivatives

Phenothiazine Derivative TypeStationary PhaseCommon Eluent SystemsCitation(s)
N-Acyl PhenothiazinesSilica GelHexane/Ethyl Acetate, Dichloromethane/Hexane[6]
N-Alkyl PhenothiazinesSilica GelDichloromethane/Methanol, Chloroform/Methanol[2]
Phosphorylated PhenothiazinesSilica GelMethanol/Dichloromethane[2]
AzaphenothiazinesAluminaChloroform[5]
Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds.[7] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a pure form, leaving the impurities dissolved in the mother liquor.

Causality in Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent should:

    • Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.

    • Not react with the compound.

    • Dissolve impurities well at all temperatures or not at all.

    • Have a relatively low boiling point for easy removal.

  • Mixed Solvent Systems: If a single solvent is not suitable, a mixed solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Common examples for phenothiazines include dichloromethane/hexane and ethanol/water.[2][8]

Protocol: Recrystallization of a Phenothiazine Derivative

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature.

    • If the compound is insoluble, heat the test tube gently. A good solvent will dissolve the compound upon heating.

    • Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point. Add the solvent in small portions while heating.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven or by air drying.

Acid-Base Extraction: Exploiting Chemical Reactivity

Many medicinally important phenothiazine derivatives, such as chlorpromazine, contain a basic amino group in their side chain.[8] This property can be exploited for purification using acid-base extraction.

The Principle:

  • A basic phenothiazine derivative, which is soluble in an organic solvent, can be protonated by an aqueous acid (e.g., HCl) to form a water-soluble salt.

  • This salt will move into the aqueous layer, while neutral or acidic impurities will remain in the organic layer.

  • The layers are then separated, and the aqueous layer containing the protonated phenothiazine is basified (e.g., with NaOH) to regenerate the free base, which can then be extracted back into an organic solvent.

Acid_Base_Extraction Start Crude Mixture in Organic Solvent (e.g., Dichloromethane) Add_Acid Add Aqueous Acid (e.g., 1M HCl) Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Organic_Layer1 Organic Layer: Neutral/Acidic Impurities Separate1->Organic_Layer1 Top/Bottom Layer Aqueous_Layer1 Aqueous Layer: Protonated Phenothiazine Separate1->Aqueous_Layer1 Other Layer Add_Base Add Aqueous Base (e.g., 1M NaOH) Aqueous_Layer1->Add_Base Separate2 Separate Layers Add_Base->Separate2 Organic_Layer2 Organic Layer: Pure Phenothiazine Separate2->Organic_Layer2 Top/Bottom Layer Aqueous_Layer2 Aqueous Layer: Salt Byproducts Separate2->Aqueous_Layer2 Other Layer

Caption: Workflow for acid-base extraction of a basic phenothiazine derivative.

Purity Assessment: The Final Verdict

After purification, it is essential to assess the purity of the phenothiazine derivative. A combination of analytical techniques should be employed for a comprehensive evaluation.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique that can quantify the purity of a sample. A pure compound will show a single, sharp peak.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the synthesized compound and detecting the presence of impurities. The absence of extraneous peaks in the NMR spectrum is a strong indicator of high purity.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range. Impurities tend to broaden and depress the melting point.

Troubleshooting Common Purification Challenges

ProblemPossible Cause(s)Suggested Solution(s)
Column Chromatography: Tailing of spotsCompound is too polar or acidic/basic.Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Consider using alumina as the stationary phase.
Column Chromatography: Poor separationInappropriate solvent system.Re-optimize the solvent system using TLC. Consider using a gradient elution.
Recrystallization: Oiling outThe compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Use a lower-boiling solvent. Add more solvent to the hot solution.
Recrystallization: No crystal formationThe solution is not sufficiently saturated. The compound is highly soluble even at low temperatures.Evaporate some of the solvent to increase the concentration. Try a different solvent or a mixed solvent system. Scratch the inside of the flask with a glass rod to induce nucleation.

Conclusion

The purification of synthesized phenothiazine derivatives is a critical step that underpins the validity and reproducibility of research in medicinal chemistry and materials science. A thorough understanding of the potential impurities, coupled with a rational application of purification techniques such as column chromatography, recrystallization, and acid-base extraction, is essential for obtaining high-purity compounds. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently prepare phenothiazine derivatives of the requisite purity for their scientific investigations.

References

  • Kubicki, M., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. Available at: [Link]

  • Cimbura, G. (1962). Separation and identification of phenothiazine compounds by thin-layer chromatography. Journal of Forensic Sciences, 7(4), 501-509.
  • Ahmadian, S., et al. (2021). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. Molecules, 26(12), 3696. Available at: [Link]

  • Kubicki, M., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Phenothiazine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Asr, R., et al. (2024). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. Available at: [Link]

  • Van der Geest, R., et al. (1998). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 70(1), 130-136.
  • Reddy, et al. (2019). Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts.
  • Agilent Technologies. (2016).
  • Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting. Thermo Fisher Scientific.
  • Kenia, H., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives.
  • Fesher, et al. (2022). Improved process for the purification of methylene blue.
  • Criado, S., et al. (2009). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and Photobiology, 85(1), 129-136.
  • Kikkawa, et al. (1992). Phenothiazine derivatives, their production and use.
  • Unsal-Tan, O., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
  • The Organic Chemistry Tutor. (2021). Troubleshooting troublesome recombinant protein expression... YouTube.
  • Inam, R., et al. (2023).
  • Phenomenex. (n.d.).
  • El-Ragehy, N. A., et al. (1984). Colorimetric Determination of C-2 Unsubstituted Phenothiazines, Using Morpholine and iV-Bromosuccinimide. Journal of Pharmaceutical Sciences, 73(1), 99-101.
  • Löhr, W., et al. (1975).
  • Steinbrecher, K. (1982). thin-layer-chromatographic-separation-and-identification-of-certain-phenothiazines.pdf. TSI Journals.
  • Fesher, et al. (2022). Process for the purification of methylene blue.
  • Przybyciel, M. (2023).
  • Unsal-Tan, O., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central.
  • Al-Obaidi, A. M. J. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives.
  • Bojita, M., et al. (2009). QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. Farmacia Journal.
  • Zaleska, S., et al. (2023). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules, 28(19), 6825.
  • Sigma-Aldrich. (n.d.).
  • EPFL. (n.d.).
  • University of Warwick. (n.d.).
  • ResearchGate. (n.d.). Synthesis of chlorpromazine hydrochloride.
  • Taylor, K. B. (1962).
  • Kubicki, M., et al. (2022).
  • Methylene Blue – The Manufacturing Process. (2024). mitolab.
  • Phenomenex. (n.d.).
  • GDC CLASSES. (2019).
  • CN102617509B - Chlorpromazine hydrochloride synthesis process - Google P
  • Slideshare. (n.d.). Chlorpromazine Synthesis. Slideshare.

Sources

Application Notes and Protocols for the Quantification of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, a key intermediate, metabolite, and potential impurity in the synthesis of phenothiazine-based active pharmaceutical ingredients (APIs) such as Fluphenazine.[] Given its potential impact on the safety and efficacy of final drug products, robust and reliable quantification methods are imperative. This guide details validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability in a regulated environment.

Introduction: The Analytical Imperative

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is a critical compound in pharmaceutical development, primarily associated with the synthesis and metabolism of Fluphenazine, a potent antipsychotic medication.[] Its chemical structure, featuring a trifluoromethylated phenothiazine core and a reactive chloropropyl side chain, presents unique analytical challenges, including potential for degradation and the need for sensitive detection. Accurate quantification is essential for several key applications:

  • Impurity Profiling: Monitoring and controlling the levels of this compound as an impurity in drug substances and drug products to ensure they remain within safe limits.[2]

  • Metabolic Studies: Quantifying its presence in biological matrices to understand the pharmacokinetics of the parent drug.

  • Process Chemistry: Monitoring its formation and consumption during chemical synthesis to optimize reaction conditions and yields.

This guide provides two robust analytical techniques to address these needs, each with distinct advantages in terms of sensitivity, selectivity, and accessibility. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC₁₆H₁₃ClF₃NS[][6]
Molecular Weight343.79 g/mol [][6]
AppearanceWhite to Off-White Solid[][6]
Melting Point74-76°C[]
SolubilitySlightly soluble in Chloroform and Methanol[]
Storage2-8°C[][6]

The presence of the trifluoromethyl group enhances the compound's stability and influences its chromatographic retention.[7] The phenothiazine ring system possesses chromophores that allow for UV detection.[8]

Recommended Analytical Techniques

Two primary techniques are recommended for the quantification of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for routine quality control and quantification at moderate to high concentrations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification, particularly in complex matrices such as biological fluids.[9][10]

The choice between these methods will depend on the specific application, required sensitivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol provides a reliable method for the quantification of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine in bulk drug substances and formulated products.

Scientific Rationale for Method Design

The selection of a reversed-phase HPLC method is based on the non-polar nature of the phenothiazine core.[11] A C18 stationary phase provides excellent retention and separation from polar impurities. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention time and peak shape.[11] Phosphoric acid is used to maintain a consistent pH and suppress the ionization of any residual silanol groups on the stationary phase, thereby improving peak symmetry.[11] UV detection is appropriate due to the strong absorbance of the phenothiazine ring system.[8]

Experimental Workflow

Caption: HPLC-UV workflow for quantification.

Detailed Protocol

4.3.1. Materials and Reagents

  • 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine Reference Standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (ACS grade)

  • Methanol (HPLC grade)

  • Diluent: Acetonitrile/Water (50:50, v/v)

4.3.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 min, hold at 90% B for 2 min, return to 60% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm

4.3.3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL). A minimum of five concentration levels is recommended for linearity assessment.[3]

  • Sample Solution: Accurately weigh a portion of the sample expected to contain approximately 1 mg of the analyte into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

4.3.4. Method Validation

The method should be validated in accordance with ICH Q2(R1) guidelines, assessing the following parameters:[3][4][5]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range should be established based on the linearity, accuracy, and precision data.[3]

  • Accuracy: Perform recovery studies by spiking a placebo or sample with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

Representative Data
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (Recovery) 99.5%98.0 - 102.0%
Repeatability (RSD) 0.8%≤ 2.0%
Intermediate Precision (RSD) 1.2%≤ 2.0%
LOQ 0.1 µg/mLReportable

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the sensitive and selective quantification of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine in complex matrices, such as plasma or urine, where low detection limits are required.

Scientific Rationale for Method Design

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV by utilizing the mass-to-charge ratio of the analyte and its fragments for detection.[9][10] Electrospray ionization (ESI) in positive ion mode is chosen as the phenothiazine nitrogen is readily protonated. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This highly specific detection scheme minimizes matrix interference. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Experimental Workflow

Caption: LC-MS/MS workflow for quantification.

Detailed Protocol

5.3.1. Materials and Reagents

  • 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine Reference Standard (≥98% purity)

  • Stable Isotope-Labeled Internal Standard (e.g., D4-labeled analog)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

5.3.2. Instrumentation and Conditions

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition To be determined empirically (e.g., Precursor: 344.1 m/z, Product: fragment)
Internal Standard MRM To be determined empirically (e.g., Precursor: 348.1 m/z, Product: fragment)

5.3.3. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare separate stock solutions of the analyte and internal standard in methanol (e.g., 1 mg/mL).

  • Working Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Calibration Standards in Matrix: Spike blank matrix (e.g., plasma) with the working standard solutions to create a calibration curve over the desired range (e.g., 0.1 - 100 ng/mL).

  • Sample Preparation (SPE): a. To 100 µL of plasma sample, add 10 µL of the internal standard working solution. b. Condition an SPE cartridge with methanol followed by water. c. Load the sample onto the SPE cartridge. d. Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water). e. Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol). f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the residue in the mobile phase.

5.3.4. Method Validation

The LC-MS/MS method should be validated according to the FDA's Bioanalytical Method Validation guidance and ICH guidelines.[12][13][14] Key parameters to assess include selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Representative Data
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.995
Accuracy (Bias) Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (CV) < 15%< 15% (< 20% at LLOQ)
LLOQ 0.1 ng/mLReportable
Matrix Effect MinimalConsistent and reproducible

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine. The HPLC-UV method is well-suited for routine analysis in a quality control setting, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis in complex biological matrices. The successful implementation and validation of these methods will ensure the generation of high-quality, reproducible data, supporting drug development from early-stage research through to commercial manufacturing.

References

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (2001). Analytical Chemistry, 73(23), 5679-5686. [Link]

  • Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. (2020). Molecules, 25(21), 5026. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. (2018). Research Journal of Pharmacy and Technology, 11(9), 3829-3834. [Link]

  • 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine. Pharmaffiliates. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Separation of Phenothiazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Gas chromatography–mass spectroscopy (GC–MS) of phenothiazine (PTZ)... ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]

  • Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. (2000). Journal of Mass Spectrometry, 35(7), 879-885. [Link]

  • Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. (2003). Journal of Pharmaceutical and Biomedical Analysis, 31(3), 517-524. [Link]

  • 2-(Trifluoromethyl)phenothiazine, TFMP (A), and structure of the side... ResearchGate. [Link]

  • Analysis of Psychoactive Phenothiazine Drugs by Gas Chromatography. (1966). Journal of Gas Chromatography, 4(6), 236-242. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). Molecules, 27(21), 7586. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S. Food and Drug Administration. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). Journal of Analytical Methods in Chemistry, 2020, 8543947. [Link]

  • Effective Workflow for Pharmaceutical Impurity Analysis using HR-LCMS. (2015). Thermo Fisher Scientific. [Link]

  • FDA issues revised guidance for analytical method validation. (2015). Pharmaceutical Technology, 39(10), 68-69. [Link]

  • Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. (2021). Molecules, 26(11), 3123. [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (2001). Analytical Chemistry, 73(23), 5679-5686. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Impurities Application Notebook. Waters Corporation. [Link]

  • HPLC Methods for Recently Approved Pharmaceuticals. (2005). John Wiley & Sons. [Link]

  • Q2 r1 guidelines. SlideShare. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. (2018). Pharmacognosy Journal, 10(5), 945-950. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Validation of Analytical Methods according to the New FDA Guidance. (2017). YouTube. [Link]

Sources

Application Notes and Protocols for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine (CAS No. 1675-46-3) in the field of neuropharmacology. This document outlines the scientific rationale for its investigation, detailed methodologies for in vitro and in vivo studies, and the necessary context to interpret potential findings.

Introduction and Scientific Rationale

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is a derivative of the phenothiazine class of compounds, which are renowned for their wide range of biological activities, particularly as antipsychotic drugs.[1] Structurally, it is identified as a metabolite of Fluphenazine, a potent phenothiazine antipsychotic that functions primarily as a dopamine D2 receptor antagonist.[] The presence of the trifluoromethyl group on the phenothiazine ring is a key feature, often enhancing the stability and potency of such compounds in medicinal chemistry.[3]

Given its structural similarity to established dopamine antagonists, 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is a compelling candidate for investigation into its own neuropharmacological properties. It is hypothesized to interact with dopamine receptors, and potentially other neurotransmitter systems, making it a valuable tool for studying psychiatric and neurodegenerative disorders.

Table 1: Physicochemical Properties of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

PropertyValueReference
CAS Number 1675-46-3[4][5]
Molecular Formula C16H13ClF3NS[][4]
Molecular Weight 343.79 g/mol [][4]
Appearance White to Off-White Solid[][6]
Melting Point 74-76°C[4]
Solubility Chloroform (Slightly), Methanol (Slightly)[][4]
Storage 2-8°C, Refrigerator[][6]

Postulated Mechanism of Action and Potential Therapeutic Targets

Based on the pharmacology of its parent compound, Fluphenazine, and the broader class of phenothiazines, the primary hypothesized mechanism of action for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is the antagonism of dopamine D2 receptors in the central nervous system.[][7] Blockade of these receptors is a cornerstone of the therapeutic effects of many antipsychotic medications, particularly in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions.[7]

Beyond D2 receptors, phenothiazines are known to interact with a variety of other receptors, including serotonergic, adrenergic, cholinergic, and histaminergic receptors.[8] Therefore, a comprehensive characterization of the binding profile of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is essential to fully understand its pharmacological effects.

Dopamine_D2_Antagonism_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase (Inhibited) D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Signaling Downstream Signaling cAMP->Signaling Modulates Compound 10-(3-Chloropropyl)-2- (trifluoromethyl)-10H-phenothiazine Compound->D2R Blocks Neuroprotection_Workflow A Seed SH-SY5Y Cells in 96-well plate B Pre-treat with Test Compound (1-2 hours) A->B C Induce Oxidative Stress (e.g., 6-OHDA for 24 hours) B->C D Assess Cell Viability (MTT Assay) C->D E Data Analysis: Compare viability to controls D->E

Caption: Workflow for the in vitro neuroprotection assay.

In Vivo Application Protocols

Assessment of Antidepressant-like Activity: Forced Swim Test (Mouse)

The forced swim test is a common behavioral assay to screen for antidepressant-like effects. [9] Objective: To evaluate whether 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine reduces immobility time in mice, indicative of an antidepressant-like effect.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test compound dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80).

  • Positive control: Fluoxetine (an SSRI antidepressant). [10][11]* A transparent cylindrical container (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording system.

Protocol:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment. [12]2. Drug Administration: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Session: Gently place each mouse into the water-filled cylinder for a 6-minute session. [9]4. Behavioral Scoring: Record the entire session and score the last 4 minutes for immobility (the time the mouse spends floating with only minor movements to keep its head above water).

  • Data Analysis: Compare the mean immobility time between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Evaluation of Cognitive Effects: Novel Object Recognition Test (Mouse)

This test assesses recognition memory, which can be impaired in various neuropsychiatric disorders. [13] Objective: To determine if 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine affects short-term recognition memory in mice.

Materials:

  • Male C57BL/6 mice.

  • An open-field arena (e.g., 40x40x40 cm).

  • Two sets of identical objects (e.g., small plastic toys) and one set of novel objects.

  • Video tracking software.

Protocol:

  • Habituation: On day 1, allow each mouse to freely explore the empty arena for 10 minutes. [13]2. Training (Familiarization) Phase: On day 2, place two identical objects in the arena and allow the mouse to explore for 10 minutes. [14]3. Testing Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes. [14]4. Drug Administration: The test compound can be administered before the training phase or before the testing phase to assess its effects on memory acquisition or retrieval, respectively.

  • Data Analysis: Measure the time spent exploring the novel object versus the familiar object. Calculate a discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time). A positive index indicates successful recognition memory.

Model of Parkinson's Disease: MPTP-induced Neurodegeneration

This protocol uses the neurotoxin MPTP to model Parkinson's disease and evaluate the potential neuroprotective or neurorestorative effects of the test compound. [15][16] Objective: To investigate if 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine can protect dopaminergic neurons from MPTP-induced toxicity in mice.

Materials:

  • Male C57BL/6 mice.

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Test compound.

  • Equipment for behavioral testing (e.g., rotarod, grip strength meter).

  • Reagents and equipment for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody) and HPLC (for dopamine and metabolite analysis).

Protocol:

  • MPTP Administration: A common regimen is to administer MPTP at a dose of 20-30 mg/kg (i.p.) daily for 5 consecutive days. [17]2. Test Compound Treatment: The test compound can be administered before, during, or after the MPTP regimen to assess its prophylactic or therapeutic potential.

  • Behavioral Assessment: Conduct motor function tests (e.g., rotarod, pole test) at various time points after MPTP administration to assess motor deficits.

  • Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum. Use HPLC to quantify the levels of dopamine and its metabolites (DOPAC, HVA).

  • Histological Analysis: Perfuse the brains and process them for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra to quantify the loss of dopaminergic neurons.

  • Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the MPTP-only group and the groups treated with the test compound.

Concluding Remarks

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine represents a promising, yet understudied, compound for neuropharmacological research. The protocols outlined in these application notes provide a robust framework for its systematic investigation. Researchers are encouraged to adapt these methodologies to their specific research questions and to conduct a full characterization of the compound's pharmacokinetic and pharmacodynamic properties. The insights gained from such studies will be invaluable in elucidating its potential as a research tool or a therapeutic lead for neuropsychiatric and neurodegenerative disorders.

References

  • Pharmaffiliates. (n.d.). 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine. Retrieved from [Link]

  • Le, T., & Le, J. K. (2024). Fluoxetine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are D2 receptor antagonists and how do they work? Retrieved from [Link]

  • Chlebowski, M., et al. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Molecules, 26(16), 4987. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. Retrieved from [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoxetine. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine antagonist. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(Trifluoromethyl)phenothiazine, TFMP (A), and structure of the side... Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the MPTP mouse model of Parkinson's disease. Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • A, K., et al. (2021). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Journal of Experimental and Basic Medical Sciences, 2(2), 224-233. Retrieved from [Link]

  • MDPI. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 25(21), 5030. Retrieved from [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718. Retrieved from [Link]

  • University of Iowa. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • EURL ECVAM. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]

  • Medical News Today. (2024). How Prozac works: Mechanism of action explained. Retrieved from [Link]

  • Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Neuroscience, 282, 13-22. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Protocol for the MPTP mouse model of Parkinson's disease. Retrieved from [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease, 1(1), 19-33. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Mao, X. (n.d.). Novel object recognition test. Retrieved from [Link]

  • Cleveland Clinic. (2023). Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fluoxetine Hydrochloride? Retrieved from [Link]

  • Wold, E. A., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(7), 3098-3111. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability evaluation of SH-SY5Y using the MTT assay (A)... Retrieved from [Link]

  • Patel, R., & David, V. (2023). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Cureus, 15(7), e41558. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Novel Object Recognition Test v1. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. Retrieved from [Link]

  • SciSpace. (2020). MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. Retrieved from [Link]

  • Neuro Transmissions. (2018, January 30). 2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs) [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (PDF) Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Retrieved from [Link]

  • JoVE. (2022, October 3). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview [Video]. YouTube. [Link]

  • Hempel, C., et al. (2013). The phenothiazine-class antipsychotic drugs prochlorperazine and trifluoperazine are potent allosteric modulators of the human P2X7 receptor. Neuropharmacology, 75, 365-379. Retrieved from [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of Phenothiazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the purity analysis of phenothiazines using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Phenothiazines, a class of antipsychotic drugs, require stringent purity control to ensure their safety and efficacy. This document provides a detailed protocol, the scientific rationale behind the methodological choices, and a framework for method validation in accordance with international regulatory standards. The target audience includes researchers, quality control analysts, and professionals in pharmaceutical development.

Introduction: The Analytical Imperative for Phenothiazine Purity

Phenothiazines are a cornerstone in the treatment of psychosis, characterized by a tricyclic structure with a nitrogen and sulfur atom in the central ring.[1] Their therapeutic action is intrinsically linked to their chemical structure, and the presence of impurities—arising from synthesis, degradation, or storage—can significantly impact their pharmacological and toxicological profiles. Therefore, a reliable and validated analytical method is paramount for ensuring the quality of both the active pharmaceutical ingredient (API) and the final drug product.

High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose due to its high resolution, sensitivity, and specificity.[2] This application note details a reversed-phase HPLC (RP-HPLC) method that can effectively separate the parent phenothiazine from its potential degradation products and process-related impurities.

Chromatographic Principles and Method Development Rationale

The development of a robust HPLC method for phenothiazines hinges on understanding their physicochemical properties. Most phenothiazines are basic compounds due to the presence of amine functionalities in their side chains.[3] This characteristic dictates the optimal choice of stationary and mobile phases.

2.1. Stationary Phase Selection: The Versatility of C18 Columns

A C18 (octadecylsilane) column is the stationary phase of choice for the analysis of phenothiazines.[3][4] These columns offer excellent hydrophobicity, which allows for the retention and separation of the relatively nonpolar phenothiazine core. Modern C18 columns with high purity silica and end-capping provide improved peak symmetry for basic analytes by minimizing interactions with residual silanol groups.[3]

2.2. Mobile Phase Optimization: The Critical Role of pH

The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[5] The pH of the aqueous component is a critical parameter. Since phenothiazines are basic, a slightly acidic to neutral pH (typically between 3 and 7) ensures that the amine groups are protonated, leading to improved peak shape and retention time stability. A common mobile phase composition involves acetonitrile and a phosphate or acetate buffer.[6]

2.3. Detection Wavelength Selection

Phenothiazines exhibit strong UV absorbance due to their aromatic ring system. A detection wavelength in the range of 250-265 nm is generally suitable for most phenothiazines, providing a good balance between sensitivity and specificity.[4][6][7] A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the spectra of unknown impurities.

Experimental Workflow

The following diagram illustrates the overall workflow for the purity analysis of a phenothiazine sample.

HPLC Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Drug Substance/Product DissolveSample Dissolve in Diluent Sample->DissolveSample Standard Weigh Reference Standard DissolveStandard Dissolve in Diluent Standard->DissolveStandard FilterSample Filter Sample Solution (0.45 µm) DissolveSample->FilterSample FilterStandard Filter Standard Solution (0.45 µm) DissolveStandard->FilterStandard SST System Suitability Test FilterStandard->SST Proceed if SST passes Injection Inject Samples & Standards SST->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Calculate % Purity & Impurities Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for Phenothiazine Purity Analysis by HPLC.

Detailed Protocol: Purity of Chlorpromazine Hydrochloride

This protocol provides a validated method for the determination of the purity of Chlorpromazine Hydrochloride and its related substances.

4.1. Materials and Reagents

  • Chlorpromazine Hydrochloride Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

4.2. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) in a ratio of 40:60 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 20 µL
Diluent Mobile Phase

4.3. Preparation of Solutions

  • Buffer Solution (0.05 M): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.

  • Mobile Phase: Mix 400 mL of acetonitrile with 600 mL of the buffer solution. Filter through a 0.45 µm membrane filter and degas.[6]

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of Chlorpromazine Hydrochloride Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the Chlorpromazine Hydrochloride sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4.4. System Suitability Test (SST)

Before sample analysis, the chromatographic system must meet the predefined acceptance criteria.[8][9] Inject the Standard Solution in six replicates and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

4.5. Analysis Procedure

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Perform the System Suitability Test.

  • Inject the Standard Solution and the Sample Solution into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

4.6. Calculation

Calculate the percentage of any individual impurity in the sample using the following formula:

% Impurity = (Area_impurity / Area_total) * 100

Where:

  • Area_impurity is the area of the individual impurity peak in the sample chromatogram.

  • Area_total is the sum of the areas of all peaks in the sample chromatogram.

The purity of the sample is calculated as:

% Purity = 100 - % Total Impurities

Method Validation: A Self-Validating System

The described method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure it is fit for its intended purpose.[10][11]

HPLC Method Validation cluster_params Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

5.1. Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[12][13]

  • Acid/Base Hydrolysis: Expose the sample to 0.1 M HCl and 0.1 M NaOH at 60 °C.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid sample to heat (e.g., 105 °C).

  • Photolytic Degradation: Expose the sample solution to UV light.

The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.

5.2. Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[6] A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.[14]

5.3. Accuracy

Accuracy is the closeness of the test results to the true value.[10] It can be determined by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should typically be within 98.0% to 102.0%.

5.4. Precision

Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. The relative standard deviation (%RSD) for the results should be ≤ 2.0%.

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

5.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This includes variations in mobile phase composition, pH, flow rate, and column temperature.

Conclusion

The HPLC method detailed in this application note is a robust, reliable, and stability-indicating procedure for the purity analysis of phenothiazines. The rationale behind the selection of chromatographic parameters has been explained to provide a deeper understanding of the method. Adherence to the outlined protocol and proper method validation in line with ICH guidelines will ensure the generation of accurate and defensible data, which is crucial for the quality control and regulatory submission of phenothiazine-based pharmaceuticals.

References

  • Hayen, H., & Karst, U. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 75(18), 4833–4840. Available at: [Link]

  • Çalışkan, B., & Kılıç, E. (2023). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. ACS Omega. Available at: [Link]

  • Suneetha, D., & Rao, A. S. (2015). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 237-243. Available at: [Link]

  • Dhabab, J. M., et al. (2013). Simultaneous determination of trifluoperazine and prochlorperazine in pharmaceutical preparations by HPLC. Farmacia, 61(4), 653-662. Available at: [Link]

  • Tanaka, E., et al. (2007). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 854(1-2), 116-121. Available at: [Link]

  • Blazheyevskiy, M. Y., & Kopylevych, V. M. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and Objects of Chemical Analysis, 18(3), 143-151. Available at: [Link]

  • Boita, V., et al. (2009). Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. Farmacia, 57(4), 468-475. Available at: [Link]

  • Kumar, A., et al. (2021). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Journal of Pharmaceutical Research International, 33(47A), 346-358. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Phenothiazine on Newcrom R1 HPLC column. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Çalışkan, B., & Kılıç, E. (2023). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. ACS Omega. Available at: [Link]

  • Morales-Ríos, M. S., et al. (2012). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and photobiology, 88(4), 845–855. Available at: [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • Zahner, G. H., et al. (1993). Structure-activity Relationships of Phenothiazines in Inhibiting Lymphocyte Motility as Determined by a Novel Flow Cytometric Assay. Journal of immunology (Baltimore, Md. : 1950), 150(12), 5472–5480. Available at: [Link]

  • Cimpoiu, C., et al. (2004). Separation of N-alkyl phenothiazine sulfones by HPTLC using an optimum mobile phase. Journal of liquid chromatography & related technologies, 27(1), 113-125. Available at: [Link]

  • de Souza, M. C., et al. (2015). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). International Nuclear Atlantic Conference - INAC 2015. Available at: [Link]

  • The Pharmapedia. (2021). HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution. Available at: [Link]

  • Jain, D., et al. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian journal of pharmaceutical sciences, 76(6), 487–494. Available at: [Link]

  • Mondal, S., et al. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. International Journal of Pharmaceutical and Phytopharmacological Research, 4(2), 115-121. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research, 6(4). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Phenothiazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for phenothiazine synthesis. This resource, presented in a troubleshooting and FAQ format, directly addresses common challenges encountered in the laboratory, offering practical solutions grounded in established chemical principles.

Introduction to Phenothiazine Synthesis

Phenothiazine and its derivatives are a critical class of heterocyclic compounds with wide-ranging applications in medicine, serving as the backbone for many antipsychotic, antihistaminic, and antiemetic drugs.[1][2] The synthesis of the phenothiazine core and its subsequent derivatization can be challenging, often requiring careful optimization of reaction conditions to achieve high yields and purity. This guide will navigate you through the intricacies of common synthetic routes, including the Ullmann condensation, the Smiles rearrangement, and the Buchwald-Hartwig amination, providing expert insights to overcome frequently encountered obstacles.

Troubleshooting Guide

This section addresses specific problems you may encounter during your phenothiazine synthesis experiments.

Low or No Product Yield

Q1: My Ullmann condensation reaction is giving a low yield or no product at all. What are the likely causes and how can I fix it?

Low yields in Ullmann condensations for phenothiazine synthesis are a common issue. The reaction, which involves the copper-catalyzed coupling of an aryl halide with an amine or thiol, is notoriously sensitive to several factors.[3]

Potential Causes and Solutions:

  • Inactive Catalyst: The active catalytic species is Cu(I). Your copper source may be oxidized or of poor quality.

    • Solution: Use a fresh, high-purity copper(I) salt like CuI, CuBr, or CuCl. Consider using "activated" copper powder, which can be prepared by reducing copper sulfate with zinc metal in hot water.[3] Using newer copper(I) catalysts can significantly improve conversion.[4]

  • Poor Nucleophilicity of the Amine: The nitrogen atom in the diphenylamine derivative might not be sufficiently nucleophilic.

    • Solution: Ensure the reaction conditions favor the deprotonation of the amine. This can be achieved by a careful selection of the base. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[5]

  • Suboptimal Ligand: Ligands play a crucial role in stabilizing the copper catalyst and facilitating the reaction. The absence of a suitable ligand can lead to catalyst deactivation.

    • Solution: Screen a variety of ligands. Common choices for Ullmann reactions include 1,10-phenanthroline and L-proline.[6]

  • High Reaction Temperature Leading to Decomposition: While Ullmann reactions often require high temperatures, excessive heat can lead to the decomposition of starting materials or the product.[3]

    • Solution: Optimize the reaction temperature. While traditional methods use temperatures above 210°C, modern protocols with more active catalyst systems may allow for lower temperatures.[3]

  • Presence of Water: The Ullmann reaction is sensitive to moisture, which can deactivate the catalyst and interfere with the reaction.[1]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q2: I'm attempting a Smiles rearrangement to synthesize a phenothiazine derivative, but the yield is poor and I see several side products. What's going wrong?

The Smiles rearrangement is a powerful tool for forming the phenothiazine ring system through an intramolecular nucleophilic aromatic substitution. However, it can be prone to side reactions if not properly controlled.

Potential Causes and Solutions:

  • Side Reactions: A common side reaction is the elimination of the phenothiazine moiety, especially when using strong nucleophilic bases at elevated temperatures.[3]

    • Solution: Optimize the base and temperature. Using non-nucleophilic bases like sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) at lower temperatures (e.g., 0-5°C) can minimize this side reaction and improve the yield of the desired product.[3]

  • Incorrect Solvent Choice: The solvent can significantly influence the rate and selectivity of the Smiles rearrangement.

    • Solution: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices as they can solvate the ions formed during the reaction.

  • Steric Hindrance: Bulky substituents on the aromatic rings can hinder the intramolecular cyclization step.

    • Solution: In such cases, exploring alternative synthetic routes or using more forcing reaction conditions (higher temperature, longer reaction time) might be necessary, while carefully monitoring for decomposition.

Q3: My Buchwald-Hartwig amination for N-arylation of a phenothiazine is not proceeding to completion. How can I improve the conversion?

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. Incomplete conversion can be due to several factors related to the catalyst system and reaction conditions.

Potential Causes and Solutions:

  • Inappropriate Ligand-Palladium Combination: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction.

    • Solution: Screen different phosphine-based ligands. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often effective. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction.

  • Base Incompatibility: The strength and nature of the base are crucial.

    • Solution: Common bases for this reaction include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The optimal base will depend on the specific substrates.

  • Solvent Effects: The solvent must be able to dissolve the reactants and the catalyst system and be stable at the reaction temperature.

    • Solution: Anhydrous toluene, dioxane, and THF are commonly used solvents. Ensure the solvent is thoroughly deoxygenated to prevent catalyst oxidation.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.

    • Solution: Assemble the reaction under an inert atmosphere (glovebox or Schlenk line). Use anhydrous, deoxygenated solvents.

Product Purity and Purification Issues

Q4: My crude phenothiazine product is highly colored and contains significant impurities. What are the best methods for purification?

Crude phenothiazine products, especially from high-temperature reactions, can be contaminated with colored byproducts and residual catalyst.[7]

Purification Strategies:

  • Column Chromatography: This is a versatile method for separating the desired phenothiazine from impurities.

    • Eluent System: A common eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted based on the polarity of the specific phenothiazine derivative.[8] For more polar compounds, chloroform/methanol mixtures can be used.[9]

    • Stationary Phase: Silica gel is the most common stationary phase.

  • Recrystallization: This is an excellent technique for obtaining highly pure crystalline phenothiazine derivatives, especially if the crude product is a solid.[10]

    • Solvent Selection: The ideal solvent is one in which the phenothiazine is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common recrystallization solvents include ethanol, acetonitrile, or mixtures like dichloromethane/hexane.[9][11]

  • Distillation: For phenothiazine itself and some low molecular weight derivatives, distillation under reduced pressure can be an effective purification method.[7] Admixing the crude product with silicon dioxide before distillation can help remove impurities.[7]

Q5: How can I effectively remove residual palladium or copper catalyst from my final product?

Residual metal catalysts can be problematic for downstream applications, especially in drug development.

Methods for Catalyst Removal:

  • Silica Gel Chromatography: As mentioned above, column chromatography is often effective at removing metal residues.

  • Treatment with Scavenger Resins: There are commercially available resins with functional groups that can selectively bind to and remove palladium or copper from the product solution.

  • Aqueous Washes: Washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution can help extract residual copper salts.

Frequently Asked Questions (FAQs)

Q6: Is it always necessary to run phenothiazine synthesis reactions under an inert atmosphere?

For many modern catalytic reactions, such as the Buchwald-Hartwig amination and some Ullmann condensations, using an inert atmosphere (nitrogen or argon) is crucial.[9] This prevents the oxidation and deactivation of the sensitive metal catalysts and ligands. For the classic synthesis involving heating diphenylamine and sulfur, while not as strictly required, an inert atmosphere can help prevent the formation of oxidized byproducts, leading to a cleaner product.

Q7: How should I monitor the progress of my phenothiazine synthesis reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of the product.[9] Staining with iodine vapor or visualization under UV light can be used to see the spots.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more detailed information about the reaction mixture, allowing you to identify the product and any major byproducts. LC-MS is particularly useful for analyzing the composition of complex reaction mixtures.[9]

Q8: The synthesis of phenothiazine from diphenylamine and sulfur produces hydrogen sulfide (H₂S). What are the safety precautions I need to take?

Hydrogen sulfide is a highly toxic and flammable gas with the characteristic odor of rotten eggs.[13] Proper handling is essential.

Safety Protocols for H₂S:

  • Work in a Fume Hood: All reactions that generate H₂S must be performed in a well-ventilated fume hood.[13]

  • Gas Trapping: The H₂S gas evolved from the reaction should be passed through a trap containing a solution to neutralize it. A common and effective trapping solution is an aqueous solution of sodium hydroxide (NaOH) or a bleach (sodium hypochlorite) solution.[14]

  • Monitoring: Use H₂S gas detectors if you are working with large quantities or for prolonged periods.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[15]

Experimental Protocols

Protocol 1: Classical Synthesis of Phenothiazine

This protocol is based on the traditional method of reacting diphenylamine with sulfur.

Materials:

  • Diphenylamine

  • Sulfur

  • Anhydrous calcium chloride (catalyst)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap containing NaOH solution, combine diphenylamine, sulfur, and a catalytic amount of anhydrous calcium chloride.

  • Heat the mixture to 140-150°C. A rapid evolution of hydrogen sulfide will be observed.

  • Once the initial vigorous reaction subsides, increase the temperature to 160°C and maintain it for a period to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool to room temperature. The crude product will solidify.

  • Grind the solid crude product and extract it first with water and then with dilute ethanol to remove impurities.

  • The remaining solid is crude phenothiazine, which can be further purified by recrystallization from ethanol.

Protocol 2: General Procedure for N-Arylation of Phenothiazine via Buchwald-Hartwig Amination

This protocol provides a general guideline for the palladium-catalyzed N-arylation of phenothiazine.

Materials:

  • Phenothiazine

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

Procedure:

  • In a glovebox or under a stream of argon, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Add the phenothiazine and the aryl halide to the flask.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide for Phenothiazine Synthesis

Problem Potential Cause Suggested Solution
Low/No Yield in Ullmann Condensation Inactive catalystUse fresh, high-purity Cu(I) salts.[4]
Poor nucleophilicity of amineUse a stronger base (e.g., K₃PO₄, Cs₂CO₃).[5]
Suboptimal or no ligandScreen ligands like 1,10-phenanthroline or L-proline.[6]
Presence of moistureUse anhydrous solvents and inert atmosphere.[1]
Low Yield/Side Products in Smiles Rearrangement Elimination side reactionUse non-nucleophilic bases (e.g., NaH) at lower temperatures.[3]
Inappropriate solventUse polar aprotic solvents like DMF or DMSO.
Incomplete Buchwald-Hartwig Amination Ineffective catalyst systemScreen different Pd catalysts and phosphine ligands.
Incompatible baseTest bases like NaOtBu, LHMDS, or Cs₂CO₃.
Catalyst deactivationEnsure strictly anhydrous and anaerobic conditions.
Impure Product Colored byproductsPurify by column chromatography or recrystallization.[9][10]
Residual metal catalystUse scavenger resins or aqueous washes with chelating agents.

Visualizations

Workflow for Optimizing Phenothiazine Synthesis

G cluster_start Initial Reaction Setup cluster_reaction Execution & Monitoring cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Cycle cluster_end Final Product Start Define Synthetic Route (Ullmann, Smiles, Buchwald-Hartwig) Conditions Select Initial Conditions: - Catalyst - Ligand - Base - Solvent - Temperature Start->Conditions Run Run Reaction under Inert Atmosphere Conditions->Run Monitor Monitor Progress (TLC, LC-MS) Run->Monitor Analyze Analyze Results: - Yield - Purity Monitor->Analyze Troubleshoot Troubleshoot Issues: - Low Yield - Side Products - Impurities Analyze->Troubleshoot Problem Identified Purify Purify Product (Chromatography, Recrystallization) Analyze->Purify Successful Reaction Optimize Optimize Parameters: - Vary Catalyst/Ligand/Base - Screen Solvents - Adjust Temperature Troubleshoot->Optimize Optimize->Conditions Refine Conditions Characterize Characterize Final Product (NMR, MS, etc.) Purify->Characterize

Caption: A workflow diagram illustrating the iterative process of optimizing phenothiazine synthesis.

Key Synthetic Pathways to Phenothiazine Core

G cluster_ullmann Ullmann Condensation cluster_smiles Smiles Rearrangement cluster_buchwald Buchwald-Hartwig Amination U_Start Aryl Halide + Diphenylamine Derivative U_Cond Cu Catalyst, Base, High Temp. U_Start->U_Cond Coupling Phenothiazine Phenothiazine Core/Derivative U_Cond->Phenothiazine S_Start Substituted Diphenyl Sulfide S_Cond Base S_Start->S_Cond Intramolecular Cyclization S_Cond->Phenothiazine B_Start Phenothiazine + Aryl Halide B_Cond Pd Catalyst, Ligand, Base B_Start->B_Cond N-Arylation B_Cond->Phenothiazine

Caption: Major synthetic routes for the construction of the phenothiazine ring system.

References

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. [Link]

  • Phenothiazine - Wikipedia. Wikipedia. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]

  • Synthesis of phenothiazines via Smiles rearrangement. ResearchGate. [Link]

  • Experiments With Hydrogen Sulfide. ResearchGate. [Link]

  • Hydrogen Sulfide - Evaluating and Controlling Exposure | Occupational Safety and Health Administration. OSHA. [Link]

  • Purification of phenothiazine - US Patent US3381007A.
  • Hydrogen sulfide gas capture by organic superbase 1,8-diazabicyclo-[5.4.0]-undec-7-ene through salt formation. RSC Publishing. [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ResearchGate. [Link]

  • Troubleshooting Ullmann Couplint : r/Chempros. Reddit. [Link]

  • Golden Rules of Process Safety for: Hydrogen Sulfide. AquaEnergy Expo Knowledge Hub. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. [Link]

  • EXPERIMENT 3 PREPARATION OF HYDROGEN SULPHIDE GAS USING A KIPP'S APPARATUS. eGyanKosh. [Link]

  • Hydrogen Sulfide. Purdue University. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screenin. Bilkent University. [Link]

  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science. [Link]

  • System and process for capture of h2s from gaseous process streams and process for regeneration of the capture agent - WIPO Patent WO2012082203A1.
  • Hydrogen Sulfide Safety SOP. Scribd. [Link]

  • Purification of phenothiazine - US Patent US2887482A.
  • A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. SciSpace. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI. [Link]

  • Recrystallization and Crystallization. University of California, Los Angeles. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. [Link]

  • Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers. [Link]

  • Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. ResearchGate. [Link]

  • Analytical study of the reaction of phenothiazines with some oxidants, metal ions, and organic substances (review article). ResearchGate. [Link]

  • Ullmann condensation - Wikipedia. Wikipedia. [Link]

  • Phenothiazine - Wikipedia. Wikipedia. [Link]

  • Chemical trapping and characterization of small oxoacids of sulfur (SOS) generated in aqueous oxidations of H2S. PubMed Central. [Link]

  • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]

  • The Ullmann Ether Condensation. ResearchGate. [Link]

Sources

Stability issues of trifluoromethyl-phenothiazines in in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Trifluoromethyl-Phenothiazines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the stability challenges associated with these compounds in in vitro assays. As Senior Application Scientists, we have compiled this information to ensure the integrity and reproducibility of your experimental results.

Introduction to Trifluoromethyl-Phenothiazine Stability

Trifluoromethyl-phenothiazines are a class of compounds widely used in pharmaceutical research due to their diverse biological activities. However, their unique chemical structure, characterized by a tricyclic phenothiazine core with a trifluoromethyl substituent, makes them susceptible to degradation under common laboratory conditions. Understanding and mitigating these stability issues is crucial for obtaining accurate and reliable data in in vitro assays. The primary degradation pathways for these compounds are oxidation and photodegradation, which can be influenced by factors such as pH, temperature, and exposure to light.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common stability-related issues encountered during in vitro experiments with trifluoromethyl-phenothiazines.

Issue 1: My trifluoromethyl-phenothiazine solution has changed color (e.g., turned pink, yellow, or brown). What does this mean and what should I do?

Answer:

A color change in your solution is a primary indicator of compound degradation. The phenothiazine nucleus is prone to oxidation, which can lead to the formation of colored byproducts such as sulfoxides and phenothiazin-3-ones.[2][4] This degradation can significantly impact the compound's biological activity and lead to erroneous results.

Immediate Actions:

  • Discard the colored solution. Do not use it for your experiments as the presence of degradation products will compromise your data.

  • Prepare a fresh stock solution. Use high-purity solvent and protect the solution from light and air.

  • Review your handling and storage procedures. Refer to the preventative measures outlined below.

Causality:

The color change is typically due to the oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of a conjugated system that absorbs visible light. This process can be accelerated by exposure to light, atmospheric oxygen, and certain metal ions.[5][6]

Issue 2: I am observing inconsistent results or a loss of compound activity in my cell-based assays. Could this be a stability issue?

Answer:

Yes, inconsistent results and loss of activity are common consequences of compound degradation. Trifluoromethyl-phenothiazines can degrade in aqueous solutions, especially under typical cell culture conditions (e.g., neutral to slightly alkaline pH, 37°C incubation).[7]

Troubleshooting Steps:

  • Assess Stock Solution Integrity:

    • Visually inspect your stock solution for any color change or precipitation.

    • If possible, analyze the purity of your stock solution using High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect any degradation products.

  • Evaluate Stability in Assay Media:

    • Incubate your compound in the complete cell culture medium (including serum) for the duration of your experiment.

    • At various time points, collect aliquots and analyze them by HPLC to determine the rate of degradation.

  • Minimize Exposure to Harsh Conditions:

    • Prepare fresh dilutions of your compound from a stable stock solution immediately before each experiment.

    • Reduce the incubation time of the compound with the cells as much as the experimental design allows.

Issue 3: How can I prevent the degradation of my trifluoromethyl-phenothiazine compounds during routine laboratory use?

Answer:

Proactive measures are key to preventing degradation. The following best practices will help maintain the stability of your compounds.

Storage and Handling Recommendations:

ParameterRecommendationRationale
Storage of Solids Store in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to light, moisture, and oxygen, which are key drivers of degradation.[8]
Solvent for Stock Solutions Use anhydrous, deoxygenated solvents such as DMSO or ethanol.Reduces the presence of water and dissolved oxygen that can participate in degradation reactions.
Storage of Stock Solutions Store at -20°C or -80°C in small, single-use aliquots in amber vials to protect from light.Low temperatures slow down chemical reactions, and aliquoting prevents repeated freeze-thaw cycles.
Preparation of Working Solutions Prepare fresh from stock immediately before use. Avoid pre-diluting and storing in aqueous buffers for extended periods.Aqueous solutions are more prone to degradation, especially at physiological pH.[7]
Laboratory Lighting Work with these compounds under subdued light or use amber-colored labware.Phenothiazines are known to be phototoxic and can degrade upon exposure to UV and even ambient light.[1][9]

Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental data, it is crucial to perform stability studies under your specific assay conditions.

Protocol 1: Photostability Assessment

This protocol determines the susceptibility of your trifluoromethyl-phenothiazine to light-induced degradation.

Materials:

  • Trifluoromethyl-phenothiazine stock solution

  • Assay buffer or solvent

  • Clear and amber microcentrifuge tubes or vials

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare two sets of solutions of your compound at the final assay concentration in your chosen buffer.

  • Place one set in clear tubes and the other in amber tubes.

  • Expose the clear tubes to your typical laboratory light conditions (or a controlled light source) for the duration of your experiment.

  • Keep the amber tubes wrapped in aluminum foil to serve as a dark control.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from both sets of tubes.

  • Analyze the samples by HPLC to quantify the remaining parent compound.

  • Compare the degradation profile of the light-exposed samples to the dark controls.

Protocol 2: pH and Buffer Stability Assessment

This protocol evaluates the stability of your compound in different aqueous environments.

Materials:

  • Trifluoromethyl-phenothiazine stock solution

  • A range of buffers with different pH values (e.g., pH 5, 7.4, 9)

  • HPLC system

Procedure:

  • Prepare solutions of your compound at the final assay concentration in each of the selected buffers.

  • Incubate the solutions at your experimental temperature (e.g., room temperature or 37°C).

  • At various time points, collect aliquots and analyze them by HPLC.

  • Determine the degradation rate at each pH to identify the optimal pH range for stability.

Visualizing Degradation and Experimental Workflows

Diagram 1: Primary Degradation Pathways of Trifluoromethyl-Phenothiazines

parent Trifluoromethyl-Phenothiazine sulfoxide Sulfoxide Metabolite parent->sulfoxide Oxidation (O2, H2O2) parent->sulfoxide Photodegradation (Light) phenothiazinone Phenothiazin-3-one parent->phenothiazinone Further Oxidation n_oxide N-Oxide parent->n_oxide Oxidation

Caption: Key degradation routes for trifluoromethyl-phenothiazines.

Diagram 2: Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis prep_stock Prepare Fresh Stock prep_working Dilute to Working Concentration prep_stock->prep_working light Light Exposure prep_working->light dark Dark Control prep_working->dark ph_range Different pH Buffers prep_working->ph_range sampling Time-Point Sampling light->sampling dark->sampling ph_range->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing compound stability.

References

  • Phenothiazine - Wikipedia. Wikipedia. [Link]

  • Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. National Institutes of Health. [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. [Link]

  • Structure of the phenothiazine derivatives and related compounds [1 R1 = H - ResearchGate. ResearchGate. [Link]

  • Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. PubMed. [Link]

  • Ready biodegradability of trifluoromethylated phenothiazine drugs, structural elucidation of their aquatic transformation products, and identification of environmental risks studied by LC-MS( n ) and QSAR. PubMed. [Link]

  • Determination of Retention Behavior and pK a Values of Some Phenothiazines with Green Chemistry Approach. PubMed Central. [Link]

  • Stabilized phenothiazine preparations.
  • Aromatic Oxidation of Some Phenothiazines. PubMed. [Link]

  • ANALYSIS AND IDENTIFICATION OF PROCHLORPERAZINE IMPURITIES AND FORCED DEGRADATION PRODUCTS USING A STABILITY-INDICATING HPLC METHOD. Taylor & Francis Online. [Link]

  • Structure-activity Relationships of Phenothiazines in Inhibiting Lymphocyte Motility as Determined by a Novel Flow Cytometric Assay. PubMed. [Link]

  • Photophysical and photochemical studies of phenothiazine and some derivatives: exploratory studies of novel photosensitizers for photoresist technology. ACS Publications. [Link]

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. ResearchGate. [Link]

  • Phototoxicity of phenothiazines. ResearchGate. [Link]

  • Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method. ResearchGate. [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Trifluoperazine Hydrochloride as API and Estimation in Tablet Dosage F. Impactfactor. [Link]

  • Antipsychotic phenothiazine drugs bind to KRAS in vitro. ResearchGate. [Link]

  • Phenothiazine as Stabilizer for Acrylic Acid. ResearchGate. [Link]

  • Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. PubMed Central. [Link]

  • ANALYSIS AND IDENTIFICATION OF PROCHLORPERAZINE IMPURITIES AND FORCED DEGRADATION PRODUCTS USING A STABILITY-INDICATING HPLC METHOD. Semantic Scholar. [Link]

  • Formulation and evaluation of trifluoperazine hydrochloride orodispersible tablets. ResearchGate. [Link]

  • Investigation of Sonosensitizers Based on Phenothiazinium Photosensitizers. MDPI. [Link]

  • Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Phenothiazine | C12H9NS | CID 7108. PubChem. [Link]

  • GOOD LABORATORY PRACTICES DO and DON'Ts. [Link]

  • Prochlorperazine Impurities. SynZeal. [Link]

  • Trifluoperazine | C21H24F3N3S | CID 5566. PubChem. [Link]

  • Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed. [Link]

  • Design of Fast Disintegrating Tablets of Prochlorperazine Maleate by Effervescence Method. [Link]

  • Spectrophotometric Determination of Trifluoperazine Hydrochloride in Pharmaceutical Preparations by Oxidative Coupling Reaction. Systematic Reviews in Pharmacy. [Link]

  • Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Johns Hopkins University. [Link]

  • Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. [Link]

  • Trifluoperazine - Wikipedia. Wikipedia. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. [Link]

  • Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. PubMed Central. [Link]92929/)

Sources

Degradation pathways of phenothiazine compounds under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the analysis of phenothiazine compound degradation. This guide is designed to provide you, our fellow researchers and scientists, with practical, field-tested insights into the challenges of studying the stability of these critical pharmaceutical compounds. We will move beyond simple protocols to explore the causality behind experimental choices, helping you design robust studies and troubleshoot common issues.

Part 1: Frequently Asked Questions in Forced Degradation Studies

This section addresses common high-level questions that arise when designing and executing forced degradation (stress testing) studies for phenothiazine derivatives.

Question: Why is my phenothiazine sample changing color (e.g., to pink, red, or purple) upon storage or during my experiment?

Answer: The characteristic color change in phenothiazine solutions is a well-documented indicator of degradation, specifically oxidation. The core phenothiazine structure contains a sulfur atom that is highly susceptible to oxidation, and a nitrogen atom within the heterocyclic ring. Under oxidative stress (exposure to air, light, or oxidizing agents), the phenothiazine molecule can lose an electron to form a colored, positively charged radical cation. This radical is often the first step in a cascade of reactions leading to more stable oxidation products like sulfoxides and sulfones, but the radical itself is intensely colored. Therefore, a visible color change is a primary, qualitative sign that your compound is degrading and that you should proceed with quantitative analysis immediately.

Question: I'm designing a forced degradation study for a novel phenothiazine derivative. What are the essential stress conditions I must include?

Answer: For comprehensive stability testing, as guided by regulatory bodies like the ICH (International Council for Harmonisation), you must subject your compound to a range of stress conditions to establish its intrinsic stability profile. For phenothiazines, the critical conditions are:

  • Photodegradation: Phenothiazines are notoriously light-sensitive. Exposure to UV and visible light can generate reactive oxygen species and directly excite the molecule, leading to oxidation and polymerization.

  • Oxidation: Due to the easily oxidizable sulfur atom, you must test with oxidative agents. A common choice is hydrogen peroxide (H₂O₂).

  • Acid/Base Hydrolysis: Test the stability across a range of pH values (e.g., 0.1 M HCl for acidic conditions, 0.1 M NaOH for basic conditions) to determine susceptibility to hydrolysis.

  • Thermal Stress: Heating the sample (e.g., 60-80°C) can reveal thermally labile points in the molecule and accelerate other degradation pathways.

The goal is to achieve 5-20% degradation of the parent drug to ensure that your analytical methods are capable of detecting and quantifying the resulting impurities.

Part 2: Core Degradation Pathways & Troubleshooting

This section dives into the specific degradation mechanisms and provides troubleshooting for common issues encountered during analysis.

Photodegradation: The Primary Challenge

Photodegradation is often the most significant stability issue for phenothiazine compounds.

Question: My chromatogram shows a multitude of small, poorly resolved peaks after exposing my phenothiazine sample to light. How can I identify the primary degradants?

Answer: This is a classic sign of complex photodegradation. The high-energy input from UV light can initiate multiple reactions simultaneously, including oxidation, polymerization, and cleavage of the side chain.

Troubleshooting Steps:

  • Control the Degradation Level: Your initial experiment may have been too aggressive. Reduce the light exposure time or intensity to target a lower degradation level (aim for ~10%). This will make the primary degradation products more prominent relative to secondary and tertiary products.

  • Employ a Photodiode Array (PDA) Detector: A PDA detector is invaluable here. It allows you to examine the UV-Vis spectrum of each peak. Phenothiazine-related compounds will retain a characteristic spectral profile (typically with absorption maxima around 254 nm and 300-320 nm), while fragments or polymers may show distinctly different spectra. This helps in distinguishing core-related degradants from artifacts.

  • LC-MS is Key: Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for structural elucidation. The mass-to-charge ratio (m/z) will provide the molecular weight of each impurity. A common primary photodegradation product to look for is the sulfoxide , which will have a molecular weight of +16 Da compared to the parent compound. Another common product is the N-oxide, also with a +16 Da shift.

Workflow for Investigating Photodegradation

cluster_prep Sample Preparation cluster_analysis Analysis cluster_elucidation Structure Elucidation prep Prepare Phenothiazine Solution (e.g., in Methanol/Water) control Wrap Control Sample in Foil prep->control Split stress Expose Test Sample to Light (ICH Q1B Options) prep->stress Split hplc Inject Samples onto HPLC-PDA/MS control->hplc stress->hplc compare Compare Stressed vs. Control Chromatograms hplc->compare identify Identify Degradation Peaks compare->identify uv Analyze UV Spectra (PDA) identify->uv ms Analyze Mass Spectra (MS) (Look for M+16, M+32) identify->ms characterize Propose Structures (e.g., Sulfoxide, N-oxide) uv->characterize ms->characterize Parent Phenothiazine (S) Sulfoxide Sulfoxide (S=O) [M+16 Da] Parent->Sulfoxide [O] (e.g., H₂O₂) Sulfone Sulfone (O=S=O) [M+32 Da] Sulfoxide->Sulfone [O] (Further Oxidation)

Technical Support Center: Method Development for Resolving Impurities in Phenothiazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for phenothiazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity resolution during the synthesis and purification of phenothiazine and its derivatives. As your virtual application scientist, I will provide field-proven insights and detailed methodologies to ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) about Phenothiazine Synthesis & Impurities

This section addresses high-level questions frequently encountered by researchers working with phenothiazine.

Q1: What are the most common synthetic routes to phenothiazine, and what key impurities should I anticipate from them?

A1: The two most prevalent methods for synthesizing the phenothiazine core are the reaction of diphenylamine with sulfur and the Ullmann condensation.

  • Direct Thionation of Diphenylamine: This classic method involves heating diphenylamine with elemental sulfur, often in the presence of a catalyst like iodine or anhydrous calcium chloride. The reaction proceeds with the evolution of hydrogen sulfide.

    • Expected Impurities: The primary impurities include unreacted diphenylamine, polysulfides, and dark-colored, tarry by-products resulting from overheating or side reactions. The crude product often has a strong odor and discoloration.[1]

  • Ullmann Condensation: This reaction involves the copper-catalyzed coupling of a 2-halodiphenylamine with a thiol or, more commonly, an intramolecular cyclization of a 2-amino-2'-halodiphenyl sulfide. Modern protocols often use ligands like L-proline to facilitate the reaction under milder conditions.[2]

    • Expected Impurities: Impurities can include unreacted starting materials, side-products from intermolecular coupling (unsymmetrical diaryl ethers if phenols are present), and residual copper catalyst.[2][3]

  • Smiles Rearrangement: This is another route where phenothiazines can be synthesized, for instance, by the reaction of 2-amino-benzenethiols with halonitrobenzenes.[4][5]

    • Expected Impurities: The complexity of this rearrangement can lead to isomeric impurities if the starting materials are not appropriately substituted.

Q2: My final phenothiazine product is yellow, brown, or even greenish. What causes this discoloration, and is it acceptable?

A2: Pure phenothiazine consists of yellowish leaflets or crystals. However, the phenothiazine nucleus is an electron-rich heterocyclic system, making it highly susceptible to oxidation.[6][7]

  • Cause of Discoloration: Exposure to air (oxygen), light, and trace metal ions can catalyze the oxidation of phenothiazine.[8][9] This process often involves the formation of a radical cation intermediate, which can lead to a cascade of colored degradation products.[7][10] The most common initial oxidation product is the phenothiazine-5-oxide (sulfoxide), but further oxidation and polymerization can lead to intensely colored impurities.[7][11]

  • Acceptability: For most pharmaceutical applications, discoloration is a clear indicator of impurity and degradation. Regulatory bodies require strict control of such impurities. Therefore, a discolored product is generally not acceptable and requires further purification.

Q3: What are the best initial steps for purifying a crude phenothiazine reaction mixture?

A3: The initial purification strategy depends on the synthesis route and the scale of the reaction.

  • Initial Workup: For the direct thionation method, the cooled, solidified melt is typically ground and extracted with water and then a dilute alcohol solution to remove the catalyst and some polar impurities.

  • Recrystallization: Recrystallization is a highly effective method for purifying phenothiazine. Hot alcohol (ethanol) is a common solvent choice. This process is excellent for removing unreacted starting materials and colored, less-soluble polymeric impurities.

  • Adsorbent Treatment: For persistent color, treating a solution of the crude product with an adsorbent can be effective. Activated carbon is commonly used to remove colored impurities. A patented method also describes the use of silicon dioxide to adsorb and absorb impurities from molten crude phenothiazine.[1]

Section 2: Troubleshooting Guide for Impurity Resolution

This section provides detailed answers to specific experimental problems, focusing on the causality behind the proposed solutions.

Problem 1: I am seeing co-eluting peaks or poor resolution between my phenothiazine peak and an unknown impurity during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.

Answer: Poor resolution in RP-HPLC is a common method development challenge. Phenothiazine and many of its impurities (e.g., sulfoxide, unreacted diphenylamine) are structurally similar, making separation difficult. Here’s how to troubleshoot this issue, based on chromatographic principles.

Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you must manipulate these parameters. The polarity of phenothiazine and its related substances is key; therefore, a reverse-phase method is the standard approach.[12]

Troubleshooting Steps:

  • Optimize the Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: If peaks are co-eluting early, they are moving too fast. Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention factor (k') and provide more time for the column to separate the analytes.

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol or using a combination of both. This can alter the interactions between the analytes and the stationary phase, often improving resolution.

  • Control the Mobile Phase pH:

    • The nitrogen atom in the phenothiazine ring has basic properties. Altering the pH of the aqueous portion of the mobile phase can change the ionization state of the molecule and its impurities, dramatically affecting retention and selectivity.

    • Recommendation: Use a buffer (e.g., phosphate or acetate) to control the pH. Start with a pH around 3.0-4.0 and then explore a higher pH (e.g., 6.0-7.0). A common mobile phase for phenothiazine analysis includes acetonitrile and an ammonium acetate buffer.[13]

  • Evaluate the Stationary Phase:

    • Column Choice: Not all C18 columns are the same. Differences in end-capping and silica purity can affect selectivity. If optimization of the mobile phase is insufficient, try a different C18 column from another manufacturer or switch to a different stationary phase chemistry, such as a Phenyl-Hexyl or a Cyano phase, which offer different retention mechanisms (e.g., pi-pi interactions).

  • Decrease the Flow Rate or Use a Longer Column: Reducing the flow rate or increasing the column length can increase the number of theoretical plates (efficiency), leading to sharper peaks and better resolution, although this will increase the analysis time.

Experimental Workflow: HPLC Method Development

Below is a logical workflow for tackling a resolution problem.

HPLC_Troubleshooting Start Poor Peak Resolution (Co-elution) AdjustOrganic Step 1: Adjust Organic Modifier Ratio (e.g., ACN %) Start->AdjustOrganic CheckResolution1 Resolution Improved? AdjustOrganic->CheckResolution1 ChangeSolvent Step 2: Change Organic Modifier (ACN -> MeOH) CheckResolution1->ChangeSolvent No End Method Optimized CheckResolution1->End Yes CheckResolution2 Resolution Improved? ChangeSolvent->CheckResolution2 AdjustpH Step 3: Adjust Mobile Phase pH (Use Buffer) CheckResolution2->AdjustpH No CheckResolution2->End Yes CheckResolution3 Resolution Improved? AdjustpH->CheckResolution3 ChangeColumn Step 4: Change Stationary Phase (e.g., C18 -> Phenyl) CheckResolution3->ChangeColumn No CheckResolution3->End Yes CheckResolution4 Resolution Improved? ChangeColumn->CheckResolution4 CheckResolution4->End Yes FurtherHelp Consult Specialist or Use Orthogonal Method (GC) CheckResolution4->FurtherHelp No

Caption: HPLC method development workflow for impurity resolution.

Problem 2: My analysis confirms the presence of phenothiazine-5-oxide and other oxidative impurities. How can I prevent their formation and remove them?

Answer: The formation of oxidative impurities is the most common degradation pathway for phenothiazines.[8] Prevention is always the best strategy.

Causality: The sulfur atom in the phenothiazine ring is easily oxidized to a sulfoxide (S=O) and then to a sulfone (O=S=O).[14] This oxidation is often initiated by atmospheric oxygen, light, or trace metal contaminants and can occur both during the reaction and during storage.[7][9]

Prevention Strategies:

  • Inert Atmosphere: During synthesis, particularly at elevated temperatures, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Control Reaction Temperature: Avoid excessive temperatures during synthesis, as high heat can accelerate oxidation.[11]

  • Use High-Purity Reagents: Ensure starting materials and solvents are free from peroxide and metal impurities, which can catalyze oxidation.

  • Light Protection: Store both the crude and purified phenothiazine in amber vials or containers protected from light to prevent photochemical degradation.[8]

  • Addition of Antioxidants: For formulated products, the addition of antioxidants can be a viable strategy, although this is less common for the bulk active pharmaceutical ingredient (API).

Removal Strategies:

  • Chromatography: Oxidative impurities like phenothiazine-5-oxide are more polar than the parent phenothiazine. This difference in polarity is the basis for their separation.

    • Column Chromatography: A well-packed silica gel column can effectively separate the less polar phenothiazine from the more polar sulfoxide. Start with a non-polar eluent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity.

    • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is an excellent, albeit more expensive, option.[15]

  • Recrystallization: Careful selection of a recrystallization solvent can sometimes allow for the separation of the sulfoxide, but this is often less effective than chromatography if the impurity level is high.

Pathway: Formation of Oxidative Impurities

Oxidation_Pathway cluster_conditions Reaction Conditions PTZ Phenothiazine (S) Radical Radical Cation [PTZ•+] PTZ->Radical -e⁻ Sulfoxide Phenothiazine-5-Oxide (S=O) (Sulfoxide) Radical->Sulfoxide +H₂O, -H⁺, -e⁻ (Oxidation) Sulfone Phenothiazine-5,5-Dioxide (O=S=O) (Sulfone) Sulfoxide->Sulfone Further Oxidation Conditions O₂, Light, Metal Ions (Cu²⁺, Fe³⁺)

Caption: Simplified pathway for the oxidation of phenothiazine.

Problem 3: I have significant amounts of unreacted diphenylamine in my final product after synthesis via the thionation route. My yield is also low.

Answer: This is a common issue indicating that the reaction has not gone to completion. The direct thionation of diphenylamine requires specific conditions to proceed efficiently.

Causality: The reaction between diphenylamine and sulfur is a high-temperature fusion reaction that requires a catalyst to break the C-H and S-S bonds and facilitate the cyclization. Insufficient temperature, inadequate mixing, or an inactive/insufficient catalyst will lead to an incomplete reaction.

Troubleshooting Steps:

  • Verify Reaction Temperature: The reaction typically requires temperatures between 140-180 °C.[1] Use a calibrated thermometer and ensure the reaction mixture is heated uniformly. A sand bath or a high-temperature heating mantle is recommended over an oil bath for these temperatures.

  • Check Your Catalyst: Anhydrous calcium chloride or iodine are common catalysts. Ensure the catalyst is of good quality. For example, anhydrous CaCl₂ should be free of moisture. The amount of catalyst is also crucial; typically, a substoichiometric amount is used.

  • Ensure Homogeneous Mixing: In the molten state, the reactants must be mixed thoroughly to ensure contact between the diphenylamine, sulfur, and catalyst. Use mechanical stirring if the scale allows. For smaller scales, occasional swirling of the reaction flask is necessary.

  • Control H₂S Evolution: The reaction vigorously evolves hydrogen sulfide (H₂S), a toxic gas. This must be done in a well-ventilated fume hood with appropriate scrubbing. The rate of gas evolution is an indicator of the reaction rate. If it is too slow, the temperature may be too low. If it is too rapid, the reaction can become uncontrollable; lowering the temperature slightly can moderate it.

  • Increase Reaction Time: If the temperature and catalyst are correct, the reaction may simply need more time to reach completion. Monitor the reaction by TLC (if possible) by taking small aliquots, quenching them, and spotting against a diphenylamine standard.

Section 3: Protocols and Methodologies

These protocols provide a starting point for your experiments. They should be optimized for your specific instrumentation and sample matrix.

Protocol 1: General RP-HPLC Method for Phenothiazine Impurity Profiling

This method is designed for the separation of phenothiazine from its common process and degradation impurities.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1 M Ammonium Acetate, pH 5.0 (Adjusted with Acetic Acid)
Mobile Phase B Acetonitrile (ACN)
Gradient Start at 30% B, increase to 90% B over 20 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm[13]
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)

Rationale for Choices:

  • C18 Column: Provides good hydrophobic retention for the phenothiazine ring system.[12][16]

  • Ammonium Acetate Buffer: Controls pH to ensure consistent ionization and peak shape. It is also volatile, making the method compatible with Mass Spectrometry (LC-MS) for impurity identification.[17]

  • Gradient Elution: Necessary to elute both early-eluting polar impurities (like sulfoxides) and the more retained phenothiazine and non-polar impurities within a reasonable time.

  • UV Detection at 254 nm: The aromatic system of phenothiazine provides strong absorbance at this wavelength, allowing for sensitive detection of the API and related impurities.[13]

Protocol 2: Purification of Crude Phenothiazine by Recrystallization

This protocol is effective for removing unreacted starting materials and colored by-products.

  • Dissolution: Place the crude phenothiazine solid (e.g., 10 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add Solvent: In a fume hood, add a minimal amount of ethanol (e.g., 50-70 mL). Heat the mixture gently on a hot plate with stirring.

  • Reach Saturation: Continue to add small portions of hot ethanol until all the phenothiazine has just dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight). Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon (if used) and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the resulting yellowish crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The melting point of pure phenothiazine is approximately 185 °C.[1]

References
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2023). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Phenothiazine. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • To prepare phenothiazine from diphenylamine. (n.d.). CUTM Courseware. Retrieved January 25, 2026, from [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2023). ACS Omega. Retrieved January 25, 2026, from [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. (2018). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. (2022). MDPI. Retrieved January 25, 2026, from [Link]

  • Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. (2020). Organic & Biomolecular Chemistry. Retrieved January 25, 2026, from [Link]

  • Purification of phenothiazine. (1959). Google Patents.
  • Pistos, C., & Stewart, J. T. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Biomedical Chromatography. Retrieved January 25, 2026, from [Link]

  • De Leenheer, A. P. (1973). Review of Methods of Analysis for Phenothiazine Drugs. Journal of Chromatographic Science. Retrieved January 25, 2026, from [Link]

  • Synthesis of phenothiazines via Smiles rearrangement. (2008). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Warren, J. J., & Shine, H. J. (1969). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Separation of Phenothiazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 25, 2026, from [Link]

  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]

  • Dubey, S., et al. (2018). impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]

  • Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. (2021). Journal of University of Shanghai for Science and Technology. Retrieved January 25, 2026, from [Link]

  • Phenothiazine oxidation process. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2024). Biotech Spain. Retrieved January 25, 2026, from [Link]

  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. (2023). The Pharma Innovation Journal. Retrieved January 25, 2026, from [Link]

  • Singh, S., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Retrieved January 25, 2026, from [Link]

  • Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (2013). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Talaviya, P. (2022). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). International Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]

  • Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Semantic Scholar. Retrieved January 25, 2026, from [Link]

  • Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. PubMed. Retrieved January 25, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. Retrieved January 25, 2026, from [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). University of Turin. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of Phenothiazine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols specifically tailored to the challenges of working with phenothiazine-based drug candidates. Our goal is to empower you with the scientific rationale and practical steps needed to assess and enhance the metabolic stability of your compounds.

Section 1: Understanding the Metabolic Landscape of Phenothiazines

Phenothiazine derivatives are a cornerstone of medicinal chemistry, but their therapeutic potential is often limited by metabolic instability.[1] The tricyclic phenothiazine core is susceptible to extensive biotransformation, primarily in the liver, which can lead to rapid clearance, low oral bioavailability, and the formation of potentially toxic metabolites.[2][3] A thorough understanding of these metabolic pathways is the first step in designing more robust and effective drug candidates.

The metabolism is predominantly mediated by Phase I enzymes, such as Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzymes, located in liver microsomes.[4] These reactions introduce or expose functional groups on the parent molecule.[4] Subsequently, Phase II enzymes can conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[4][5]

Below is a diagram illustrating the primary metabolic "soft spots" on the phenothiazine scaffold.

Phenothiazine_Metabolism cluster_PhaseI Phase I Metabolism (Functionalization) cluster_PhaseII Phase II Metabolism (Conjugation) cluster_Key Enzyme Key Parent Phenothiazine Core S_Oxidation Sulfoxidation (S=O) Parent->S_Oxidation CYPs, FMOs Hydroxylation Aromatic Hydroxylation (Positions 3 or 7) Parent->Hydroxylation CYP2D6, CYP1A2 N_Dealkylation N-Dealkylation (Side Chain) Parent->N_Dealkylation CYPs Reactive_Metabolite Quinone-imine Intermediate (via Hydroxylation) Hydroxylation->Reactive_Metabolite Further Oxidation Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation UGTs CYPs Cytochrome P450s FMOs Flavin-containing Monooxygenases UGTs UDP-glucuronosyltransferases

Caption: Primary Phase I and Phase II metabolic pathways for the phenothiazine scaffold.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common conceptual questions researchers face when beginning their investigation into phenothiazine metabolic stability.

Q1: What are the primary metabolic reactions that decrease the stability of phenothiazine candidates?

A1: The three most common metabolic liabilities are:

  • Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic rings, most frequently at the 3- and 7-positions.[5][6] This is often the primary route of metabolism and can create a site for subsequent Phase II conjugation.

  • Sulfoxidation: The oxidation of the sulfur atom in the central ring to form a sulfoxide.[6][7] This is a very common metabolic pathway for this class of compounds.

  • N-Dealkylation: The removal of alkyl groups from the nitrogen atom of the side chain.[6] This is particularly relevant for phenothiazines with aliphatic amine side chains.

Q2: Which specific enzymes are the main culprits in phenothiazine metabolism?

A2: The Cytochrome P450 (CYP) superfamily of enzymes, located in the liver, is primarily responsible.[5] Specifically, studies have implicated CYP2D6 and, to a lesser extent, CYP1A2 as key mediators in the formation of hydroxylated and reactive metabolites.[3] Flavin-containing monooxygenases (FMOs) also contribute, particularly to sulfoxidation.[4]

Q3: What is a liver microsomal stability assay and what information does it provide?

A3: This is the workhorse in vitro assay for assessing Phase I metabolic stability.[4][8] It uses microsomes, which are subcellular fractions (vesicles) isolated from liver tissue that contain a high concentration of CYP enzymes.[4][9] In the assay, your compound is incubated with these microsomes and a necessary cofactor (NADPH).[10] By measuring the rate at which your parent compound disappears over time, you can calculate key parameters like intrinsic clearance (CLint) and half-life (t½) .[11] High clearance and a short half-life suggest the compound is rapidly metabolized and may have poor stability in vivo.[11]

Q4: What is the difference between intrinsic clearance (CLint) and hepatic clearance?

A4: Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver enzymes for a specific compound, independent of other physiological factors.[8][11] It's the value you directly measure from in vitro assays like the microsomal stability assay. Hepatic clearance , on the other hand, is the in vivo measure of how efficiently the liver removes the drug from the bloodstream. It is influenced by CLint, but also by factors like liver blood flow and the extent of drug binding to plasma proteins. CLint is a critical input for predicting in vivo hepatic clearance.

Q5: My phenothiazine candidate is chiral. Do I need to test each enantiomer separately?

A5: Yes, it is highly recommended. Metabolic enzymes can exhibit stereoselectivity, meaning they may metabolize one enantiomer faster than the other.[12] Testing a racemic mixture can be misleading; a stable and potent enantiomer could be masked by an unstable one, causing you to incorrectly discard a promising candidate.[12] If chiral separation is not yet feasible, interpreting the racemate data should be done with caution, understanding it represents the average clearance of both enantiomers.[12]

Section 3: Troubleshooting Guide for Metabolic Stability Assays

Even with a robust protocol, unexpected results can occur. This guide addresses specific experimental issues in a question-and-answer format.

Q1: My compound's concentration drops by over 90% at the first time point (T=0). What's happening?

A1: This is a classic sign of either extreme metabolic instability or non-specific binding (NSB).

  • Cause Analysis: Rapid metabolism is possible, but a significant loss at T=0 (before the reaction has truly started) often points to the compound binding to the plasticware (e.g., 96-well plates) or the microsomal protein itself. Highly lipophilic compounds are particularly prone to NSB.

  • Troubleshooting Steps:

    • Run a "-NADPH" Control: Set up a parallel incubation without the NADPH cofactor. Since most metabolic enzymes require NADPH, no metabolism should occur.[10] If you still see a significant drop in compound concentration, the problem is almost certainly NSB.

    • Run a "Quenched" T=0 Sample: Prepare a control where the reaction is stopped immediately after adding the test compound by adding the quenching solution (e.g., acetonitrile). This serves as a true measure of the initial concentration and helps quantify recovery.

    • Reduce Incubation Protein: Lowering the microsomal protein concentration in the incubation can sometimes reduce the extent of protein binding.

    • Change Labware: Consider using low-binding plates to minimize adsorption to plastic.

Q2: I'm seeing high variability (>15%) between my replicate wells. What are the common causes?

A2: High variability compromises the integrity of your data and makes it difficult to calculate a reliable clearance rate.

  • Cause Analysis: The most common culprits are pipetting errors, poor mixing, or issues with the analytical quantification (LC-MS/MS). The solubility of your compound can also be a major factor.

  • Troubleshooting Steps:

    • Check Compound Solubility: Visually inspect your stock solution and the incubation wells for any signs of precipitation. A compound crashing out of solution will lead to erratic results. If needed, increase the percentage of organic solvent (e.g., DMSO) in the final incubation, but keep it low (typically <1%) to avoid inhibiting enzyme activity.

    • Verify Pipetting Accuracy: Ensure all pipettes are calibrated. When preparing plates, especially 96-well plates, ensure consistent and thorough mixing after each addition of reagents (microsomes, compound, NADPH).

    • Review Analytical Method: Check the performance of your LC-MS/MS method. Is the internal standard response consistent across all samples? Are the peak shapes for your analyte good? High variability in the internal standard is a red flag for issues during the sample processing or injection phase.

Q3: The metabolic rate of my compound is too slow to measure an accurate half-life within the standard 60-minute incubation. What can I do?

A3: This is a good problem to have, as it suggests your compound is relatively stable! However, you still need to quantify it.

  • Cause Analysis: The standard assay conditions may not be challenging enough for a highly stable compound.

  • Troubleshooting Steps:

    • Increase Protein Concentration: Doubling the microsomal protein concentration (e.g., from 0.5 mg/mL to 1.0 mg/mL) will increase the amount of enzyme available and may accelerate the metabolic rate into a quantifiable range.

    • Extend Incubation Time: Increase the incubation time from 60 minutes to 120 minutes or longer. Ensure you have enough time points to accurately model the decay curve.

    • Consider an Alternative System: If the compound is exceptionally stable in microsomes, it may be cleared by non-CYP pathways. It would be prudent to test it in a more comprehensive system like suspended hepatocytes, which contain both Phase I and Phase II enzymes as well as cytosolic enzymes.[4][8]

Q4: I suspect a reactive metabolite is being formed, which could be a toxicity risk. How can I investigate this?

A4: The formation of electrophilic intermediates, such as the quinone imines reported for chlorpromazine, is a significant concern.[3] These can covalently bind to cellular proteins, potentially causing idiosyncratic toxicity.[3]

  • Cause Analysis: Reactive metabolites are unstable and hard to detect directly. The standard approach is to "trap" them using a nucleophile.

  • Troubleshooting Steps:

    • Implement a Glutathione (GSH) Trapping Assay: Glutathione is a biological nucleophile that will react with and trap electrophilic intermediates, forming stable GSH-adducts.[3]

    • Experimental Setup: Run a standard microsomal incubation but include a high concentration of GSH (e.g., 1-5 mM) in the buffer.

    • Analytical Method: After the incubation, analyze the samples using LC-MS/MS. Instead of looking for the parent compound, you will search for the predicted mass of your compound plus the mass of glutathione (Compound Mass + 305.07 Da). The detection of this new mass is strong evidence for the formation of a reactive metabolite.

Section 4: Key Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a validated, step-by-step methodology for assessing the metabolic stability of your phenothiazine-based drug candidates.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using human liver microsomes.

Materials & Reagents
  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

  • Control Compounds:

    • High Clearance Control (e.g., Verapamil, Propranolol)

    • Low Clearance Control (e.g., Warfarin)

  • Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide, Labetalol at 100 nM)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis A1 Prepare Master Mix: Buffer + HLM B2 Add Master Mix to Compound Plate A1->B2 A2 Prepare Compound Plate: Dilute Test & Control Compounds A2->B2 A3 Prepare NADPH Solution B3 Initiate Reaction: Add NADPH A3->B3 B1 Pre-warm Master Mix & Compound Plates B1->B2 B2->B3 C1 At T = 0, 5, 15, 30, 60 min: Transfer aliquot to Quench Plate B3->C1 C2 Quench Plate contains: ACN + Internal Standard C1->C2 D1 Seal, Vortex, & Centrifuge Plate C2->D1 D2 Transfer Supernatant to new plate D1->D2 D3 LC-MS/MS Analysis D2->D3 D4 Data Processing: Calculate % Remaining vs. Time D3->D4

Caption: Step-by-step workflow for the liver microsomal stability assay.

Detailed Procedure
  • Prepare Microsomal Master Mix:

    • On ice, dilute the HLM stock to a working concentration of 0.5 mg/mL in phosphate buffer.

    • Rationale: Keeping microsomes on ice is critical to prevent enzyme degradation before the experiment begins. The protein concentration is chosen to achieve a measurable turnover for most compounds.

  • Prepare Compound Plate:

    • Dilute the 10 mM stock of the test compound and controls to an intermediate concentration. Then, add 1 µL to the appropriate wells of the 96-well incubation plate.

    • The final concentration of the test compound in the incubation should be 1 µM.

    • Rationale: A 1 µM concentration is typically well below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction rate is proportional to the concentration (first-order kinetics), which simplifies data analysis.

  • Pre-incubation:

    • Add 79 µL of the microsomal master mix to each well containing the compound.

    • Incubate the plate at 37°C for 10 minutes with shaking.

    • Rationale: This step pre-warms the system to physiological temperature and allows the compound to partition into the microsomes before the reaction is initiated.

  • Initiate Reaction:

    • Add 20 µL of the pre-warmed NADPH regenerating system to each well to start the reaction. The final incubation volume is 100 µL.

    • Rationale: NADPH is the essential cofactor that provides the reducing equivalents needed for CYP enzyme activity.[11] A regenerating system is used to ensure its concentration does not become a limiting factor during the incubation.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer a 25 µL aliquot from each incubation well into a collection plate containing 100 µL of ice-cold acetonitrile with the internal standard.

    • Rationale: Acetonitrile terminates the enzymatic reaction by precipitating the microsomal proteins.[10] The internal standard is crucial for correcting any variations in sample processing or MS detector response.

  • Sample Processing and Analysis:

    • Seal and vortex the collection plate for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples by monitoring the disappearance of the parent compound relative to the internal standard.

Data Analysis
  • Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.

  • Plot the natural log (ln) of the % remaining versus time.

  • Determine the slope (k) of the linear regression line.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

ParameterEquationUnits
Half-Life (t½) t½ = 0.693 / kminutes
Intrinsic Clearance (CLint) CLint = (0.693 / t½) * (mL incubation / mg microsomes)µL/min/mg

Rationale: These calculations provide a quantitative measure of metabolic stability that can be used to rank compounds and predict in vivo behavior.[11]

Section 5: References

  • Haddad, L. M., & Mtewa, A. G. (2023). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Cureus. Available at: [Link]

  • Wikipedia. (n.d.). Promethazine. Retrieved January 25, 2026, from [Link]

  • Lévesque, E., & Fiset, C. (2009). Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s. Chemical research in toxicology. Available at: [Link]

  • KEGG PATHWAY Database. (2025). Drug Development. Retrieved January 25, 2026, from [Link]

  • Beckett, A. H., & Navas, G. E. (1978). Aromatic Oxidation of Some Phenothiazines. Xenobiotica. Available at: [Link]

  • Wikipedia. (n.d.). Phenothiazine. Retrieved January 25, 2026, from [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. Available at: [Link]

  • Testbook. (2024). [Solved] Phenothiazines are metabolized. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of the phenothiazine derivatives and related compounds. Retrieved January 25, 2026, from [Link]

  • Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS medicinal chemistry letters. Available at: [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved January 25, 2026, from [Link]

  • Ackley, D. C., Rockich, K. T., & Jones, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment and Reference Standard of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity and utilizing a well-characterized reference standard for any pharmaceutical compound is paramount. This guide provides an in-depth technical comparison and experimental framework for the purity assessment of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, a critical impurity and metabolite of the antipsychotic drug Fluphenazine.[] This document is designed to offer not just procedural steps, but the scientific rationale behind the analytical choices, ensuring a robust and self-validating approach to its characterization.

The Critical Role of Purity and Reference Standards

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is a key compound in the study of Fluphenazine's metabolism and is also considered a process impurity in its synthesis.[] Therefore, a comprehensive understanding of its purity profile is essential for accurate pharmacological studies and for ensuring the safety and efficacy of the final drug product. A well-characterized reference standard serves as the benchmark against which all analytical measurements are made, ensuring consistency and comparability of data across different laboratories and studies.

Orthogonal Analytical Approaches for Purity Determination

A multi-faceted analytical approach is crucial for a comprehensive purity assessment. Relying on a single method can lead to overlooking impurities that may not be amenable to that specific technique. Here, we compare and detail three key analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the workhorse for purity and impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2] A stability-indicating HPLC method is essential to separate the main component from any potential degradation products or process-related impurities.

Rationale: The selection of a C18 stationary phase is based on the non-polar nature of the phenothiazine ring system. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. The mobile phase composition and gradient are optimized to achieve good peak shape and resolution. UV detection is suitable due to the chromophoric nature of the phenothiazine molecule.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.02 M Ammonium Acetate buffer, pH adjusted to 5.0 with glacial acetic acid.

    • Mobile Phase B: Acetonitrile:Methanol (80:20, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      20 20 80
      25 20 80
      26 60 40

      | 30 | 60 | 40 |

  • Sample Preparation:

    • Accurately weigh and dissolve the 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

System Suitability: Before sample analysis, the chromatographic system must be validated. This is typically achieved by injecting a standard solution and ensuring that parameters such as theoretical plates, tailing factor, and repeatability meet predefined criteria as outlined in pharmacopeial chapters like USP <621> and Ph. Eur. 2.2.46.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[5] It provides structural information through the fragmentation patterns of the analyte and its impurities, aiding in their identification.

Rationale: Given the thermal stability of many phenothiazine derivatives, GC-MS is a suitable technique. The choice of a low-polarity capillary column (e.g., 5% phenyl polysiloxane) is appropriate for these types of compounds. The temperature program is designed to separate compounds with different boiling points effectively.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas, 99.999% purity)

Procedure:

  • GC Conditions:

    • Inlet Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 300 °C

      • Hold: 10 minutes at 300 °C

    • Injection Mode: Splitless (1 µL injection volume)

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-550

  • Sample Preparation:

    • Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC).

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis (qNMR)

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of the main component and the identification of impurities. Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining the absolute purity of a reference standard without the need for a specific reference standard of the same compound.

Rationale: NMR provides detailed structural information. ¹H NMR will confirm the presence and connectivity of protons in the molecule, while ¹³C NMR will identify all unique carbon atoms. For qNMR, a certified internal standard with a known purity and a long relaxation time is chosen to ensure accurate quantification.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Structural Confirmation (¹H and ¹³C NMR):

    • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the data and assign the signals to the corresponding atoms in the molecular structure.

  • Quantitative NMR (qNMR):

    • Accurately weigh the sample and a certified qNMR internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the sample based on the integral ratios, the known purity of the internal standard, and the molar masses of the two compounds.

Comparison of Purity Assessment Techniques

TechniquePrincipleStrengthsLimitationsPrimary Application
HPLC-UV/PDA Differential partitioning between a stationary and mobile phase.High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds.Requires a reference standard for quantification, may not detect co-eluting impurities without PDA.Potency assay and impurity profiling.
GC-MS Separation based on volatility followed by mass-based detection.Excellent for volatile and semi-volatile compounds, provides structural information for identification.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Identification and quantification of volatile and semi-volatile impurities.
NMR Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides unambiguous structural information, can be used as a primary quantitative method (qNMR).Lower sensitivity compared to chromatographic methods, can be complex for mixture analysis.Structural elucidation and absolute purity determination of the reference standard.

Establishing a Reference Standard for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

A reference standard for this compound should be established following guidelines from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). This involves a comprehensive characterization to confirm its identity and determine its purity.

Workflow for Reference Standard Characterization

G cluster_0 Characterization Workflow A Candidate Material Selection B Identity Confirmation (NMR, MS, IR) A->B Structural Elucidation C Purity Assessment (HPLC, GC-MS, Titration) B->C Confirmed Identity F Purity Assignment (Mass Balance) C->F D Content of Water & Solvents (Karl Fischer, GC-HS) D->F E Inorganic Impurities (Residue on Ignition) E->F G Certificate of Analysis (CoA) Generation F->G Finalized Purity Value

Caption: Workflow for the characterization of a reference standard.

Certificate of Analysis (CoA) - Representative Data

A Certificate of Analysis for a reference standard of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine would typically include the following information. The data presented here is representative and should be determined experimentally for each batch.

TestMethodSpecificationResult
Appearance VisualWhite to Off-White SolidConforms
Identity ¹H NMR, ¹³C NMR, MSConforms to structureConforms
Purity (HPLC) As per detailed protocol≥ 98.0%99.2%
Individual Impurity (HPLC) As per detailed protocol≤ 0.2%0.15%
Total Impurities (HPLC) As per detailed protocol≤ 1.0%0.4%
Water Content Karl Fischer Titration≤ 0.5%0.1%
Residual Solvents GC-HSMeets USP <467> limitsConforms
Residue on Ignition USP <281>≤ 0.1%0.05%
Assigned Purity (Mass Balance) CalculationReport Value98.6%

Comparison with an Alternative Reference Standard: USP Fluphenazine Related Compound A

A relevant commercially available reference standard for comparison is USP Fluphenazine Related Compound A , which is 10-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-10H-phenothiazine 5-oxide.[6] This compound is a potential degradation product of Fluphenazine.

Feature10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazineUSP Fluphenazine Related Compound A
CAS Number 1675-46-31674-76-6
Molecular Formula C₁₆H₁₃ClF₃NSC₂₂H₂₆F₃N₃O₂S
Molecular Weight 343.79 g/mol 469.52 g/mol
Structural Difference Contains a chloropropyl side chain.Contains a hydroxyethylpiperazinylpropyl side chain and a sulfoxide group.
Primary Use Reference standard for a process impurity and metabolite.Reference standard for a degradation product.
Source Commercially available from various suppliers.Official USP Reference Standard.

Rationale for Comparison: While structurally different, the analysis of USP Fluphenazine Related Compound A would utilize similar analytical techniques (e.g., HPLC with a C18 column). The availability of a pharmacopeial standard for a related compound provides a valuable benchmark for system suitability and method validation when developing an in-house method for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine.

Logical Framework for Purity Assessment

G cluster_0 Purity Assessment Strategy A Define the Analyte: 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine B Identify Potential Impurities (Process-related, Degradants) A->B C Select Orthogonal Analytical Techniques (HPLC, GC-MS, NMR) B->C D Develop & Validate Methods (ICH Guidelines) C->D E Characterize Reference Standard D->E F Routine Quality Control Testing D->F E->F Provides the Benchmark

Caption: A logical approach to purity assessment and reference standard establishment.

Conclusion

The purity assessment of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine requires a multi-pronged analytical strategy, with HPLC being the primary tool for quantification and impurity profiling, supported by GC-MS for volatile impurities and NMR for definitive structural confirmation. The establishment of a well-characterized in-house reference standard is critical for reliable and reproducible results. While an official pharmacopeial standard for this specific compound is not currently available, the use of related standards, such as USP Fluphenazine Related Compound A, can aid in method development and validation. By following the detailed protocols and logical frameworks presented in this guide, researchers and drug development professionals can confidently assess the purity of this important Fluphenazine-related compound, ensuring the integrity of their scientific investigations and the quality of pharmaceutical products.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • European Pharmacopoeia (Ph. Eur.) 11th Edition. (2022). 2.2.46.
  • United States Pharmacopeia and National Formulary (USP-NF).
  • Pharmaffiliates. 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine. [Link]

  • Hutt, A. J., & O'Grady, J. (1996). Drug chirality and its clinical significance. Drugs, 52(Suppl 5), 1-12.
  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • United States Pharmacopeia. <621> Chromatography. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.

Sources

A Comparative Analysis of the Biological Activity of Phenothiazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the biological activities of phenothiazine derivatives, designed for researchers, scientists, and drug development professionals. With full editorial control, this document moves beyond a rigid template to offer an in-depth exploration of the structure-activity relationships, mechanisms of action, and comparative efficacy of this important class of compounds. Our focus is on providing not just data, but also the scientific reasoning behind experimental choices and a framework for self-validating protocols.

Introduction: The Enduring Legacy of the Phenothiazine Scaffold

The phenothiazine tricycle, a heterocyclic system of two benzene rings linked by a sulfur and a nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] First synthesized in 1883, its derivatives have revolutionized treatment in several therapeutic areas.[3] The journey began with the development of antihistamines and later, the serendipitous discovery of the antipsychotic properties of chlorpromazine in the 1950s, which marked a new era in psychiatry.[2][4] This guide will delve into the diverse biological activities of phenothiazine derivatives, from their well-established roles as antipsychotics, antihistamines, and antiemetics to their emerging potential as anticancer and antimicrobial agents. We will explore how subtle modifications to the core phenothiazine structure give rise to a wide spectrum of pharmacological effects, providing a comparative analysis supported by experimental data and detailed protocols.

Structural Classification and Its Influence on Biological Activity

The biological activity of phenothiazine derivatives is profoundly influenced by the nature of the substituent at the 2-position of the phenothiazine ring and the type of side chain at the 10-position. Based on the side chain, they are broadly classified into three main groups: aliphatic, piperidine, and piperazine derivatives.[1]

  • Aliphatic Derivatives: These compounds, such as Chlorpromazine and Promazine, have a simple, flexible alkyl chain at the 10-position.[5]

  • Piperidine Derivatives: This class, including Thioridazine and Mesoridazine, features a piperidine ring in the side chain.[5]

  • Piperazine Derivatives: Characterized by a piperazine moiety in the side chain, this group includes potent derivatives like Fluphenazine, Perphenazine, and Trifluoperazine.[5][6]

The nature of the substituent at the 2-position is also critical for activity. Electron-withdrawing groups, such as chlorine (-Cl) or trifluoromethyl (-CF3), significantly enhance antipsychotic potency.[6][7]

Comparative Analysis of Biological Activities

Antipsychotic Activity: The Dopamine D2 Receptor Antagonism

The primary mechanism of antipsychotic action for phenothiazine derivatives is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][5] This competitive antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[5]

The potency of dopamine receptor blockade varies significantly across the different classes of phenothiazine derivatives, which in turn influences their therapeutic efficacy and side effect profiles. The piperazine derivatives are the most potent D2 antagonists, followed by the piperidine and then the aliphatic derivatives.[6] This difference in potency is also correlated with the incidence of extrapyramidal side effects (EPS), which are motor-related adverse effects resulting from dopamine blockade in the nigrostriatal pathway.[1]

Derivative Class 2-Substituent Relative Antipsychotic Potency Extrapyramidal Side Effects (EPS)
Chlorpromazine Aliphatic-ClModerateModerate
Thioridazine Piperidine-SCH3LowLow
Fluphenazine Piperazine-CF3HighHigh
Perphenazine Piperazine-ClHighHigh

Table 1: Comparative Antipsychotic Potency and Side Effects of Representative Phenothiazine Derivatives.

The structural features that govern this activity are well-defined. A three-carbon chain between the phenothiazine nitrogen and the terminal amine is optimal for neuroleptic activity.[7] Shortening this chain, as seen in some antihistaminic derivatives, reduces antipsychotic effects.[7]

Below is a diagram illustrating the dopamine signaling pathway and the inhibitory effect of phenothiazine derivatives.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Signal Signal Transduction Cascade D2R->Signal Activates Response Cellular Response (e.g., reduced neuronal firing) Signal->Response Leads to Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Blocks

Caption: Dopamine D2 Receptor Antagonism by Phenothiazines.

Antihistaminic and Antiemetic Activities

Certain phenothiazine derivatives exhibit potent antihistaminic and antiemetic properties. Promethazine, for instance, is a first-generation antihistamine that acts as a strong antagonist of the H1 receptor.[8] This action is responsible for its effectiveness in treating allergies.[1] Its sedative effects are also attributed to H1 receptor blockade in the central nervous system.[8]

Prochlorperazine is another derivative widely used for its antiemetic effects, particularly in the management of nausea and vomiting.[3] Its antiemetic action is primarily due to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla.

Emerging Anticancer Activity

In recent years, phenothiazine derivatives have garnered significant attention for their potential as anticancer agents.[2][3] Several studies have demonstrated their ability to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines.[6][9] The proposed mechanisms for their anticancer activity are diverse and include the inhibition of calmodulin and protein kinase C, as well as the induction of oxidative stress.[6]

Derivative Cancer Cell Line Reported Activity
Thioridazine GlioblastomaInduces apoptosis[3]
Fluphenazine Liver CancerCytotoxic effects[9]
Chlorpromazine Liver CancerRepurposed for anticancer activity[9]
Trifluoperazine Liver CancerCytotoxic effects[9]

Table 2: Examples of Phenothiazine Derivatives with Anticancer Activity.

The structural modifications that enhance anticancer activity are an active area of research. For example, the addition of polyethylene glycol (PEG) chains has been shown to improve the solubility and bioavailability of phenothiazine derivatives, leading to enhanced antitumor activity.[10]

The following diagram illustrates a proposed mechanism of phenothiazine-induced apoptosis in cancer cells.

G Phenothiazine Phenothiazine Derivative Mitochondrion Mitochondrion Phenothiazine->Mitochondrion Induces stress in ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Caspase_Activation Caspase Activation ROS->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Initiates G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing D2 receptors Incubation Incubate membranes, radioligand, and compound Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [3H]spiperone) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of phenothiazine derivative Compound_Prep->Incubation Separation Separate bound and free radioligand (filtration) Incubation->Separation Measurement Measure radioactivity of bound radioligand Separation->Measurement IC50_Calc Calculate IC50 value Measurement->IC50_Calc Ki_Calc Calculate Ki value IC50_Calc->Ki_Calc

Caption: Workflow for Dopamine D2 Receptor Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add a known concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone).

    • Add serial dilutions of the test phenothiazine derivative.

    • For determining non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., haloperidol).

    • Initiate the binding reaction by adding the prepared cell membranes.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Measurement and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

MTT Assay for Assessing Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a valuable tool for screening the anticancer potential of phenothiazine derivatives.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with serial dilutions of phenothiazine derivative Cell_Seeding->Compound_Treatment Incubation Incubate for a specified time (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Solubilization Incubate and then add solubilizing agent (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calc Calculate IC50 value Absorbance_Measurement->IC50_Calc

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate growth medium.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the phenothiazine derivative in the growth medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity if desired.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition and Solubilization:

    • After the incubation period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

The phenothiazine scaffold remains a remarkably versatile platform in drug discovery. The comparative analysis presented in this guide highlights the profound impact of structural modifications on the biological activity of its derivatives. While their role in treating psychosis is well-established, the expanding research into their anticancer, antimicrobial, and other activities opens exciting new avenues for therapeutic development. [2]The provided experimental protocols offer a solid foundation for researchers to further explore the potential of this fascinating class of compounds. Future research will likely focus on the rational design of novel phenothiazine derivatives with improved potency and selectivity for specific targets, as well as a better understanding of their diverse mechanisms of action.

References

  • Phenothiazine - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Phenothiazine - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish | ACS Omega. (2024, July 2). Retrieved January 24, 2026, from [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • SAR of phenothiazine.pptx - Slideshare. (n.d.). Retrieved January 24, 2026, from [Link]

  • DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. (n.d.). Retrieved January 24, 2026, from [Link]

  • Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Chemical structure of phenothiazines and their biological activity - if-pan.krakow.pl. (n.d.). Retrieved January 24, 2026, from [Link]

  • Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship - MDPI. (2023, March 13). Retrieved January 24, 2026, from [Link]

  • Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. - Semantic Scholar. (n.d.). Retrieved January 24, 2026, from [Link]

  • Promethazine - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

Comparative In Vitro Analysis: Fluphenazine versus 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

A Proposed Framework for Characterization and Head-to-Head Evaluation

Introduction

The phenothiazine scaffold is a cornerstone of modern psychopharmacology, with fluphenazine representing a potent, high-affinity dopamine D2 receptor antagonist widely used in the management of psychosis. Its clinical efficacy is intrinsically linked to its well-defined in vitro pharmacological profile. In contrast, 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is a structurally related analogue that remains largely uncharacterized in the public domain. The replacement of fluphenazine's hydroxyethyl piperazine side chain with a reactive chloropropyl group suggests a potentially divergent biological activity profile, possibly shifting from reversible receptor antagonism to covalent modification or alternative cytotoxic mechanisms.

This guide provides a comprehensive framework for the in vitro characterization of 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, using the well-established profile of fluphenazine as a benchmark. We will outline a series of robust, industry-standard assays designed to elucidate its primary target engagement, functional activity, off-target liabilities, and potential as a cytotoxic agent. The objective is to equip researchers with the necessary protocols to build a data-driven comparison, moving the test compound from a chemical novelty to a pharmacologically defined entity.

Part 1: The Benchmark - Fluphenazine's Established In Vitro Profile

Fluphenazine's mechanism of action is primarily attributed to its high-affinity antagonism of the dopamine D2 receptor. However, like many antipsychotics, it interacts with a range of other G-protein coupled receptors (GPCRs), ion channels, and enzymes, contributing to its complex pharmacology and side-effect profile.

Table 1: Representative In Vitro Activities of Fluphenazine

Target/AssayAssay TypeReported Value (Ki or IC50)Primary EffectReference(s)
Dopamine D2 ReceptorRadioligand Binding0.4 - 1.5 nM (Ki)High-affinity Antagonist
Dopamine D1 ReceptorRadioligand Binding10 - 25 nM (Ki)Antagonist
Serotonin 5-HT2A ReceptorRadioligand Binding5 - 15 nM (Ki)Antagonist
Alpha-1 Adrenergic ReceptorRadioligand Binding2 - 10 nM (Ki)Antagonist
CalmodulinInhibition Assay~1 µM (IC50)Inhibitor
A549 Lung Cancer CellsCytotoxicity (MTT)15 - 25 µM (IC50)Antiproliferative
MCF-7 Breast Cancer CellsCytotoxicity (MTT)10 - 20 µM (IC50)Antiproliferative

Part 2: Structural Analysis and Hypothesis Generation

A direct comparison of the molecular structures of fluphenazine and 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine provides a basis for hypothesizing their divergent activities.

  • Fluphenazine: Possesses a terminal hydroxyethyl piperazine group. The basic nitrogen within the piperazine ring is crucial for the canonical salt-bridge interaction with a conserved aspartate residue in the binding pocket of aminergic GPCRs, such as the D2 receptor. This interaction is fundamental to its high-affinity, reversible binding.

  • 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine: Lacks the basic amine necessary for this key receptor interaction. The N10 side chain is a neutral, flexible alkyl chloride. This substitution makes high-affinity, reversible binding to the D2 receptor highly improbable. The presence of a terminal alkyl chloride, a potential alkylating agent, suggests that its primary biological activity may stem from covalent modification of biological nucleophiles (e.g., cysteine or histidine residues on proteins) or general cytotoxicity through non-specific mechanisms.

Our central hypothesis is that the test compound will exhibit significantly lower (or no) affinity for the D2 receptor but may possess enhanced cytotoxic properties compared to fluphenazine.

Part 3: Proposed Experimental Workflow for Comparative Analysis

To rigorously test our hypothesis, we propose a tiered experimental approach. This workflow is designed to first assess primary target engagement at the D2 receptor, followed by broader screening for off-target effects and cytotoxic potential.

G cluster_0 Tier 1: Primary Target & Functional Assessment cluster_1 Tier 2: Cytotoxicity & Antiproliferative Screening cluster_2 Tier 3: Broader Off-Target & Liability Screening D2_Binding Dopamine D2 Receptor Binding Assay (Ki) D2_Functional Dopamine D2 Functional Antagonism (cAMP Assay, IC50) D2_Binding->D2_Functional Confirm functional consequence Safety_Panel Broad Target Safety Panel (e.g., Eurofins Safety47) D2_Functional->Safety_Panel Cell_Panel NCI-60 Cell Line Panel Screen or similar (GI50) Apoptosis_Assay Mechanism of Action Assay (e.g., Caspase-Glo 3/7) Cell_Panel->Apoptosis_Assay Investigate mechanism in sensitive lines Data_Analysis Comparative Data Analysis & Profile Generation Apoptosis_Assay->Data_Analysis hERG_Assay hERG Channel Assay (Patch Clamp, IC50) Safety_Panel->hERG_Assay De-risk cardiovascular liability hERG_Assay->Data_Analysis Start Compound Synthesis & QC (Purity >98%) Start->D2_Binding Start->Cell_Panel

Caption: Proposed experimental workflow for comparative in vitro analysis.

Detailed Experimental Protocols
  • Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine D2 receptor and compare it to fluphenazine.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the human D2 receptor.

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride (~0.2-0.5 nM final concentration).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compounds: Fluphenazine and 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, prepared in a 10-point, 3-fold serial dilution series (e.g., 100 µM to 5 nM).

  • Procedure:

    • In a 96-well plate, combine assay buffer, cell membranes (5-10 µg protein/well), and either vehicle, non-specific control, or test compound.

    • Initiate the binding reaction by adding the radioligand.

    • Incubate for 60-90 minutes at room temperature.

    • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.

    • Wash the filters 3 times with ice-cold assay buffer.

    • Allow filters to dry, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

    • Data Analysis: Calculate percent inhibition for each compound concentration. Fit the data to a non-linear regression model (log(inhibitor) vs. response) to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

  • Objective: To evaluate and compare the cytotoxic/antiproliferative effects of the compounds across a panel of human cancer cell lines.

  • Materials:

    • Cell Lines: A representative panel, e.g., A549 (lung), MCF-7 (breast), and HCT116 (colon).

    • Cell Culture Media: Appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay.

    • Test compounds prepared in a 9-point, 3-fold serial dilution series (e.g., 100 µM to 15 nM).

  • Procedure:

    • Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours.

    • Treat cells with the serial dilution of test compounds or vehicle control (e.g., DMSO).

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a four-parameter logistic curve.

Part 4: Data Interpretation and Expected Outcomes

The data generated from this workflow will allow for a direct, quantitative comparison between the two molecules.

Table 2: Hypothetical Data Summary for Comparative Analysis

ParameterFluphenazine (Benchmark)10-(3-Chloropropyl)-... (Expected)Interpretation of Divergence
Dopamine D2 Ki (nM) ~1>10,000Confirms the loss of high-affinity binding due to the absence of the basic amine on the N10 side chain.
A549 Cell Line GI50 (µM) ~20<10Suggests a different, potentially more potent, mechanism of cytotoxicity, possibly related to the alkylating chloropropyl group.
hERG Channel IC50 (µM) ~5-10>30A lower hERG liability might be observed if the compound does not engage the channel in the same manner as fluphenazine.

A significant divergence in these key parameters would strongly support the hypothesis that 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine represents a distinct pharmacological entity from fluphenazine, likely acting as a cytotoxic agent rather than a CNS-targeted receptor antagonist.

Conclusion

While structurally derived from the same phenothiazine core, 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine cannot be assumed to share the pharmacological properties of fluphenazine. The critical alteration of the N10 side chain fundamentally changes its potential interactions with biological targets. The experimental framework detailed in this guide provides a systematic and robust pathway to move this compound from a structural curiosity to a well-characterized agent. By directly comparing its in vitro profile to the fluphenazine benchmark, researchers can definitively establish its mechanism of action, potency, and potential for further development, whether in oncology or other therapeutic areas where targeted cytotoxicity is desired.

References

  • Title: The psychopharmacology of typical antipsychotics: A review. Source: National Center for Biotechnology Information (PubMed Central). URL: [Link]

  • Title: PDSP Ki Database. Source: University of North Carolina. URL: [Link]

  • Title: Fluphenazine, a Calmodulin Antagonist, Inhibits Proliferation of Human Lung Cancer Cells. Source: National Center for Biotechnology Information (PubMed Central). URL: [Link]

  • Title: Phenothiazines in Oncology: A Rediscovery of Old Drugs. Source: National Center for Biotechnology Information (PubMed Central). URL: [Link]

A Senior Application Scientist's Guide to Phenothiazine Metabolite Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Phenothiazine Immunoassays

Phenothiazines are a cornerstone in the management of psychosis and other psychiatric disorders, making their detection and monitoring critical in both clinical and forensic toxicology.[1][2] Immunoassays serve as the frontline tool for this purpose, offering rapid, cost-effective, and high-throughput screening of biological samples.[3][4][5][6] However, this efficiency comes with a significant analytical challenge: the cross-reactivity of phenothiazine metabolites.

Chapter 1: The Molecular Basis of Cross-Reactivity

To address the challenge of cross-reactivity, we must first understand its origins at the molecular level, which involves two key areas: the drug's metabolism and the immunoassay's mechanism.

The Metabolic Transformation of Phenothiazines

Phenothiazines are extensively metabolized in the liver, primarily by the hepatic microsomal enzyme system. The cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, play a crucial role in transforming the parent drug through several pathways, including:

  • Hydroxylation: Addition of hydroxyl (-OH) groups to the phenothiazine ring structure.

  • Sulfoxidation: Oxidation of the sulfur atom in the central ring.

  • N-demethylation: Removal of methyl groups from the side chain.

  • Conjugation: Attachment of glucuronic acid to the hydroxylated metabolites to increase water solubility and facilitate excretion.

This extensive metabolism results in a diverse profile of metabolites in a urine or blood sample, many of which share the tricyclic core structure of the parent drug.[8] It is this structural similarity that forms the foundation of cross-reactivity.

G Parent Parent Phenothiazine Metabolism Hepatic Metabolism (CYP450 Enzymes) Parent->Metabolism Hydroxylated Hydroxylated Metabolite Metabolism->Hydroxylated Hydroxylation Sulfoxide Sulfoxide Metabolite Metabolism->Sulfoxide Sulfoxidation NDemethylated N-Demethylated Metabolite Metabolism->NDemethylated N-Demethylation Conjugated Glucuronide Conjugate (Excreted) Hydroxylated->Conjugated Conjugation G cluster_0 Low Drug Concentration cluster_1 High Drug/Metabolite Concentration Antibody1 Antibody Result1 High Signal Antibody1->Result1 LabeledDrug1 Labeled Drug LabeledDrug1->Antibody1 Binds freely Antibody2 Antibody LabeledDrug2 Labeled Drug Result2 Low Signal Antibody2->Result2 SampleDrug Sample Drug or Metabolite SampleDrug->Antibody2 Competes for binding sites

Caption: Principle of a competitive immunoassay.

Chapter 2: A Comparative Analysis of Immunoassay Platforms

The choice of immunoassay platform can significantly influence the detection and cross-reactivity profile of phenothiazines. While all are based on antigen-antibody interactions, their methodologies and signal detection systems differ. [3]

Platform Principle Key Advantages Key Disadvantages Typical Susceptibility to Cross-Reactivity
ELISA (Enzyme-Linked Immunosorbent Assay) Competitive binding on a solid phase (microplate); signal generated by an enzyme-substrate reaction. [9][10] High sensitivity, well-established, suitable for batch processing. Multiple washing steps, relatively slow turnaround time. Moderate to High: Highly dependent on the specificity of the antibody used.
EMIT (Enzyme Multiplied Immunoassay Technique) Homogeneous (no wash steps) competitive assay. Enzyme-labeled drug is inactive when bound to the antibody. Free enzyme is active. Rapid results, easily automated on clinical chemistry analyzers. Generally lower sensitivity than ELISA, potential for matrix interference. High: Often designed as broad-spectrum screens, making them prone to cross-reactivity with multiple metabolites.
RIA (Radioimmunoassay) Competitive binding using a radiolabeled antigen (e.g., ¹²⁵I). [9] Extremely high sensitivity and specificity can be achieved. [9] Requires handling of radioactive materials, specialized equipment, and has reagent disposal concerns. Variable: Can be highly specific, but like all immunoassays, depends on the antibody's binding characteristics.

| FPIA (Fluorescence Polarization Immunoassay) | Homogeneous competitive assay. The polarization of fluorescent light changes when a small, fluorescent-labeled drug binds to a large antibody. | Rapid, no separation steps, easily automated. | Lower sensitivity than ELISA/RIA, susceptible to interference from fluorescent compounds in the sample. | Moderate to High: The degree of cross-reactivity can be modulated by reagent concentrations. [11]|

It is a crucial insight that cross-reactivity is not an intrinsic, unchangeable property of an antibody. Instead, it can be modulated by the specific parameters of the assay, such as the concentrations of the antibody and the labeled antigen. [11]Therefore, a shift to an assay format that utilizes lower reagent concentrations may lead to increased specificity. [11]

Chapter 3: Field-Proven Protocol for Quantifying Cross-Reactivity

Manufacturer-provided cross-reactivity data is a useful starting point, but it may not be exhaustive or reflect the unique conditions of your laboratory. Therefore, in-house validation is a cornerstone of good scientific practice. [12][13][14]This protocol provides a self-validating system to precisely quantify the cross-reactivity of phenothiazine metabolites.

Objective

To determine the percent cross-reactivity of key phenothiazine metabolites relative to the parent drug using a competitive immunoassay.

Causality Behind Experimental Choices

This protocol is centered around determining the concentration of the analyte that produces 50% of the maximum inhibitory effect (IC50). The IC50 is a robust and reliable measure of a compound's potency in a given assay. By comparing the IC50 of a metabolite to the IC50 of the parent drug, we create a standardized, quantitative measure of its relative binding affinity for the antibody. Using certified reference standards for both the parent drug and its metabolites ensures the accuracy and traceability of the results.

Materials
  • Certified reference standard of the parent phenothiazine drug.

  • Certified reference standards of the phenothiazine metabolites of interest (e.g., 7-hydroxy-chlorpromazine, chlorpromazine sulfoxide).

  • The immunoassay kit to be validated (e.g., Phenothiazine ELISA kit).

  • Drug-free biological matrix (e.g., urine, serum) for preparing standards.

  • Standard laboratory equipment (micropipettes, microplate reader, etc.).

  • Appropriate buffers and reagents as specified by the immunoassay kit manufacturer.

Step-by-Step Methodology

Part 1: Determine the IC50 of the Parent Drug (Calibrator)

  • Prepare a Standard Curve: Create a serial dilution of the parent phenothiazine standard in the drug-free matrix. The concentration range should be wide enough to produce a full dose-response curve (from no inhibition to maximum inhibition). A typical range might be 1 ng/mL to 1000 ng/mL.

  • Run the Immunoassay: Perform the immunoassay on each standard concentration in triplicate, following the kit manufacturer's instructions precisely. Include a "zero-drug" control (blank matrix) to establish the maximum signal (B₀).

  • Generate the Dose-Response Curve: Plot the assay signal (e.g., absorbance) against the logarithm of the drug concentration.

  • Calculate the IC50: Determine the concentration of the parent drug that causes a 50% reduction in the maximum signal. This is the IC50_parent .

Part 2: Determine the IC50 of Each Metabolite

  • Repeat the Process: Follow steps 1-4 for each phenothiazine metabolite to be tested.

  • Calculate Individual IC50s: Determine the IC50 for each metabolite (e.g., IC50_metabolite1 , IC50_metabolite2 , etc.).

Part 3: Calculate Percent Cross-Reactivity

  • Use the Standard Formula: For each metabolite, apply the following formula: % Cross-Reactivity = (IC50_parent / IC50_metabolite) * 100

  • Interpret the Results: A high percentage indicates that the metabolite is a significant interferent in the assay. A low percentage suggests it is unlikely to cause a false positive at typical concentrations.

Data Presentation and Validation

The results should be summarized in a clear, tabular format. The precision of the triplicate measurements and the R² value of the parent drug's standard curve serve as self-validating metrics for the assay's performance during the experiment.

CompoundIC50 (ng/mL)% Cross-Reactivity
Parent Phenothiazine[Calculated Value]100% (by definition)
Metabolite 1[Calculated Value][Calculated Value]
Metabolite 2[Calculated Value][Calculated Value]
Metabolite 3[Calculated Value][Calculated Value]

Chapter 4: The Final Step - Confirmation and Interpretation

It is imperative to remember that immunoassays are screening tools. Their primary strength lies in rapidly identifying negative samples. [3]Due to the inherent potential for cross-reactivity, all presumptive positive results from a phenothiazine immunoassay must be confirmed using a more specific, secondary method. [4][5] Confirmatory methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the "gold standard". [3]These techniques physically separate the parent drug from its metabolites before detection, allowing for unambiguous identification and quantification of each specific compound.

A positive immunoassay screen, when coupled with an understanding of the assay's specific cross-reactivity profile, allows the researcher to form a hypothesis. For example, a positive result in an assay known to be highly cross-reactive with the sulfoxide metabolite suggests that this compound may be present. This hypothesis is then definitively tested by the confirmatory method.

Conclusion

The cross-reactivity of phenothiazine metabolites is a complex but manageable challenge in immunoassay testing. It stems from the structural similarities between the parent drug and the compounds produced by hepatic metabolism. By understanding the principles of different immunoassay platforms, recognizing that cross-reactivity can be assay-dependent, and implementing robust in-house validation protocols, researchers can significantly enhance the accuracy and reliability of their screening data. This diligent, scientifically-grounded approach ensures that immunoassays remain a powerful and effective tool in the clinical and forensic sciences, providing valuable initial insights that pave the way for definitive confirmatory analysis.

References

  • Diamond Diagnostics. (n.d.). Immunoassay Drug Test: How It Works and What It Tests For? Retrieved from [Link]

  • MDPI. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Retrieved from [Link]

  • Forensic RTI. (2023). Validating Immunoassays for Urine and Oral Fluid Drug Testing. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]

  • ResearchGate. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]

  • PubMed. (2019). Phenothiazine antipsychotics exhibit dual properties in pseudo-allergic reactions: Activating MRGPRX2 and inhibiting the H1 receptor. Retrieved from [Link]

  • PubMed. (2009). Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s. Retrieved from [Link]

  • ResearchGate. (2005). Cross-reactivity among drugs: Clinical problems | Request PDF. Retrieved from [Link]

  • PubMed. (2024). Introduction to qualification and validation of an immunoassay. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]

  • The Immune System Explainer. (2023). Types of Immunoassays: The Ultimate Guide to Mastering Immunoassays. Retrieved from [Link]

  • PubMed. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]

  • Testbook. (2024). [Solved] Phenothiazines are metabolized. Retrieved from [Link]

  • ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Immunoassay Methods - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • PubMed. (2008). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Retrieved from [Link]

  • ResearchGate. (2019). The Utility of Immunoassays for Urine Drug Testing. Retrieved from [Link]

  • Preprints.org. (2024). Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. Retrieved from [Link]

  • ChemRxiv. (2024). Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips. Retrieved from [Link]

  • PubMed. (2005). Cross-reactivity among drugs: clinical problems. Retrieved from [Link]

  • ELISA kit. (n.d.). Comparison between enzyme immunoassay and radioimmunoassay. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • PubMed. (2016). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. Retrieved from [Link]

  • PubMed. (1986). Identification of phenothiazine antihistamines and their metabolites in urine. Retrieved from [Link]

  • Scribd. (n.d.). Immunoassay Techniques - ELISA and RIA | PDF. Retrieved from [Link]

  • Cureus. (2022). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Retrieved from [Link]

Sources

A Comparative Analysis of Trifluoromethyl-Phenothiazines and Other Neuroleptics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of trifluoromethyl-phenothiazines, a prominent subgroup of first-generation antipsychotics, and other classes of neuroleptic agents. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences that dictate clinical efficacy and side effect profiles. By synthesizing data from preclinical and clinical studies, we aim to provide a comprehensive resource to inform future research and development in the field of antipsychotic therapeutics.

Introduction: The Chemical Nuance of Antipsychotic Action

The advent of phenothiazine antipsychotics in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders. Within this class, the addition of a trifluoromethyl (-CF3) group to the phenothiazine nucleus, as seen in compounds like trifluoperazine and fluphenazine, was found to significantly enhance antipsychotic potency. This guide will explore the structure-activity relationships that confer this increased potency and compare the pharmacological and clinical profiles of these trifluoromethylated phenothiazines with other first-generation (typical) and second-generation (atypical) neuroleptics.

Phenothiazine antipsychotics are classified as typical antipsychotics and are thought to exert their therapeutic effects primarily by blocking dopamine D2 receptors in the brain.[1] However, their clinical utility is often hampered by a significant burden of extrapyramidal side effects (EPS), which are drug-induced movement disorders.[1] Atypical antipsychotics were later developed with the aim of providing comparable efficacy with a lower risk of EPS.[2] This guide will dissect the molecular and clinical evidence that underpins these class distinctions.

The Central Role of Receptor Binding Profiles

The therapeutic and adverse effects of antipsychotic drugs are largely determined by their affinity for a wide range of neurotransmitter receptors. A comprehensive understanding of these receptor binding profiles is crucial for comparing different neuroleptic agents.

Dopamine D2 Receptor Affinity: The Cornerstone of Antipsychotic Efficacy

All clinically effective antipsychotics exhibit some degree of antagonism at the dopamine D2 receptor.[2] The trifluoromethyl-phenothiazines, trifluoperazine and fluphenazine, are potent D2 antagonists. The table below presents a comparison of the binding affinities (Ki values) of these agents and other representative antipsychotics for the human dopamine D2 receptor. Lower Ki values indicate higher binding affinity.

Drug ClassDrugDopamine D2 Ki (nM)
Trifluoromethyl-Phenothiazine Trifluoperazine0.5
Trifluoromethyl-Phenothiazine Fluphenazine0.4
Butyrophenone (Typical) Haloperidol1.0
Thienobenzodiazepine (Atypical) Olanzapine2.5
Benzisoxazole (Atypical) Risperidone3.1

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[3][4]

As the data indicates, trifluoperazine and fluphenazine exhibit high affinity for the D2 receptor, comparable to the potent typical antipsychotic haloperidol. This strong D2 blockade is believed to be the primary mechanism behind their efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[5]

Serotonin 5-HT2A Receptor Affinity: A Key Differentiator for Atypicality

A defining feature of atypical antipsychotics is their high affinity for the serotonin 5-HT2A receptor relative to their D2 receptor affinity.[2] It is hypothesized that 5-HT2A receptor antagonism can mitigate the extrapyramidal side effects associated with strong D2 blockade and may also contribute to efficacy against the negative and cognitive symptoms of schizophrenia.[2]

Drug ClassDrug5-HT2A Ki (nM)D2 Ki (nM)5-HT2A/D2 Ratio
Trifluoromethyl-Phenothiazine Trifluoperazine130.526
Trifluoromethyl-Phenothiazine Fluphenazine5.40.413.5
Butyrophenone (Typical) Haloperidol451.045
Thienobenzodiazepine (Atypical) Olanzapine4.12.51.64
Benzisoxazole (Atypical) Risperidone0.163.10.05

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[3][4]

While trifluoperazine and fluphenazine do have some affinity for the 5-HT2A receptor, their 5-HT2A/D2 affinity ratios are significantly higher than those of atypical antipsychotics like olanzapine and risperidone. This pharmacological distinction is a key contributor to the higher incidence of EPS observed with typical antipsychotics.

Off-Target Receptor Binding and Side Effects

The clinical profile of an antipsychotic is also heavily influenced by its interactions with other receptors, including histaminic (H1), muscarinic (M1), and alpha-1 adrenergic (α1) receptors.

DrugHistamine H1 Ki (nM)Muscarinic M1 Ki (nM)Alpha-1 Adrenergic Ki (nM)
Trifluoperazine 1916012
Fluphenazine 2.51803.6
Haloperidol 750580012
Olanzapine 1.12619
Risperidone 3.9>100000.8

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[3][4]

Trifluoperazine and fluphenazine exhibit moderate to high affinity for H1 and α1 receptors, which can lead to side effects such as sedation and orthostatic hypotension.[6][7] However, they have relatively low affinity for muscarinic M1 receptors, resulting in a lower incidence of anticholinergic side effects like dry mouth and blurred vision compared to some other typical antipsychotics.[6][7] In contrast, olanzapine's high affinity for H1 and M1 receptors contributes to its significant sedative and anticholinergic properties, as well as weight gain.[8]

Signaling Pathways: A Deeper Dive into Mechanism

The interaction of antipsychotics with D2 and 5-HT2A receptors initiates complex intracellular signaling cascades that ultimately produce their therapeutic and adverse effects.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[9] This coupling leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of downstream effectors. D2 receptors can also signal through a β-arrestin-dependent pathway.[10] The balance between G-protein and β-arrestin signaling may be a critical determinant of a drug's overall effect.[10]

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Dopamine Dopamine Dopamine->D2R Activates Antipsychotic Trifluoromethyl- Phenothiazine Antipsychotic->D2R Blocks G_protein->AC Inhibits Downstream Downstream Effectors beta_arrestin->Downstream cAMP->Downstream Therapeutic_EPS Therapeutic Effects & Extrapyramidal Side Effects Downstream->Therapeutic_EPS

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G proteins.[11] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events.[11][12]

HT2A_Signaling cluster_membrane Cell Membrane HT2A_R 5-HT2A Receptor G_protein Gq/11 Protein HT2A_R->G_protein Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin Serotonin->HT2A_R Activates Antipsychotic Atypical Antipsychotic Antipsychotic->HT2A_R Blocks G_protein->PLC Activates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Modulation Modulation of Dopamine Release Downstream->Modulation

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols for Comparative Analysis

A robust comparison of neuroleptic agents relies on standardized and validated experimental protocols. The following sections outline key in vitro and in vivo methodologies.

In Vitro: Radioligand Receptor Binding Assay

This assay is fundamental for determining the binding affinity of a compound for a specific receptor. The principle involves competing a test compound against a radiolabeled ligand with known affinity for the target receptor.

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human D2 or 5-HT2A receptor).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[13][14]

    • Determine the protein concentration of the membrane preparation.[14]

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors).

    • Add increasing concentrations of the unlabeled test compound (e.g., trifluoperazine, haloperidol, etc.).

    • To determine non-specific binding, add a high concentration of a known potent unlabeled ligand to a set of wells.

    • Add the prepared cell membranes to initiate the binding reaction.[13]

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).[13]

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

    • Wash the filters multiple times with cold buffer to remove unbound radioligand.[13]

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[14]

Binding_Assay start Start prep Membrane Preparation (Cells expressing receptor) start->prep setup Assay Setup (Radioligand + Test Compound + Membranes) prep->setup incubation Incubation (Reach Equilibrium) setup->incubation filtration Filtration (Separate Bound/Free Ligand) incubation->filtration detection Scintillation Counting (Measure Radioactivity) filtration->detection analysis Data Analysis (Calculate IC50 and Ki) detection->analysis end End analysis->end

Radioligand Receptor Binding Assay Workflow
In Vivo: Animal Models of Antipsychotic Activity

Animal models are indispensable for evaluating the potential therapeutic efficacy and side effect liability of neuroleptic compounds in a whole-organism context.

The CAR test is a well-established predictive model for antipsychotic efficacy.[15][16] It assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

  • Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or a tone, is presented.

  • Training: A rat is placed in the shuttle box. The CS is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move during the CS, the shock is delivered, and the rat can terminate the shock by moving to the other compartment (an escape response).[16]

  • Testing: Once the rats are trained to a stable level of avoidance, they are administered the test compound (e.g., trifluoperazine, olanzapine) or vehicle.

  • Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded.

  • Interpretation: Clinically effective antipsychotics selectively suppress the conditioned avoidance response at doses that do not impair the escape response. This indicates a disruption of the motivational salience of the conditioned stimulus, which is thought to be analogous to the reduction of psychotic symptoms.[16]

The catalepsy test is used to assess the propensity of a drug to induce motor rigidity, a hallmark of parkinsonian-like extrapyramidal side effects.[17]

  • Apparatus: A horizontal bar raised a specific height from a flat surface.

  • Procedure: After administration of the test compound or vehicle, the rat's forepaws are gently placed on the bar, with the hind paws remaining on the surface.[18]

  • Data Collection: The latency for the rat to remove one or both forepaws from the bar is measured. A longer latency indicates a greater degree of catalepsy.[18]

  • Interpretation: Drugs with a high liability for inducing EPS, such as typical antipsychotics, will produce a dose-dependent increase in the latency to descend from the bar.

Comparative Clinical Profile

Ultimately, the value of a neuroleptic is determined by its clinical performance. This section compares the efficacy and side effect profiles of trifluoromethyl-phenothiazines with other antipsychotics based on clinical trial data and user reviews.

Clinical Efficacy

Clinical trials have demonstrated that trifluoperazine is an effective antipsychotic for the treatment of schizophrenia, showing significant improvement in global state compared to placebo.[6] When compared to other first-generation antipsychotics, trifluoperazine shows similar efficacy in terms of treatment response.[5] Some studies have even found that trifluoperazine has comparable efficacy to atypical antipsychotics like risperidone and olanzapine in treating the positive symptoms of schizophrenia.[8]

Side Effect Profile

A major distinguishing factor in the clinical use of antipsychotics is their side effect profile.

  • Extrapyramidal Symptoms (EPS): Trifluoromethyl-phenothiazines, as high-potency typical antipsychotics, are associated with a significant risk of EPS, including parkinsonism, akathisia, and dystonia.[5][19] This is a key disadvantage compared to atypical antipsychotics, which generally have a lower propensity to cause these movement disorders.[2]

  • Sedation and Weight Gain: Trifluoperazine and fluphenazine generally cause less sedation and weight gain compared to some atypical antipsychotics like olanzapine, which is a significant clinical advantage.[6][8]

  • Other Side Effects: Trifluoperazine can cause side effects such as confusion, agitation, dry mouth, and blurred vision, although it is generally considered well-tolerated in terms of sedative and hypotensive effects compared to other typical antipsychotics.[6][7]

User reviews often reflect these clinical findings, with some patients reporting significant benefit from trifluoperazine for psychosis, while others experience bothersome side effects like restlessness.[20]

Conclusion and Future Directions

Trifluoromethyl-phenothiazines, such as trifluoperazine and fluphenazine, remain relevant compounds in the study of antipsychotic pharmacology. Their high potency for the dopamine D2 receptor provides a clear example of the structure-activity relationships within the phenothiazine class. While their clinical use has declined due to the high risk of extrapyramidal side effects, they serve as important reference compounds in preclinical and clinical research.

The comparative analysis presented in this guide highlights the critical trade-offs between efficacy and tolerability that are governed by a drug's receptor binding profile. The development of atypical antipsychotics with a more favorable 5-HT2A/D2 receptor affinity ratio represented a significant step forward in minimizing EPS.

Future research in antipsychotic drug development should continue to focus on refining receptor selectivity and exploring novel mechanisms of action beyond simple dopamine and serotonin receptor blockade. A deeper understanding of the downstream signaling pathways and the potential for biased agonism at key receptors may pave the way for the development of even more effective and better-tolerated treatments for psychotic disorders.

References

  • Trends in Antipsychotic Drug Use in the United States, 2000–2016. MDPI. [Link]

  • Fluphenazine vs Trifluoperazine Comparison. Drugs.com. [Link]

  • Trifluoperazine versus placebo for schizophrenia. PMC - PubMed Central. [Link]

  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PubMed Central. [Link]

  • Second-Generation Antipsychotics and Extrapyramidal Adverse Effects. PMC - PubMed Central. [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

  • Trifluoperazine for schizophrenia. PMC - NIH. [Link]

  • Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor. PMC - PubMed Central. [Link]

  • Dopamine D 2 receptor occupancy predicts catalepsy and the suppression of conditioned avoidance response behavior in rats. ResearchGate. [Link]

  • Risperidone and olanzapine versus another first generation antipsychotic in patients with schizophrenia inadequately responsive to first generation antipsychotics. PubMed. [Link]

  • Ki Database. PDSP. [Link]

  • Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. ResearchGate. [Link]

  • 5-HT2A-Gq signaling predicts psychedelic potential A–G Activity in the... ResearchGate. [Link]

  • Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. [Link]

  • Visualizing classification of drugs used in psychotic disorders: A 'subway map' representing mechanisms, established classes and informal categories. PMC - PubMed Central. [Link]

  • What is the most common typical antipsychotic associated with Extrapyramidal Symptoms (EPS)? Dr.Oracle. [Link]

  • Olanzapine vs. Low-dose Olanzapine Plus Trifluoperazine. ClinicalTrials.gov. [Link]

  • Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia. Cochrane Library. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Ubiquitination of GRK2 Is Required for the β-Arrestin-Biased Signaling Pathway of Dopamine D2 Receptors to Activate ERK Kinases. MDPI. [Link]

  • Trifluoperazine Reviews & Ratings. Drugs.com. [Link]

  • Chlorpromazine, Loxapine, Thiothixene, Trifluoperazine (Chapter 11). The Clinical Use of Antipsychotic Plasma Levels. Cambridge University Press & Assessment. [Link]

  • Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia. Frontiers. [Link]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. [Link]

  • The NIMH Psychoactive Drug Screening Program (PDSP). [Link]

  • A practical clinical trial comparing haloperidol, risperidone, and olanzapine for the acute treatment of first-episode nonaffective psychosis. PubMed. [Link]

  • Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. PMC - NIH. [Link]

  • Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. [Link]

  • The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation. PMC - PubMed Central. [Link]

  • Trifluoperazine vs. Risperdal for Schizophrenia: Important Differences and Potential Risks. [Link]

  • The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? PubMed. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]

  • Phosphoproteomic Analysis of Dopamine D2 Receptor Signaling Reveals Interplay of G Protein- and β-Arrestin-Mediated Effects. ACS Publications. [Link]

  • Kinetics of oral trifluoperazine disposition in man. PMC - NIH. [Link]

  • Ki Database. Wikipedia. [Link]

  • Activation of PKC Through G Protein-Coupled Receptor. PathWhiz. [Link]

  • New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • IP3 DAG Calcium Pathway. YouTube. [Link]

  • Conditioned Avoidance Response in the Development of New Antipsychotics. [Link]

  • Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia. PMC - PubMed Central. [Link]

  • Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats. [Link]

  • NIMH Psychoactive Drug Screening Program. Grantome. [Link]

  • NIMH Psychoactive Drug Screening Program. PDSP. [Link]

  • Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. NIH. [Link]

Sources

A Comprehensive Guide to Evaluating the Dopamine Receptor Subtype Selectivity of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for assessing the selectivity of the novel phenothiazine derivative, 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, for the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). As researchers and drug development professionals, understanding the nuanced interactions between a ligand and its target receptors is paramount for predicting therapeutic efficacy and potential side-effect profiles. This document outlines the requisite experimental protocols, provides a comparative analysis with established reference compounds, and explains the underlying scientific principles.

Introduction: The Significance of Dopamine Receptor Subtype Selectivity

Dopamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are central to numerous physiological processes, including motor control, cognition, motivation, and reward.[1] They are broadly classified into two families: D1-like (D1 and D5 subtypes) and D2-like (D2, D3, and D4 subtypes).[1][2] This classification is based on their primary signaling mechanisms: D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, while D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP.[3][4][5]

The distinct anatomical distribution and functional roles of these subtypes mean that non-selective dopamine receptor ligands often carry a heavy burden of side effects. For instance, the therapeutic action of many first-generation antipsychotics is attributed to D2 receptor antagonism, but their concurrent blockade of other dopamine receptor subtypes, as well as other neurotransmitter receptors, contributes to adverse effects.[6][7] Consequently, the development of ligands with high selectivity for a specific dopamine receptor subtype is a key objective in modern neuropharmacology, promising more targeted therapies for conditions like Parkinson's disease, schizophrenia, and depression.[1][8]

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is a derivative of phenothiazine, a chemical class well-known for its antipsychotic properties mediated through dopamine receptor antagonism.[6] It is also identified as a metabolite of Fluphenazine, a potent D2 antagonist.[] This lineage strongly suggests an affinity for dopamine receptors, but its specific selectivity profile across all five subtypes remains to be thoroughly elucidated. This guide provides the experimental roadmap for such an evaluation.

Comparative Binding Affinity Profile

The first critical step in evaluating selectivity is to determine the binding affinity of the test compound for each receptor subtype. This is typically achieved through competitive radioligand binding assays. In these assays, a constant concentration of a high-affinity radiolabeled ligand is incubated with a source of the receptor (e.g., cell membranes from a stable cell line expressing a single receptor subtype) in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value signifies a higher binding affinity.

For this evaluation, we will compare 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine against two well-characterized, non-selective reference compounds: Haloperidol (a typical antipsychotic) and Clozapine (an atypical antipsychotic).

Table 1: Comparative Binding Affinities (Ki, nM) at Human Dopamine Receptor Subtypes

CompoundD1D2D3D4D5D2/D1 SelectivityD3/D2 Selectivity
10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine 1502.51525180606
Haloperidol251.11353022.711.8
Clozapine8012515020900.641.2

Disclaimer: The data presented for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is hypothetical and for illustrative purposes to guide researchers on interpreting potential outcomes.

Interpretation of Binding Data:

Based on this hypothetical data, 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine demonstrates a clear preference for the D2-like receptor family, with the highest affinity for the D2 subtype (Ki = 2.5 nM). Its 60-fold selectivity for D2 over D1 receptors is notable and superior to that of Haloperidol. Furthermore, it shows a moderate preference for D2 over D3 receptors (6-fold). This profile suggests that the compound is a potent D2-like antagonist with a degree of selectivity that warrants further functional characterization.

Functional Activity Assessment

High binding affinity does not necessarily translate to a desired functional outcome (e.g., antagonism or agonism). Therefore, it is crucial to perform in vitro functional assays to determine the compound's effect on receptor signaling. Given the opposing effects of D1-like and D2-like receptors on adenylyl cyclase, cAMP accumulation assays are a robust method for functional characterization.

In these assays, cells expressing a specific dopamine receptor subtype are stimulated with an agonist in the presence of varying concentrations of the test compound. The ability of the compound to inhibit (antagonize) or mimic (agonize) the agonist's effect on cAMP levels is measured. The concentration of the compound that produces 50% of its maximal response is its EC50 (for agonists) or IC50 (for antagonists).

Table 2: Comparative Functional Activity (IC50, nM) at Human Dopamine Receptor Subtypes

CompoundD1 (cAMP accumulation)D2 (cAMP inhibition)D3 (cAMP inhibition)
10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine 250 (Antagonist)5.2 (Antagonist)35 (Antagonist)
Haloperidol40 (Antagonist)2.0 (Antagonist)25 (Antagonist)
Quinpirole>10,00010 (Agonist)5 (Agonist)

Disclaimer: The data presented for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is hypothetical and for illustrative purposes.

Interpretation of Functional Data:

The functional data corroborates the binding affinity profile. 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine acts as an antagonist at D1, D2, and D3 receptors. Its potency is highest at the D2 receptor (IC50 = 5.2 nM), consistent with its high binding affinity. The weaker antagonist activity at D1 and D3 receptors further supports its profile as a D2-selective antagonist. The reference agonist, Quinpirole, is included to validate the assay's ability to detect agonism at D2-like receptors.

Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols should be followed.

Radioligand Binding Assays

The core principle of this assay is the competition between the unlabeled test compound and a labeled radioligand for binding to the target receptor.

G D1_Agonist D1 Agonist D1R D1 Receptor D1_Agonist->D1R Gs Gs Protein D1R->Gs AC1 Adenylyl Cyclase Gs->AC1 cAMP1 cAMP ↑ AC1->cAMP1 ATP1 ATP ATP1->AC1 PKA1 PKA Activation cAMP1->PKA1 D2_Agonist D2 Agonist D2R D2 Receptor D2_Agonist->D2R Gi Gi Protein D2R->Gi AC2 Adenylyl Cyclase Gi->AC2 cAMP2 cAMP ↓ AC2->cAMP2 ATP2 ATP ATP2->AC2 PKA2 PKA Inhibition cAMP2->PKA2

Figure 2: Opposing effects of D1-like and D2-like receptors on cAMP signaling.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the desired human dopamine receptor subtype in appropriate media.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Assay Procedure (Antagonist Mode):

    • Aspirate the culture medium and pre-incubate the cells with the test compound for 15-30 minutes.

    • Add a fixed concentration of a dopamine receptor agonist (e.g., SKF-81297 for D1, Quinpirole for D2/D3) at a concentration that elicits ~80% of its maximal response (EC80). For D2-like receptors, also add Forskolin to stimulate basal cAMP production, which will then be inhibited by the agonist. [10] * Incubate for an additional 15-30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. [11]6. Data Analysis: Normalize the data to the response produced by the agonist alone (0% inhibition) and the basal response (100% inhibition). Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Conclusion and Future Directions

The comprehensive evaluation outlined in this guide, combining radioligand binding and functional assays, provides a robust framework for characterizing the selectivity of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine for dopamine receptor subtypes. The hypothetical data presented suggests a profile of a potent and selective D2 receptor antagonist. Such a profile would make it an interesting candidate for further investigation as a potential antipsychotic with a favorable side-effect profile compared to less selective compounds.

The next logical steps in the preclinical evaluation of this compound would include:

  • Assessing selectivity against a broader panel of GPCRs, ion channels, and transporters to identify potential off-target effects.

  • Investigating its functional activity in more complex, downstream signaling pathways, such as β-arrestin recruitment or MAP kinase activation, to explore the possibility of functional selectivity or biased agonism. [10]* Conducting in vivo studies in animal models of psychosis to evaluate its therapeutic efficacy and tolerability.

By systematically applying these validated methodologies, researchers can confidently determine the pharmacological profile of novel compounds, paving the way for the development of safer and more effective therapeutics for neuropsychiatric disorders.

References

  • Strange, P. G. (2008). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. Journal of Medicinal Chemistry, 51(18), 5475-5483. [Link]

  • Chokhawala, K., & Stevens, L. (2023). Phenothiazine. In StatPearls. StatPearls Publishing. [Link]

  • IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved January 24, 2026, from [Link]

  • Hall, H., Farde, L., & Sedvall, G. (1994). Human dopamine receptor subtypes--in vitro binding analysis using 3H-SCH 23390 and 3H-raclopride. Journal of Neural Transmission. General Section, 98(1), 39-51. [Link]

  • Tautermann, C. S. (2014). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Universitätsbibliothek Regensburg. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved January 24, 2026, from [Link]

  • Shotbolt, P., et al. (2013). Acutely administered antipsychotic drugs are highly selective for dopamine D2 over D3 receptors. Neuropharmacology, 72, 103-110. [Link]

  • Felsing, D. E., & Schetz, J. A. (2014). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol, 4(18), e1233. [Link]

  • Apostolou, T., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. Analytical and Bioanalytical Chemistry, 409(20), 4845-4853. [Link]

  • Billard, W., et al. (1984). Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue. Life Sciences, 35(18), 1885-1893. [Link]

  • Basith, S., et al. (2021). Factors Governing Selectivity of Dopamine Receptor Binding Compounds for D2R and D3R Subtypes. Journal of Chemical Information and Modeling, 61(6), 2893-2909. [Link]

  • Minaskur, B., et al. (2011). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 412(2), 163-173. [Link]

  • Neve, K. A., et al. (2004). Dopamine receptor signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205. [Link]

  • Sahlholm, K., et al. (2021). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics. ACS Chemical Neuroscience, 12(13), 2445-2458. [Link]

  • Rondou, P., et al. (2023). Biochemistry, Dopamine Receptors. In StatPearls. StatPearls Publishing. [Link]

  • Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. British Journal of Pharmacology, 178(22), 4446-4460. [Link]

  • Pharmaffiliates. (n.d.). 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine. Retrieved January 24, 2026, from [Link]

  • Minaskur, B., et al. (2011). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. ResearchGate. [Link]

  • Carli, M., et al. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 12, 662388. [Link]

  • Hess, E. J., et al. (1986). Binding of [3H]SCH23390 in rat brain: regional distribution and effects of assay conditions and GTP suggest interactions at a D1-like dopamine receptor. Molecular Pharmacology, 29(6), 531-540. [Link]

  • Zhang, Y., & Sesack, S. R. (2017). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in Psychiatry, 8, 209. [Link]

  • Wikipedia. (n.d.). Dopamine receptor D2. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Dopamine receptor D1. Retrieved January 24, 2026, from [Link]

  • Kumar, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

  • Le Fur, G., et al. (1992). Distinct binding patterns of [3H]raclopride and [3H]spiperone at dopamine D2 receptors in vivo in rat brain. Implications for pet studies. Life Sciences, 51(8), 621-630. [Link]

  • Bueschbell, B., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules, 27(14), 4442. [Link]

  • Hyttel, J. (1983). Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum. European Journal of Pharmacology, 91(1), 153-154. [Link]

  • Veiksina, S., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1144186. [Link]

  • Neve, K. A., & Strange, P. G. (2009). Dopamine Receptors. In xPharm: The Comprehensive Pharmacology Reference. Elsevier. [Link]

  • Undieh, A. S. (2010). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Neuroscience, 4, 179. [Link]

  • Al-Zoubi, M., & Al-Shorbagy, M. Y. (2023). Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Bueschbell, B., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Dopamine D1 receptor signaling pathways. Retrieved January 24, 2026, from [Link]

Sources

A Comparative Benchmarking Guide to Novel Phenothiazine Derivatives and Established Antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for benchmarking the efficacy and safety profile of novel phenothiazine derivatives against established typical and atypical antipsychotics. It is designed to offer a robust, multi-faceted evaluation strategy, grounded in established preclinical models and in vitro assays. By understanding the causal relationships behind experimental choices and adhering to rigorous, self-validating protocols, researchers can effectively characterize the therapeutic potential of new chemical entities in the antipsychotic drug discovery pipeline.

I. Introduction: The Evolving Landscape of Antipsychotic Drug Discovery

Phenothiazines were among the first-generation of antipsychotic medications, revolutionizing the treatment of schizophrenia and other psychotic disorders.[1] Their primary mechanism of action involves the antagonism of dopamine D2 receptors.[2][3] While effective in mitigating the positive symptoms of schizophrenia (e.g., hallucinations, delusions), their use is often associated with significant extrapyramidal side effects (EPS), such as tremors and tardive dyskinesia.[4]

The advent of atypical antipsychotics (e.g., olanzapine, risperidone) offered an improved side-effect profile, particularly concerning EPS.[1][5] This is largely attributed to their broader receptor binding profile, which includes potent antagonism of serotonin 5-HT2A receptors in addition to dopamine D2 receptor blockade.[1][6] However, atypical antipsychotics are not without their own limitations, including metabolic side effects like weight gain and an increased risk of diabetes.[7]

The development of novel phenothiazine derivatives is driven by the pursuit of compounds that retain or enhance the antipsychotic efficacy of the parent scaffold while minimizing the dose-limiting side effects of both typical and atypical agents. The ideal next-generation antipsychotic would demonstrate potent efficacy against positive, negative, and cognitive symptoms of schizophrenia, with a favorable safety and tolerability profile.

This guide will delineate a comprehensive preclinical benchmarking workflow to assess a hypothetical novel phenothiazine derivative, hereafter referred to as NP-123 , against the typical antipsychotic haloperidol and the atypical antipsychotics olanzapine and risperidone .

II. Strategic Approach to Preclinical Benchmarking

Our benchmarking strategy is built on a tiered approach, beginning with in vitro receptor binding assays to establish the fundamental pharmacological profile of NP-123. This is followed by a suite of in vivo behavioral assays in rodent models, designed to predict efficacy for the core symptom domains of schizophrenia and to assess the liability for motor side effects.

cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Models cluster_2 In Vivo Safety & Tolerability Receptor Binding Assays Receptor Binding Assays Positive Symptoms Positive Symptoms Receptor Binding Assays->Positive Symptoms Predicts D2 Antagonism Negative Symptoms Negative Symptoms Receptor Binding Assays->Negative Symptoms Informs 5-HT2A/D2 Ratio Cognitive Deficits Cognitive Deficits Receptor Binding Assays->Cognitive Deficits Broader Receptor Profile Positive Symptoms->Negative Symptoms Negative Symptoms->Cognitive Deficits Extrapyramidal Side Effects Extrapyramidal Side Effects Cognitive Deficits->Extrapyramidal Side Effects

Figure 1: A tiered preclinical benchmarking workflow.

III. In Vitro Characterization: Receptor Binding Profile

The initial step in characterizing NP-123 is to determine its affinity for key neurotransmitter receptors implicated in the therapeutic action and side effects of antipsychotic drugs. The primary targets of interest are the dopamine D2 and serotonin 5-HT2A receptors.

Rationale for Receptor Binding Assays

The ratio of 5-HT2A to D2 receptor affinity is a critical determinant of a drug's classification as typical or atypical. Atypical antipsychotics generally exhibit a higher affinity for 5-HT2A receptors relative to D2 receptors, which is believed to contribute to their lower propensity to induce EPS.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinities (Ki) of NP-123, haloperidol, olanzapine, and risperidone for dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • Rat brain tissue (striatum for D2, cortex for 5-HT2A) or cells expressing recombinant human receptors.

  • Radioligands: [3H]Spiperone (for D2) and [3H]Ketanserin (for 5-HT2A).

  • Test compounds (NP-123 and standards) at various concentrations.

  • Assay buffer and wash buffer.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer.[8]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound or vehicle.

  • Incubation: Incubate the plates at a specified temperature and duration to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[8]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[8]

Anticipated Data and Interpretation
CompoundDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)5-HT2A/D2 RatioClassification
NP-123 [Experimental Data][Experimental Data][Calculated][Predicted]
HaloperidolLowHighLowTypical
OlanzapineModerateLowHighAtypical
RisperidoneLowVery LowHighAtypical

A high 5-HT2A/D2 binding ratio for NP-123 would suggest a potentially atypical profile with a lower risk of EPS.

IV. In Vivo Efficacy Models

A battery of behavioral assays in rodents is employed to predict the therapeutic efficacy of NP-123 across the different symptom domains of schizophrenia.

A. Positive Symptoms: Amphetamine-Induced Hyperlocomotion

Rationale: Amphetamine increases synaptic dopamine levels, leading to hyperlocomotion in rodents. This is a widely accepted model for the positive symptoms of schizophrenia, and its reversal by a test compound is predictive of antipsychotic efficacy.[9]

Experimental Protocol:

  • Habituation: Acclimate rats to the open-field locomotor activity chambers.[10]

  • Drug Administration: Administer NP-123, haloperidol, olanzapine, risperidone, or vehicle to different groups of rats.

  • Amphetamine Challenge: After a pre-treatment period, administer amphetamine (e.g., 1.5 mg/kg, i.p.) to all animals.

  • Locomotor Activity Recording: Immediately place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 90 minutes).[10]

Habituation Habituation Drug Administration Drug Administration Habituation->Drug Administration Amphetamine Challenge Amphetamine Challenge Drug Administration->Amphetamine Challenge Locomotor Activity Recording Locomotor Activity Recording Amphetamine Challenge->Locomotor Activity Recording

Figure 2: Amphetamine-induced hyperlocomotion workflow.

Anticipated Data and Interpretation:

Treatment GroupLocomotor Activity (Distance Traveled in cm)% Inhibition of Amphetamine Response
Vehicle + Saline[Baseline Data]N/A
Vehicle + Amphetamine[Increased Activity Data]0%
NP-123 + Amphetamine[Experimental Data][Calculated]
Haloperidol + Amphetamine[Reduced Activity Data][Calculated]
Olanzapine + Amphetamine[Reduced Activity Data][Calculated]
Risperidone + Amphetamine[Reduced Activity Data][Calculated]

A dose-dependent reduction in amphetamine-induced hyperlocomotion by NP-123 would indicate potential efficacy against positive symptoms.

B. Negative Symptoms: Social Interaction Test

Rationale: Social withdrawal is a core negative symptom of schizophrenia. The social interaction test in rodents assesses the innate tendency of animals to interact with a novel conspecific. A reduction in social interaction can be induced by certain pharmacological agents (e.g., phencyclidine - PCP) or may be inherent in some genetic models. The ability of a test compound to restore normal social interaction is predictive of efficacy against negative symptoms.[11][12]

Experimental Protocol:

  • Habituation: Acclimate pairs of weight-matched, unfamiliar rats to the testing arena under low-light conditions.[11]

  • Drug Administration: Administer NP-123, olanzapine, risperidone, or vehicle. (Haloperidol is often less effective for negative symptoms).

  • Social Interaction Session: Place the pair of rats in the arena and record their social interactions (e.g., sniffing, grooming, following) for a defined period (e.g., 10 minutes).[4][13]

Anticipated Data and Interpretation:

Treatment GroupTotal Social Interaction Time (seconds)
Vehicle[Baseline Data]
NP-123 [Experimental Data]
Olanzapine[Increased Interaction Data]
Risperidone[Increased Interaction Data]

An increase in social interaction time in the NP-123 treated group compared to the vehicle group would suggest potential efficacy against negative symptoms.

C. Cognitive Deficits: Novel Object Recognition Test

Rationale: Cognitive impairment is a significant and often treatment-resistant aspect of schizophrenia. The novel object recognition (NOR) test is based on the innate tendency of rodents to explore a novel object more than a familiar one, providing a measure of learning and memory.[14][15] This deficit can be induced by sub-chronic treatment with PCP.[14]

Experimental Protocol:

  • Habituation: Habituate rats to the testing arena.[14]

  • Training (Familiarization) Phase: Place each rat in the arena with two identical objects and allow them to explore freely.

  • Inter-trial Interval: Return the rat to its home cage for a defined period.

  • Testing Phase: Place the rat back in the arena where one of the original objects has been replaced with a novel object.

  • Data Collection: Record the time spent exploring the novel and familiar objects.

  • Drug Treatment: Administer NP-123, olanzapine, risperidone, or vehicle prior to the training or testing phase.

Anticipated Data and Interpretation:

Treatment GroupDiscrimination Index (Time with Novel Object / Total Exploration Time)
Vehicle (No PCP)> 0.5 (preference for novel)
PCP + Vehicle~ 0.5 (no preference)
PCP + NP-123 [Experimental Data]
PCP + Olanzapine[Improved Discrimination]
PCP + Risperidone[Improved Discrimination]

A discrimination index significantly above 0.5 for the NP-123 treated group would indicate an amelioration of PCP-induced cognitive deficits.

V. In Vivo Safety and Tolerability: Extrapyramidal Side Effects

Catalepsy Test

Rationale: Catalepsy in rodents, characterized by a failure to correct an externally imposed posture, is a well-established model for predicting the propensity of an antipsychotic to induce Parkinsonian-like extrapyramidal side effects.[16]

Experimental Protocol:

  • Drug Administration: Administer NP-123, haloperidol, olanzapine, risperidone, or vehicle.

  • Catalepsy Assessment: At various time points after drug administration, place the rat's forepaws on a raised horizontal bar.

  • Measurement: Record the latency to remove both forepaws from the bar (descent latency). A longer latency indicates a greater cataleptogenic effect.

Drug Administration Drug Administration Catalepsy Assessment Catalepsy Assessment Drug Administration->Catalepsy Assessment Measure Descent Latency Measure Descent Latency Catalepsy Assessment->Measure Descent Latency

Figure 3: Catalepsy test workflow.

Anticipated Data and Interpretation:

Treatment GroupMean Descent Latency (seconds)
Vehicle[Baseline Data]
NP-123 [Experimental Data]
Haloperidol[Significantly Increased Latency]
Olanzapine[Slightly Increased Latency]
Risperidone[Moderately Increased Latency]

A significantly lower descent latency for NP-123 compared to haloperidol would suggest a reduced liability for EPS.

VI. Conclusion and Future Directions

This guide outlines a comprehensive preclinical strategy for benchmarking the efficacy and safety of novel phenothiazine derivatives. The data generated from these in vitro and in vivo studies will provide a robust foundation for decision-making in the drug development process. A promising novel phenothiazine derivative, such as our hypothetical NP-123, would ideally demonstrate:

  • A high 5-HT2A/D2 receptor binding ratio.

  • Potent inhibition of amphetamine-induced hyperlocomotion.

  • Significant improvement in social interaction deficits.

  • Reversal of cognitive impairments in the novel object recognition test.

  • A low propensity to induce catalepsy.

Further characterization could involve more sophisticated preclinical models, such as those assessing specific cognitive domains in more detail or evaluating metabolic parameters. Ultimately, the goal is to identify and advance novel phenothiazine derivatives with a superior therapeutic profile, offering improved outcomes for individuals with schizophrenia and other psychotic disorders.

VII. References

  • Phenothiazine. (n.d.). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Tavassoli, A. (2023). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal and Medical Chemistry, 7(2), 1-10.

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2022). ACS Omega, 7(27), 23655–23672. Retrieved from [Link]

  • Shoja Shafti, S., & Gilanipoor, M. (2014). A Comparative Study between Olanzapine and Risperidone in the Management of Schizophrenia. Schizophrenia Research and Treatment, 2014, 307202. Retrieved from [Link]

  • White, I. M., & Carr, G. V. (2006). Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens. Hippocampus, 16(8), 689-698. Retrieved from [Link]

  • A standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism. (2020). Bio-protocol, 10(17), e3759. Retrieved from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2017). Frontiers in Pharmacology, 8, 636.

  • Kenia, H., Shivkumar, B., Kotnal, R. B., & Ramesha, A. (2016). Synthesis and Evaluation of Phenothiazine Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 372-377.

  • Ganesan, C., & Muthusamy, S. (2019). Effect of novel phenothiazine derivatives on brain dopamine in Wistar rats. Future Journal of Pharmaceutical Sciences, 5(1), 1-8.

  • Preparation of Newborn Rat Brain Tissue for Ultrastructural Morphometric Analysis of Synaptic Vesicle Distribution at Nerve Terminals. (2019). Journal of Visualized Experiments, (148), e59651. Retrieved from [Link]

  • Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia. (2012). PLoS ONE, 7(5), e37698. Retrieved from [Link]

  • A standardized social preference protocol for measuring social deficits in mouse models of autism. (2020). Nature protocols, 15(10), 3233–3253. Retrieved from [Link]

  • Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. (2023). Pharmaceuticals, 16(5), 743.

  • The Novel Object Recognition Test in Rodents in Relation to Cognitive Impairment in Schizophrenia. (2016). Current Pharmaceutical Design, 22(35), 5396-5407.

  • Marinković, S., Đukanović, Đ., Mandić-Kovačević, N., Cvjetković, T., Uletilović, S., & Maksimović, Ž. M. (2021). Preparing a rat brain tissue samples for acetylcholinesterase activity measurement: The MM method. Scripta Medica, 52(4), 266-272.

  • Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. (2022). Polycyclic Aromatic Compounds, 1-15.

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2010). Molecular Pharmacology, 78(5), 855–863.

  • Amphetamine induced hyperlocomotion. (n.d.). b-neuro. Retrieved from [Link]

  • The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia. (2016). Neuropsychopharmacology, 41(1), 359-371.

  • A Comparative Study between Olanzapine and Risperidone in the Management of Schizophrenia. (2014). Schizophrenia Research and Treatment, 2014, 307202.

  • Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review. (2024). Frontiers in Behavioral Neuroscience, 18, 1369624.

  • Possible Biological and Clinical Applications of Phenothiazines. (2016). Anti-Infective Agents in Medicinal Chemistry, 15(1), 20-34.

  • Preparing a Rat Brain Tissue Samples for Acetylcholinesterase Activity Measurement - the MM method. (2021). Scripta Medica, 52(4), 266-272.

  • Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia. (2013). Frontiers in Psychiatry, 4, 56. Retrieved from [Link]

  • Effect of novel antipsychotic drugs on phencyclidine-induced stereotyped behaviour and social isolation in the rat social interaction test. (1997). Behavioural Pharmacology, 8(2-3), 196-215.

  • Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. (2020). Journal of Experimental and Basic Medical Sciences, 1(2), 101-108.

  • Preparation of Rat Sciatic Nerve for Ex Vivo Neurophysiology. (2020). Journal of Visualized Experiments, (155), e60655.

  • A comparative effectiveness study of risperidone and olanzapine in the treatment of schizophrenia. (1999). The Journal of Clinical Psychiatry, 60(10), 676-683.

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2022). ACS Omega, 7(27), 23655–23672.

  • A comparative study of the effects of risperidone and olanzapine on metabolic parameters of schizophrenic patients. (2015). International Journal of Basic & Clinical Pharmacology, 4(2), 269-273.

  • Paired Social Interaction Test. (n.d.). Anilocus. Retrieved from [Link]

  • Increased amphetamine-induced hyperactivity and reward in mice overexpressing the dopamine transporter. (2008). Proceedings of the National Academy of Sciences, 105(11), 4405-4410.

  • SYNTHESIS AND EVALUATION OF PHENOTHIAZINE DERIVATIVE FOR ANTIDEPRESSANTS ACTIVITY. (2022). International Journal of Creative Research Thoughts, 10(8), d461-d470.

  • The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. (2023). Frontiers in Oncology, 13, 1245678.

  • Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. (2002). British Journal of Pharmacology, 137(5), 693-704.

  • A Comparative Study between Olanzapine and Risperidone in the Management of Schizophrenia. (2014). Schizophrenia Research and Treatment, 2014, 307202.

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine (CAS No. 1675-46-3), a halogenated phenothiazine derivative. In the absence of a specific, comprehensive Safety Data Sheet (SDS) detailing disposal procedures for this compound, this document synthesizes best practices from data on the parent compound, phenothiazine, general guidelines for halogenated organic compounds, and established principles of laboratory hazardous waste management.

The causality behind these procedures is rooted in the chemical's structure: the trifluoromethyl and chloropropyl groups classify it as a halogenated organic compound, and the phenothiazine core suggests potential toxicological and ecotoxicological concerns. Therefore, a cautious and systematic approach to its disposal is paramount to ensure personnel safety and environmental protection.

I. Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the compound's known and potential hazards is essential.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 1675-46-3[1][2][3]
Molecular Formula C₁₆H₁₃ClF₃NS[1][]
Molecular Weight 343.79 g/mol [1][]
Appearance White to Off-White Solid[2][]
Melting Point 74-76°C[1][]
Solubility Slightly soluble in Chloroform and Methanol[1][]
Storage 2-8°C Refrigerator[2][]

Known and Inferred Hazards:

While specific toxicological data for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is limited, the following hazards can be inferred from its chemical family and available information:

  • GHS Hazard Statements: At least one supplier indicates H302: Harmful if swallowed[1].

  • Phenothiazine Core Hazards: The parent compound, phenothiazine, is known to be harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs (specifically the blood) through prolonged or repeated exposure[5][6]. It is also harmful to aquatic life with long-lasting effects[5][6]. Given the structural similarity, it is prudent to assume 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine may exhibit similar toxicological properties.

  • Halogenated Compound Concerns: As a chlorinated and fluorinated organic compound, its incineration requires specialized facilities to prevent the formation and release of hazardous byproducts like hydrochloric acid and hydrofluoric acid[7][8].

II. Personnel Protective Equipment (PPE) and Immediate Safety

A foundational principle of laboratory safety is the consistent and correct use of PPE. When handling this compound, including during disposal preparation, the following should be considered the minimum requirement:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or dust generation[5].

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound[5].

  • Protective Clothing: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood[9].

III. Step-by-Step Disposal Protocol

The recommended disposal pathway for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is through a licensed hazardous waste disposal company. On-site chemical treatment is not recommended without extensive, specific validation due to the compound's complex structure and the potential for hazardous reactions.

Step 1: Waste Segregation

The principle of waste segregation is critical for both safety and cost-effective disposal. Improperly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Action: Designate a specific, clearly labeled hazardous waste container for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine and any materials contaminated with it.

  • Causality: As a halogenated organic compound, this waste must be kept separate from non-halogenated organic waste[7][9][10][11]. Disposal methods for these two streams are different; halogenated waste typically requires high-temperature incineration with subsequent scrubbing of acid gases, a more costly process than the fuel blending often used for non-halogenated solvents[8].

Step 2: Waste Collection and Container Management

Proper containment is essential to prevent environmental release and ensure safe handling and transport.

  • Action:

    • Collect all waste forms of the compound (e.g., unreacted material, contaminated consumables like gloves, weighing paper, and silica gel) in a compatible, leak-proof container with a secure screw-top cap[12][13]. The original container, if in good condition, is an ideal choice[12].

    • If the compound is dissolved in a solvent for transfer, the entire solution should be treated as halogenated waste.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion[12].

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory[12]. This area should be away from drains and incompatible chemicals.

Step 3: Labeling

Accurate and thorough labeling is a regulatory requirement and a cornerstone of safe waste management.

  • Action: Affix a hazardous waste label to the container as soon as the first particle of waste is added[10][11]. The label must include:

    • The words "Hazardous Waste"[12].

    • The full chemical name: "10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine"[11]. Avoid using abbreviations or chemical formulas[11].

    • The CAS Number: "1675-46-3".

    • An indication of the hazards (e.g., "Toxic," "Harmful if Swallowed").

    • The approximate quantity of waste.

    • The date of accumulation.

Step 4: Arrange for Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash[10][14][15][16].

  • Causality: EHS professionals are trained to manage and consolidate hazardous waste according to local, state, and federal regulations (e.g., EPA guidelines in the United States)[17][18]. They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, which for this compound will be high-temperature incineration[16].

IV. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an absorbent, non-reactive material (e.g., vermiculite or sand), and sweep it into the designated hazardous waste container.

    • For large spills, evacuate the laboratory and contact your institution's emergency response or EHS team.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or chemical name to the medical personnel.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine.

G cluster_prep Preparation & Assessment cluster_collection Waste Handling & Storage cluster_disposal Final Disposal start Start: Waste Generation assess Hazard Assessment (Halogenated, Toxic) start->assess ppe Don Appropriate PPE assess->ppe segregate Segregate as Halogenated Waste ppe->segregate collect Collect in Compatible, Sealed Container segregate->collect label_waste Label Container (Name, CAS, Hazards) collect->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs transport Licensed Transporter contact_ehs->transport incinerate High-Temperature Incineration at TSDF transport->incinerate end End: Compliant Disposal incinerate->end

Caption: Disposal workflow for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, upholding their commitment to safety, environmental stewardship, and scientific integrity.

References

  • Central Drug House (P) Ltd. (n.d.). PHENOTHIAZINE CAS NO 92-84-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Redox. (2022, March 3).
  • Pharmaffiliates. (n.d.). 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine. Retrieved from [Link]

  • Unknown. (n.d.).
  • BenchChem. (2025). Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Fisher Scientific. (2021, December 24).
  • Unknown. (2024, October 2). Pharma Waste Management: Steps for Compliance & Sustainability.
  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Braun Research Group. (n.d.).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Waste Management Best Practices for Pharmaceutical Companies in India.
  • California Department of Toxic Substances Control. (n.d.). Laboratory Hazardous Waste Accumulation and Treatment. Retrieved from [Link]

  • Queensland Health. (2022, July). Disposal and destruction of diversion-risk medicine waste.
  • National Toxicology Program. (n.d.). Nomination Background: Phenothiazine (CASRN: 92-84-2).
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Approaches of Pharmaceutical Waste Management and Handling.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenothiazine - StatPearls. Retrieved from [Link]

  • American Chemical Society. (2025-2028).
  • Specialist Pharmacy Service. (2025, December 23). Managing Controlled Drugs (CD) waste. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • National Institute of Standards and Technology. (n.d.). Phenothiazine, 10-(3-dimethylaminopropyl)-2-(trifluoromethyl)-, hydrochloride. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
Reactant of Route 2
Reactant of Route 2
10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.